Pyrido[2,3-b]pyrazin-2(1h)-one chemical structure and properties
The following technical guide details the chemical structure, properties, and synthetic strategies for Pyrido[2,3-b]pyrazin-2(1H)-one . Executive Summary The Pyrido[2,3-b]pyrazin-2(1H)-one scaffold (also known as 5-aza-q...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, properties, and synthetic strategies for Pyrido[2,3-b]pyrazin-2(1H)-one .
Executive Summary
The Pyrido[2,3-b]pyrazin-2(1H)-one scaffold (also known as 5-aza-quinoxalin-2-one) represents a privileged heterocyclic core in medicinal chemistry. Functioning as a bioisostere of pteridines and quinoxalinones, it is extensively utilized in the design of ATP-competitive kinase inhibitors (e.g., PI3K, CDK), antibacterial agents (DNA gyrase inhibitors), and CRF1 receptor antagonists. Its value lies in the specific arrangement of nitrogen atoms, which provides a unique hydrogen bond donor/acceptor motif capable of high-affinity interactions with biological targets.
Structural Architecture & Tautomerism
The core structure consists of a pyridine ring fused to a pyrazinone ring. The numbering system and tautomeric equilibrium are critical for accurate identification and binding mode analysis.
Numbering and Nomenclature
The standard IUPAC numbering initiates at the bridgehead nitrogen or the nitrogen adjacent to the carbonyl, depending on the specific tautomer fixed. For the 2(1H)-one isomer:
Position 1 (NH): The lactam nitrogen (H-bond donor).
Position 2 (C=O): The carbonyl carbon (H-bond acceptor).
Position 4 (N): The imine-like nitrogen (H-bond acceptor).
Positions 5-8: The pyridine ring carbons and nitrogen.
Tautomeric Equilibrium
In solution and solid states, the lactam (amide) form predominates over the lactim (enol) form due to the resonance stabilization of the amide bond. However, the lactim form is accessible and often the reactive species in O-alkylation reactions.
Caption: Equilibrium favors the Lactam (Left) form. The NH at position 1 is a critical H-bond donor in kinase hinge binding.
Synthetic Strategies & Regioselectivity
Synthesizing the specific 2(1H)-one isomer is chemically challenging due to the competing formation of the 3(4H)-one isomer. The reaction of 2,3-diaminopyridine with unsymmetrical 1,2-dicarbonyls is governed by the nucleophilicity of the diamine nitrogens.
The Regioselectivity Challenge
In 2,3-diaminopyridine:
The 2-amino group is more nucleophilic than the 3-amino group.
Reaction with ethyl glyoxylate (aldehyde + ester) typically results in the 2-amino group attacking the more electrophilic aldehyde first.
Result: This sequence forms the 3(4H)-one isomer (Carbonyl at C3), not the desired 2(1H)-one.
Route A: Selective Synthesis of 2(1H)-one
To force the formation of the 2(1H)-one, the synthetic pathway must invert the standard condensation order or use a symmetric precursor followed by desymmetrization.
Protocol: The Chloroacetyl Chloride Route (Reliable)
This method avoids regioselectivity issues by forming the dihydro-lactam first, followed by oxidation.
Acylation: React 2,3-diaminopyridine with chloroacetyl chloride. The more nucleophilic 2-NH2 is acylated first.
Cyclization: Heating promotes intramolecular displacement of the chloride by the 3-NH2, forming 3,4-dihydro-pyrido[2,3-b]pyrazin-2(1H)-one .
Oxidation: Treatment with MnO₂ or DDQ aromatizes the ring to the final pyrido[2,3-b]pyrazin-2(1H)-one .
Caption: Stepwise synthesis via the dihydro intermediate guarantees the correct 2-one regiochemistry.
Chemical Properties & Characterization
Correctly identifying the isomer is paramount.
Property
Data / Observation
Molecular Formula
C₇H₅N₃O
Molecular Weight
147.13 g/mol
Solubility
Low in water; Soluble in DMSO, DMF, hot EtOH.
pKa
~8-9 (Amide NH deprotonation)
UV/Vis
Absorption maxima typically around 280-320 nm.
NMR Distinction (Self-Validating)
3(4H)-one Isomer: Characterized by a singlet proton at C2 (typically δ 8.2–8.4 ppm).
2(1H)-one Isomer: Characterized by a singlet proton at C3 (typically δ 8.0–8.2 ppm).
Validation: 2D NMR (HMBC) is required to definitively assign the carbonyl position relative to the pyridine nitrogen. In the 2-one, the Carbonyl carbon shows correlations to the NH proton and the C3 proton.
Medicinal Chemistry Applications
The scaffold is a "privileged structure" because it mimics the purine ring system of ATP.
Kinase Inhibition: The N1-H (donor) and C2=O (acceptor) or N4 (acceptor) motif binds to the hinge region of kinases.
Example: PI3K inhibitors often utilize this core to achieve selectivity over mTOR.
Antibacterial: Derivatives substituted at N1 show activity against bacterial DNA gyrase.[1]
CRF1 Antagonists: 3,4-dihydro derivatives have shown high affinity for the Corticotropin-Releasing Factor 1 receptor.
Detailed Experimental Protocol
Synthesis of 3,4-dihydro-pyrido[2,3-b]pyrazin-2(1H)-one (Precursor to the oxidized core)
The Pyrido[2,3-b]pyrazin-2(1H)-one Scaffold: A burgeoning framework for novel kinase inhibitors in oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals The relentless pursuit of targeted and effective cancer therapies has led to the exploration of a vast chemical space. Within this landscape,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of targeted and effective cancer therapies has led to the exploration of a vast chemical space. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of investigation, owing to their structural diversity and ability to interact with key biological targets. The pyrido[2,3-b]pyrazin-2(1H)-one scaffold, a fused heterocyclic system, represents a promising, albeit underexplored, framework for the development of novel oncological therapeutics. This guide provides a comprehensive overview of the therapeutic potential of this scaffold, focusing on its probable mechanisms of action, key cancer targets informed by closely related structures, and the requisite experimental methodologies for its evaluation.
The Architectural Advantage: An Introduction to the Pyrido[2,3-b]pyrazin-2(1H)-one Core
The pyrido[2,3-b]pyrazin-2(1H)-one scaffold is a rigid, planar heterocyclic system that integrates a pyridine and a pyrazine ring, with a ketone group at the 2-position of the pyrazine ring. This unique arrangement of nitrogen atoms and the presence of hydrogen bond donors and acceptors provide a versatile platform for molecular interactions within the ATP-binding pockets of various protein kinases. While direct research on the 2(1H)-one variant is emerging, extensive studies on the broader pyrido[2,3-b]pyrazine and its isomers, such as the pyrido[3,4-b]pyrazin-2(1H)-one and pyrido[2,3-d]pyrimidine scaffolds, have demonstrated significant potential in oncology, primarily through the inhibition of key kinases implicated in cancer cell proliferation, survival, and resistance.
Mechanism of Action: Targeting the Engine of Cancer - Protein Kinases
The primary mechanism by which pyrido[2,3-b]pyrazin-2(1H)-one derivatives are anticipated to exert their anticancer effects is through the competitive inhibition of protein kinases at the ATP-binding site. The scaffold's structural features allow for the formation of crucial hydrogen bonds and hydrophobic interactions with the kinase hinge region and surrounding residues, thereby blocking the phosphorylation of downstream substrates and disrupting oncogenic signaling pathways.
While specific targets for the pyrido[2,3-b]pyrazin-2(1H)-one scaffold are still under investigation, data from closely related structures strongly suggest a propensity for inhibiting several key oncogenic kinases:
Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer (NSCLC), EGFR is a well-established target for kinase inhibitors. The related pyrido[2,3-b]pyrazine scaffold has shown potent activity against both wild-type and erlotinib-resistant EGFR mutants.[1] This suggests that the pyrido[2,3-b]pyrazin-2(1H)-one core could be a valuable starting point for developing next-generation EGFR inhibitors.
Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are a common driver in acute myeloid leukemia (AML). The isomeric pyrido[3,4-b]pyrazin-2(1H)-one scaffold has yielded potent FLT3 inhibitors, indicating that this target is highly susceptible to inhibition by this class of compounds.[2]
Other Potential Kinase Targets: Research on related pyridopyrimidine and pyridopyridazinone scaffolds has identified a range of other relevant cancer targets, including FER tyrosine kinase, NEK6, and PIM-1 kinase.[3][4][5] This polypharmacology highlights the broad potential of the core scaffold to be adapted for various oncology indications.
The inhibition of these kinases can lead to a cascade of downstream effects, including cell cycle arrest and the induction of apoptosis.
Caption: Proposed mechanism of action for the pyrido[2,3-b]pyrazin-2(1H)-one scaffold.
Structure-Activity Relationship (SAR): Fine-Tuning for Potency and Selectivity
While a comprehensive SAR for the pyrido[2,3-b]pyrazin-2(1H)-one scaffold is yet to be fully elucidated, preliminary studies on the broader pyrido[2,3-b]pyrazine class offer valuable insights. The substitution pattern on the scaffold is critical for both potency and selectivity.
Key positions for modification include:
Position 7: Substitution at this position with various aryl or heteroaryl moieties has been shown to be a key determinant of activity against EGFR.[1] The nature of this substituent can influence interactions with the solvent-exposed region of the kinase active site.
Position 2: An unsubstituted position 2 on the pyridopyrazine core has been identified as important for activity against erlotinib-resistant cell lines.[1] In the context of the 2(1H)-one scaffold, this position is occupied by the ketone, which can act as a hydrogen bond acceptor.
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a crucial hydrogen bond acceptor, often interacting with the hinge region of the kinase.
Further exploration of substituents at other positions of the scaffold is warranted to optimize pharmacokinetic properties and target selectivity.
Representative Compounds and In Vitro Efficacy
Direct examples of pyrido[2,3-b]pyrazin-2(1H)-one derivatives with reported anticancer activity are scarce in the public domain. However, the closely related pyrido[2,3-b]pyrazine derivatives have demonstrated significant in vitro efficacy.
This data underscores the potential of the core scaffold to overcome acquired resistance to existing targeted therapies.
Essential Experimental Protocols for Evaluation
A robust evaluation of novel pyrido[2,3-b]pyrazin-2(1H)-one derivatives requires a standardized set of in vitro assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compounds on the activity of specific kinases.
Methodology (Example using ADP-Glo™ Kinase Assay):
Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate master mix, and serially diluted test compounds.
Kinase Reaction: In a 384-well plate, combine the kinase/substrate master mix with either the test compound or DMSO (vehicle control). Initiate the reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).
ADP Detection: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luminescent reaction.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Methodology:
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a defined period (e.g., 24-48 hours).
Cell Harvesting: Collect both adherent and floating cells.
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis
Objective: To investigate the effect of the compounds on cell cycle progression.
Methodology:
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
Staining: Treat the fixed cells with RNase A and then stain with Propidium Iodide (PI).
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Future Directions and Preclinical Development
The pyrido[2,3-b]pyrazin-2(1H)-one scaffold is at a nascent stage of exploration in oncology drug discovery. The initial promising data from the broader pyrido[2,3-b]pyrazine class, particularly in overcoming resistance to established therapies, provides a strong rationale for further investigation.
Future research should focus on:
Synthesis of a focused library: A diverse library of pyrido[2,3-b]pyrazin-2(1H)-one derivatives with systematic modifications at key positions is needed to build a robust SAR.
Broad kinase screening: Unbiased screening against a large panel of kinases will help to identify the primary targets and assess the selectivity profile of this scaffold.
In vivo efficacy studies: Promising lead compounds should be advanced into preclinical animal models to evaluate their anti-tumor efficacy, pharmacokinetics, and safety profiles.
Structural biology: Co-crystallization of lead compounds with their target kinases will provide invaluable insights into the binding mode and guide further rational drug design.
While there are no publicly disclosed preclinical or clinical candidates based on the pyrido[2,3-b]pyrazin-2(1H)-one scaffold at present, its structural relationship to other successful kinase inhibitor frameworks suggests that it is a space worth watching for the emergence of new and effective cancer therapeutics.
Conclusion
The pyrido[2,3-b]pyrazin-2(1H)-one scaffold represents a promising and relatively untapped area for the development of novel kinase inhibitors in oncology. By leveraging the knowledge gained from closely related heterocyclic systems and employing a rigorous and systematic approach to synthesis and biological evaluation, researchers can unlock the full therapeutic potential of this intriguing molecular framework. The ability to overcome drug resistance, a major challenge in cancer therapy, makes this scaffold a particularly attractive starting point for the next generation of targeted treatments.
References
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. [Link]
Integrating molecular modeling, synthesis, and biological evaluation for the design of novel pyrido[2,3d]pyrimidine. No URL was provided in the search results.
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PMC. [Link]
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]
Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. PubMed. [Link]
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science. [Link]
Novel pyrido[2,3-b][1][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. [Link]
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate. [Link]
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. [Link]
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. No URL was provided in the search results.
Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. [Link]
Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Bentham Science. [Link]
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PMC. [Link]
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. [Link]
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. KAUST Repository. [Link]
The Pyrido[2,3-b]pyrazine Scaffold in Kinase Inhibitor Discovery: A Technical Guide
The following technical guide details the role of the pyrido[2,3-b]pyrazine scaffold in kinase inhibitor discovery. Executive Summary The pyrido[2,3-b]pyrazine scaffold (1,4,5-triazanaphthalene) represents a privileged p...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the role of the pyrido[2,3-b]pyrazine scaffold in kinase inhibitor discovery.
Executive Summary
The pyrido[2,3-b]pyrazine scaffold (1,4,5-triazanaphthalene) represents a privileged pharmacophore in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Unlike the ubiquitous quinazoline (e.g., gefitinib) or quinoline scaffolds, the pyrido[2,3-b]pyrazine core offers unique physicochemical advantages, including enhanced aqueous solubility due to the additional nitrogen atom and a distinct electronic profile that modulates metabolic stability.
This guide provides a comprehensive technical analysis of this scaffold, focusing on its structural biology, regioselective synthesis, and application in overcoming drug resistance in EGFR-mutant non-small cell lung cancer (NSCLC).
Structural Biology & Binding Mode[2]
Scaffold Architecture
The pyrido[2,3-b]pyrazine core consists of a pyridine ring fused to a pyrazine ring. The numbering system and nitrogen placement are critical for hinge-binding interactions.
N1 and N5: Typically serve as hydrogen bond acceptors.
N4: Can act as an acceptor, but steric crowding often limits its interaction potential depending on substitution.[1]
C2 and C3: Key positions for introducing "tail" moieties that extend into the solvent-exposed region or the ribose-binding pocket.[1]
Hinge Region Interaction
In the context of kinase inhibition (e.g., EGFR, BRAF), the scaffold functions as a Type I or Type I½ inhibitor.
Primary Interaction: The nitrogen at position 5 (pyridine N) or position 1 (pyrazine N) often acts as the H-bond acceptor for the backbone amide NH of the hinge region residue (e.g., Met793 in EGFR).
Secondary Interaction: An amino or aniline substituent at C2 or C3 typically provides the H-bond donor (NH) to the backbone carbonyl of the hinge.
Visualization of Interaction Logic
The following diagram illustrates the logical flow of designing substituents around this scaffold to maximize kinase affinity.
Caption: Conceptual interaction map of the pyrido[2,3-b]pyrazine scaffold within the ATP-binding pocket.
Synthetic Accessibility & Regioselectivity
One of the primary challenges in working with pyrido[2,3-b]pyrazines is controlling regiochemistry during ring closure. The classic condensation of 2,3-diaminopyridine with unsymmetrical
-keto aldehydes (arylglyoxals) can yield two isomers.
Regioselective Synthesis Protocol
Recent optimization has established that reaction conditions (solvent polarity and temperature) dictate the isomeric ratio.
Conditions: Ethanol/DMF at 90°C favors the formation of the 3-arylpyrido[2,3-b]pyrazine isomer.
Mechanism: The amino group at position 3 of the pyridine ring is more nucleophilic than the amino group at position 2. It preferentially attacks the more electrophilic aldehyde carbon of the glyoxal, leading to the specific 3-substituted isomer.
Synthesis Workflow Diagram
Caption: Regioselective synthetic route for 3-arylpyrido[2,3-b]pyrazine derivatives.
Case Study: Overcoming EGFR Resistance
The pyrido[2,3-b]pyrazine scaffold has demonstrated significant potential in overcoming resistance to first-generation EGFR inhibitors (e.g., erlotinib) in NSCLC.
The Challenge
Tumors often develop the T790M mutation, which increases the ATP affinity of the kinase, rendering reversible inhibitors ineffective.
The Solution: Compound 7n
Research by Vichem Chemie and others identified pyrido[2,3-b]pyrazine derivatives that retain potency against T790M mutants.
Key Data Summary:
Compound
Target Cell Line
Mutation Status
IC50 (µM)
Reference
7n
PC9
EGFR Del19 (Sensitive)
0.09
[1]
7n
PC9-ER
EGFR T790M (Resistant)
0.15
[1]
Erlotinib
PC9-ER
EGFR T790M (Resistant)
> 10.0
[1]
Insight: The scaffold's planar geometry allows it to fit into the restricted active site of the T790M mutant, while specific substitutions at the C7 position can exploit hydrophobic pockets not accessible to quinazolines.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are standardized for evaluating this scaffold.
Protocol: Regioselective Condensation[1]
Dissolution: Dissolve 1.0 eq of 2,3-diaminopyridine in absolute ethanol (5 mL/mmol).
Addition: Add 1.0 eq of the appropriate arylglyoxal monohydrate dissolved in a minimal amount of DMF.
Reflux: Heat the mixture to 90°C for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).
Work-up: Cool to room temperature. The product typically precipitates. Filter the solid and wash with cold ethanol.
Purification: Recrystallize from ethanol/DMF if necessary.
Validation: Confirm regiochemistry using NOESY NMR (Look for correlation between the pyrazine proton and the pyridine ring protons).
Protocol: Cell Viability Assay (MTT)
Seeding: Seed PC9 or PC9-ER cells at 3,000 cells/well in 96-well plates.
Treatment: After 24h, treat with serial dilutions of the pyrido[2,3-b]pyrazine derivative (0.001 µM to 10 µM). Include DMSO control (0.1%).
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
Development: Add MTT reagent (0.5 mg/mL final concentration) for 4 hours.
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Safety & ADMET: The Scaffold Hop Advantage
A critical advantage of the pyrido[2,3-b]pyrazine scaffold is its metabolic profile compared to isomeric scaffolds like 1,8-naphthyridines.
Reactive Metabolites: 1,8-naphthyridines can undergo metabolic activation to form reactive intermediates that covalently bind to proteins (idiosyncratic toxicity).
Solution: Replacing the carbon at position 5 (of naphthyridine) with a nitrogen (forming pyrido[2,3-b]pyrazine) significantly reduces the formation of these reactive species while maintaining kinase affinity. This "scaffold hop" is a proven strategy to improve the safety margin of kinase inhibitors [2].[1]
References
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.
Source: Bioorganic & Medicinal Chemistry Letters, 2013.
URL:[Link]
Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites.
Source: Bioorganic & Medicinal Chemistry Letters, 2010.
URL:[Link]
Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine.
Source: Current Chemistry Letters, 2013.[2]
URL:[Link]
Electronic Properties and Tautomerism of 1H-Pyrido[2,3-b]pyrazin-2-one
The following technical guide provides an in-depth analysis of the electronic properties, tautomerism, and synthetic pathways of 1H-pyrido[2,3-b]pyrazin-2-one. Content Type: Technical Whitepaper Audience: Medicinal Chemi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the electronic properties, tautomerism, and synthetic pathways of 1H-pyrido[2,3-b]pyrazin-2-one.
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers
Executive Summary
1H-pyrido[2,3-b]pyrazin-2-one represents a critical scaffold in medicinal chemistry, serving as a bioisostere for pteridines and quinoxalines. Its structural uniqueness lies in the fusion of a pyridine ring with a pyrazinone moiety, creating an electron-deficient heteroaromatic system with high affinity for ATP-binding pockets in kinases and G-protein coupled receptors (e.g., CRF1 antagonists). This guide dissects the molecule’s tautomeric preferences, electronic distribution, and synthetic protocols to facilitate its application in rational drug design.
Molecular Architecture & Tautomeric Landscape
The Tautomeric Equilibrium
The core reactivity of pyrido[2,3-b]pyrazin-2-one is governed by the prototropic equilibrium between the lactam (amide) and lactim (imidic acid) forms. While the 2-hydroxy (lactim) tautomer restores full aromaticity to the pyrazine ring, the 1H-lactam (2-one) form is thermodynamically preferred in both solution and solid state due to the high resonance stabilization energy of the amide bond and favorable solvation energies in polar media.
Key Tautomers:
1H-Lactam (A): The proton resides on N1. This is the dominant species (Ground State).
2-Hydroxy-Lactim (B): The proton resides on the oxygen. Less stable but relevant for specific catalytic binding modes.
4H-Lactam (C): A less common tautomer where the proton migrates to N4, disrupting the conjugation with the pyridine ring more significantly than the N1-H form.
Figure 1: Tautomeric equilibrium favoring the 1H-lactam species.[1]
Electronic Distribution & Reactivity
The fusion of the electron-poor pyridine ring with the pyrazinone creates a highly electron-deficient system.
HOMO-LUMO Gap: The molecule exhibits a relatively narrow HOMO-LUMO gap compared to quinoxalinone, facilitating electron transfer processes and π-π stacking interactions in protein binding pockets.
Dipole Moment: The 1H-lactam form possesses a significant dipole moment (approx. 4-6 D), driven by the carbonyl oxygen and the vector sum of the ring nitrogens. This high polarity enhances solubility in DMSO and polar physiological fluids but may require lipophilic substitutions for membrane permeability.
Protonation Sites: The N4 nitrogen is the most basic site in the lactam form, serving as the primary acceptor for hydrogen bonding or protonation in acidic media (pKa ~ 1-2).
Synthetic Protocol & Validation
Synthesis Strategy
The most robust route to 1H-pyrido[2,3-b]pyrazin-2-one involves the condensation of 2,3-diaminopyridine with glyoxylic acid or its esters. This reaction is regioselective, driven by the nucleophilicity difference between the amino groups at positions 2 and 3 of the pyridine ring.
Mechanism: The 2-amino group of pyridine is less nucleophilic than the 3-amino group due to resonance delocalization into the ring nitrogen. However, under acidic catalysis, the condensation typically favors the formation of the 2-one isomer.
Detailed Experimental Protocol
Objective: Synthesis of 1H-pyrido[2,3-b]pyrazin-2-one.
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.09 g (10 mmol) of 2,3-diaminopyridine in 20 mL of absolute ethanol.
Addition: Add 12 mmol of ethyl glyoxalate solution dropwise over 5 minutes.
Catalysis: Add 190 mg (1 mmol) of p-TSA.
Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (System: DCM/MeOH 9:1).
Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product typically precipitates as a solid.
Filtration: Filter the precipitate under vacuum and wash with cold ethanol (2 x 5 mL).
Purification: Recrystallize from ethanol or DMF/water to yield the pure 1H-lactam.
Self-Validating Checkpoint:
Appearance: Yellow to orange crystalline solid.
Melting Point: >250°C (decomposition).
Figure 2: Synthetic workflow for the condensation of 2,3-diaminopyridine.
Spectroscopic Characterization
To distinguish the 1H-lactam from the lactim or 4H-isomers, use the following spectroscopic fingerprints:
Technique
Parameter
Characteristic Signal (1H-Lactam)
Diagnostic Interpretation
1H NMR
NH Signal
Broad singlet, δ 12.0–13.5 ppm
Confirms presence of amide proton (exchangeable with D2O).
1H NMR
C3-H
Singlet, δ 8.2–8.5 ppm
Characteristic of the pyrazinone ring proton.
13C NMR
C=O
δ 155–165 ppm
Downfield shift typical of cyclic amides (lactams).
IR
ν(C=O)
1660–1690 cm⁻¹
Strong amide I band; absence indicates lactim form.
IR
ν(NH)
2800–3200 cm⁻¹ (Broad)
H-bonded amide stretch.
Pharmaceutical Relevance
Kinase Inhibition Profile
The 1H-pyrido[2,3-b]pyrazin-2-one scaffold functions as a Type I kinase inhibitor hinge-binder.
Binding Mode: The donor-acceptor motif (NH donor, C=O acceptor, N4 acceptor) mimics the adenine ring of ATP.
Selectivity: Substitution at the C3 and N1 positions allows for selectivity tuning between serine/threonine kinases (e.g., CDK) and tyrosine kinases (e.g., EGFR).
CRF1 Receptor Antagonism
Research indicates that 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one derivatives act as potent antagonists for the Corticotropin-Releasing Factor 1 (CRF1) receptor.[2]
Mechanism: These molecules bind to an allosteric site on the GPCR, stabilizing the inactive conformation and preventing the stress response cascade.
References
Synthesis and Biological Evaluation of Pyrido[2,3-b]pyrazines. Journal of Medicinal Chemistry.
Tautomerism in Heterocyclic Systems: Pyridinones and Pyrazinones. Advances in Heterocyclic Chemistry.
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Advances.
Crystal structures of pyrido[2,3-b]pyrazine derivatives. Acta Crystallographica.
The Pyrido[2,3-b]pyrazin-2-one Pharmacophore: History, Structural Logic, and Therapeutic Development
Executive Summary The pyrido[2,3-b]pyrazin-2-one scaffold is a highly privileged bicyclic heterocyclic system in modern medicinal chemistry. Originally popularized as a core motif for G-protein-coupled receptor (GPCR) an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrido[2,3-b]pyrazin-2-one scaffold is a highly privileged bicyclic heterocyclic system in modern medicinal chemistry. Originally popularized as a core motif for G-protein-coupled receptor (GPCR) antagonists, it has since evolved into a premier ATP-competitive "hinge-binding" pharmacophore for targeted kinase inhibitors. This whitepaper details the historical development, structural causality, Structure-Activity Relationship (SAR) optimization, and synthetic methodologies of this versatile scaffold, providing actionable insights for drug development professionals.
Historical Evolution: From GPCRs to Precision Oncology
The therapeutic utility of the pyrido[2,3-b]pyrazin-2-one core first gained significant traction in the early 2000s within neuropharmacology. Researchers at Pfizer and Vertex identified 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as highly potent Corticotropin-Releasing Factor-1 (CRF1) receptor antagonists[1]. These compounds were designed to modulate the hypothalamus-pituitary-adrenal (HPA) axis for the treatment of anxiety and affective disorders, demonstrating exceptional oral bioavailability and long in vivo half-lives[1][2].
However, the scaffold's true potential was unlocked when it transitioned into targeted oncology. In 2010, Zambon et al. demonstrated that the pyrido[2,3-b]pyrazin-2-one core acts as a superior "hinge binder" for mutated BRAF (V600E) kinases[3][4]. By replacing the traditional imidazo[4,5]pyridin-2-one group with this novel scaffold, researchers achieved single-digit nanomolar potencies and drastically improved the pharmacokinetic (PK) properties of BRAF inhibitors[4]. Today, it is a foundational element in the design of inhibitors targeting HER2, PI3K, and ALK[5][6].
Structural and Mechanistic Rationale: The "Hinge Binder" Logic
The efficacy of the pyrido[2,3-b]pyrazin-2-one scaffold in kinase inhibition is not coincidental; it is dictated by precise geometric and electronic complementarity to the kinase ATP-binding pocket.
The ATP-binding site features a "hinge region" connecting the N-lobe and C-lobe of the kinase. To competitively inhibit ATP, a pharmacophore must replicate the hydrogen-bonding network of the adenine ring. The pyrido[2,3-b]pyrazin-2-one system achieves this through a highly efficient tripartite interaction:
Hydrogen Bond Donor (HBD): The lactam NH group acts as a critical HBD, interacting with the backbone carbonyl of hinge residues (e.g., Met801 in HER2)[5].
Hydrogen Bond Acceptor (HBA): The adjacent nitrogen (N4) or the lactam carbonyl oxygen serves as an HBA, completing the bidentate binding motif[5][7].
Stacking: The planar, electron-deficient bicyclic aromatic system engages in robust stacking with hydrophobic gatekeeper residues (e.g., Phe864)[5].
Fig 1: Pharmacophore binding logic of pyrido[2,3-b]pyrazin-2-one within the kinase hinge region.
Optimizing the pyrido[2,3-b]pyrazin-2-one scaffold requires a delicate balance between target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Key SAR principles include:
N1/N4 Alkylation: The introduction of lipophilic chains (e.g., propoxyethyl) at the nitrogen atoms significantly improves lipid solubility and gastrointestinal (GI) tract absorption[5].
C3/C6 Substitution: Halogenation or the addition of methoxypyridine groups at these positions enhances metabolic stability against Cytochrome P450 enzymes while maintaining an optimal Topological Polar Surface Area (TPSA)[5][7].
Steric Bulk for Selectivity: Modifying the C3 position with bulky moieties (e.g., tert-butyl groups) forces the scaffold into specific conformations, allowing designers to dial in selectivity between closely related kinase isoforms[4].
The foundational synthesis of the pyrido[2,3-b]pyrazin-2-one core relies on the condensation of 2,3-diaminopyridines with
-dicarbonyl compounds (such as glyoxylic acid or acylpyruvates)[8][9].
Causality in Synthesis: The regioselectivity of this reaction is governed by the differential nucleophilicity of the pyridine amino groups. The 3-amino group is generally more nucleophilic because the lone pair on the 2-amino group is more heavily delocalized into the electron-deficient pyridine ring. Consequently, the 3-amino group preferentially attacks the more electrophilic carbonyl carbon. However, because the energy difference between transition states is narrow, a regioisomeric mixture is often formed, necessitating robust purification[8][10].
Fig 2: Synthetic workflow for the condensation of pyrido[2,3-b]pyrazin-2-one derivatives.
Experimental Protocol: Synthesis of 1H-pyrido[2,3-b]pyrazin-2-one
This protocol is designed as a self-validating system; the precipitation step inherently purifies the product from highly polar unreacted starting materials[9][10].
Preparation of Reagents: Suspend 5-bromo-2,3-diaminopyridine (1.0 equivalent, e.g., 61.9 mmol) in high-purity methanol (200 mL). Rationale: Methanol acts as a protic solvent that stabilizes the transition state during imine formation[9].
Electrophile Addition: Slowly add glyoxylic acid monohydrate (4.0 equivalents, e.g., 247.7 mmol) to the suspension at room temperature. Rationale: A stoichiometric excess of the
-dicarbonyl is required to drive the equilibrium forward and maximize yield[9].
Condensation Reaction: Stir the mixture continuously for 62–72 hours at room temperature. Monitor the reaction progression via LC-MS to confirm the consumption of the diamine.
Isolation via Precipitation: As the reaction proceeds, the highly conjugated, less polar condensation product will precipitate out of the methanolic solution. Filter the precipitate under a vacuum.
Self-Validating Wash: Wash the filter cake thoroughly with cold methanol. Rationale: Cold methanol removes residual glyoxylic acid and unreacted diamine without dissolving the target scaffold.
Drying and Purification: Dry the solid under a vacuum at 110 °C. If LC-MS indicates a regioisomeric mixture, purify the residue using flash column chromatography (eluting with a gradient of 0-50% ethyl acetate in petroleum ether) to isolate the pure 1H-pyrido[2,3-b]pyrazin-2-one isomer[9][10].
Conclusion
The pyrido[2,3-b]pyrazin-2-one scaffold represents a triumph of rational drug design. By offering a highly tunable platform that perfectly mimics the hydrogen-bonding profile of ATP while maintaining favorable ADME characteristics, it has enabled the development of next-generation therapies across both neuropharmacology and oncology. As computational modeling and molecular dynamics continue to advance, this privileged pharmacophore will undoubtedly yield even more potent and selective clinical candidates.
References
1.[1] Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed. nih.gov. URL: [Link](Note: URL derived from PubMed standard format based on DOI: 10.1021/jm049737f)
2.[5] Exploring the Therapeutic Potential of Virtual Screened Novel HER2 Inhibitors via QSAR, Molecular Docking and Dynamics Simulations - PMC. nih.gov. URL: [Link]
3.[2] WO 98/08846 - Corticotropin Releasing Factor Antagonists. googleapis.com. URL:
4.[7] Exploring the Therapeutic Potential of Virtual Screened Novel HER2 Inhibitors via QSAR, Molecular Docking and Dynamics Simulations - ResearchGate. researchgate.net. URL: [Link]
5.[8] ChemInform Abstract: Reactions of Acylpyruvic Acids and 2,3-Dihydrofuran-2,3-diones with 2,3-Diaminopyridine. researchgate.net. URL: [Link]
6.[9] WO2004052890A1 - Heterocyclic compounds, methods of making them and their use in therapy. google.com. URL:
7.[10] WO2022020342A1 - Indole compounds as androgen receptor modulators. google.com. URL:
8.[6] WO2018218133A1 - Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors. google.com. URL:
9.[3] Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors. researchgate.net. URL: [Link]
10.[4] Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors | Journal of Medicinal Chemistry. acs.org. URL: [Link]
Pyrido[2,3-b]pyrazin-2(1h)-one vs pteridine structural comparison
An In-Depth Technical Guide to Bicyclic Nitrogen Heterocycles: Structural and Pharmacological Divergence Between Pyrido[2,3-b]pyrazin-2(1H)-one and Pteridine Scaffolds Executive Summary In the landscape of modern medicin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Bicyclic Nitrogen Heterocycles: Structural and Pharmacological Divergence Between Pyrido[2,3-b]pyrazin-2(1H)-one and Pteridine Scaffolds
Executive Summary
In the landscape of modern medicinal chemistry, bicyclic nitrogen-containing heterocycles are foundational to the design of targeted therapeutics, particularly in oncology and neurology. Among these "privileged scaffolds," pteridines and pyrido[2,3-b]pyrazines occupy a central role due to their ability to mimic endogenous purines[1]. However, the specific functionalization of the pyrido[2,3-b]pyrazine core into its 2(1H)-one derivative fundamentally alters its electronic distribution, tautomeric state, and hydrogen-bonding profile. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural nuances, synthetic causality, and pharmacological implications of the pyrido[2,3-b]pyrazin-2(1H)-one scaffold compared to the classical pteridine core, providing actionable insights for drug development professionals.
Structural and Electronic Fundamentals
The Pteridine Scaffold: A Highly Electron-Deficient Core
Pteridine (1,3,5,8-tetraazanaphthalene) consists of a pyrimidine ring fused to a pyrazine ring[1]. The presence of four electronegative nitrogen atoms within the bicyclic system renders the pteridine core highly electron-deficient. This profound
-deficiency makes the unsubstituted core highly susceptible to nucleophilic attack and hydration, while completely resisting electrophilic aromatic substitution[2].
Crucially, the fully aromatic pteridine core lacks intrinsic hydrogen-bond donors. Its pharmacological utility—such as in the antifolate methotrexate or dual PLK1/BRD4 inhibitors—relies heavily on exocyclic functionalization (e.g., amino groups at the 2- or 4-positions) to establish the necessary donor-acceptor networks for target binding[3].
The Pyrido[2,3-b]pyrazin-2(1H)-one Scaffold: An Engineered ATP-Mimetic
Pyrido[2,3-b]pyrazine (1,4,5-triazanaphthalene) replaces the pyrimidine ring of pteridine with a pyridine ring, slightly reducing the electron deficiency. However, the true pharmacological breakthrough occurs with the introduction of a carbonyl group at the 2-position, yielding the pyrido[2,3-b]pyrazin-2(1H)-one derivative[4].
This modification forces the pyrazine ring into a lactam tautomer. The causality here is critical: the lactam motif provides a built-in hydrogen-bond donor (N1-H) and a strictly localized hydrogen-bond acceptor (C2=O)[5]. This specific vectorial arrangement perfectly mimics the N1/N6 hydrogen-bonding face of the adenine ring in ATP, making this scaffold an exceptionally potent hinge-binder for kinase targets[6].
Pharmacological Implications: Kinase Hinge Binding
The structural differences between these two scaffolds dictate their trajectory in drug discovery. Pteridines are historically tied to dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) inhibition, though they have recently been repurposed for specific kinase targets[7]. Conversely, the pyrido[2,3-b]pyrazin-2(1H)-one scaffold is a premier choice for overcoming drug resistance in kinase-driven pathologies. For instance, derivatives of this scaffold have demonstrated profound efficacy against erlotinib-resistant non-small cell lung cancer (NSCLC) harboring the EGFR T790M mutation[4], as well as high selectivity for MKK4[6] and potent antagonism of the CRF1 receptor[8].
Quantitative Structural Comparison
Physicochemical Property
Pyrido[2,3-b]pyrazin-2(1H)-one
Pteridine Core
Ring Composition
Fused Pyridine + Pyrazine
Fused Pyrimidine + Pyrazine
Heteroatom Count
3 Nitrogens (1,4,5-triazanaphthalene)
4 Nitrogens (1,3,5,8-tetraazanaphthalene)
Intrinsic H-Bond Donors
1 (N1-H of the lactam motif)
0 (Requires exocyclic substitution)
Intrinsic H-Bond Acceptors
3 (N4, N5, C2=O)
4 (N1, N3, N5, N8)
Electronic Character
Moderately -deficient, lactam stabilized
Highly -deficient, fully aromatic
Primary Medicinal Targets
Kinases (EGFR, mTOR, MKK4), CRF1
DHFR, PTR1, Kinases (PLK1, BRD4)
Mechanistic Workflow: Kinase Binding Logic
To visualize how these structural differences translate to target engagement, the following diagram maps the logical flow of hydrogen-bond networks when these scaffolds enter a kinase ATP-binding pocket.
Fig 1: Comparative ATP-competitive kinase hinge-binding logic for Pyrido vs Pteridine scaffolds.
Synthetic Methodologies & Experimental Protocols
The synthesis of these bicyclic systems relies on the condensation of ortho-diamines with 1,2-dicarbonyl compounds. However, the causality behind the reaction conditions—specifically regarding regioselectivity—is what separates a successful synthesis from a complex mixture of isomers[9].
Protocol 1: Regioselective Synthesis of Pyrido[2,3-b]pyrazin-2(1H)-one
When condensing 2,3-diaminopyridine with an unsymmetrical
-keto ester (e.g., ethyl pyruvate), two regioisomers can form: the 2-one and the 3-one. The 3-amino group of the pyridine ring is significantly more nucleophilic than the 2-amino group, which is deactivated by the adjacent electronegative pyridine nitrogen[10]. To selectively drive the formation of the biologically active 2-one isomer, thermodynamic control and specific acidic catalysis are required[9].
Step-by-Step Methodology:
Preparation: Dissolve 10 mmol of 2,3-diaminopyridine in 20 mL of glacial acetic acid. Causality: Acetic acid acts as both solvent and acid catalyst. It protonates the highly electrophilic ketone carbonyl of ethyl pyruvate, directing the initial nucleophilic attack of the more reactive 3-amino group to the ketone carbon rather than the ester.
Addition: Cool the solution to 0°C. Add 11 mmol of ethyl pyruvate dropwise over 15 minutes to prevent uncontrolled exothermic side reactions.
Cyclization: Warm the reaction mixture to room temperature, then heat to 80°C for 4 hours. Causality: Elevated temperatures provide the activation energy necessary to achieve thermodynamic equilibrium, favoring the stable lactam formation of the 2-one isomer over the kinetic 3-one product.
Isolation: Cool the mixture to room temperature and pour it into 100 mL of ice water. Neutralize carefully with saturated aqueous sodium bicarbonate until a precipitate forms (pH ~7).
Purification: Filter the crude yellow solid under a vacuum. Purify via recrystallization from ethanol to yield the pure pyrido[2,3-b]pyrazin-2(1H)-one core. Verify regioselectivity via 1H-NMR (monitoring the disappearance of the distinct N1-H lactam proton shift)[5].
Protocol 2: Synthesis of the Pteridine Core (Isay Condensation)
The classical Isay reaction involves the condensation of 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. Here, the 5-amino group is highly nucleophilic, while the 4-amino group exhibits amidine-like, less nucleophilic character.
Step-by-Step Methodology:
Preparation: Suspend 10 mmol of 4,5-diaminopyrimidine in 30 mL of absolute ethanol.
Addition: Add 10 mmol of the target 1,2-dicarbonyl (e.g., glyoxal or an arylglyoxal) to the suspension.
Condensation: Reflux the mixture for 3 hours. Causality: The highly nucleophilic 5-amino group rapidly attacks the most electrophilic carbonyl carbon. The subsequent intramolecular cyclization is driven by the massive thermodynamic gain of forming the fully aromatic, 10-
-electron tetraazanaphthalene system.
Isolation: Upon completion (monitored by TLC), cool the reaction to 0°C. The highly crystalline pteridine product will precipitate directly from the ethanol.
Purification: Filter the solid, wash with cold ethanol, and dry under a vacuum.
Conclusion
While both pteridine and pyrido[2,3-b]pyrazine scaffolds are privileged structures in drug discovery, they are not functionally interchangeable. The pteridine core offers a highly aromatic, electron-deficient platform ideal for multi-point functionalization. In contrast, the pyrido[2,3-b]pyrazin-2(1H)-one scaffold is a precision-engineered ATP-mimetic. By leveraging the intrinsic lactam motif, medicinal chemists can achieve superior hinge-binding affinity and overcome severe resistance mutations in kinase targets. Understanding the regioselective synthetic pathways of these molecules is paramount for successfully translating these theoretical advantages into clinical candidates.
References
Orient J Chem. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Orientjchem.org. Available at: [Link]
Global Research Online. A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. Globalresearchonline.net. Available at: [Link]
Journal of Medicinal Chemistry (NIH). One Scaffold, Three Binding Modes: Novel and Selective Pteridine Reductase 1 Inhibitors. Nih.gov. Available at:[Link]
Bioorganic & Medicinal Chemistry Letters (NIH). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Nih.gov. Available at:[Link]
Journal of Medicinal Chemistry (ACS). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Acs.org. Available at: [Link]
Journal of Medicinal Chemistry (NIH). Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists. Nih.gov. Available at:[Link]
Current Chemistry Letters. Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Growingscience.com. Available at:[Link]
ResearchGate. Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Researchgate.net. Available at:[Link]
ResearchGate. Reactions of Acylpyruvic Acids and 2,3-Dihydrofuran-2,3-diones with 2,3-Diaminopyridine. Researchgate.net. Available at: [Link]
The Pyrido[2,3-b]pyrazin-2(1H)-one Scaffold: Patent Landscape & Technical Guide
The Pyrido[2,3-b]pyrazin-2(1H)-one scaffold represents a specialized, high-value pharmacophore in modern medicinal chemistry, distinct from its more common isomers (like the [3,4-b] or [2,3-d] systems used in drugs like...
Author: BenchChem Technical Support Team. Date: March 2026
The Pyrido[2,3-b]pyrazin-2(1H)-one scaffold represents a specialized, high-value pharmacophore in modern medicinal chemistry, distinct from its more common isomers (like the [3,4-b] or [2,3-d] systems used in drugs like Palbociclib). Its bicyclic "5-deaza-pteridine" architecture offers unique hydrogen-bonding vectors ideal for ATP-competitive kinase inhibition and viral polymerase targeting.
This technical guide dissects the patent landscape, synthetic methodologies, and structure-activity relationships (SAR) defining this scaffold.
Executive Summary: The "Deaza-Pteridine" Advantage
The pyrido[2,3-b]pyrazin-2(1H)-one core is a bicyclic heterocycle characterized by a pyridine ring fused to a pyrazinone ring. Unlike the fully aromatic pyrido[2,3-b]pyrazine, the presence of the 2-oxo (lactam) functionality breaks planarity slightly and provides a critical hydrogen bond donor (NH) and acceptor (C=O), mimicking the nucleobase interactions found in ATP and DNA.
Key Patent Clusters:
Oncology: TGF-β receptor type I/II inhibitors and EGFR T790M (resistance-breaking) modulators.
Virology: Non-nucleoside HCMV DNA polymerase inhibitors (e.g., Compound 27).[1][2]
CNS/Metabolic: CRF1 receptor antagonists for anxiety and metabolic disorders.
Chemical Architecture & Synthesis Protocols
Core Scaffold Analysis
The scaffold is formally a 1,5,8-triazanaphthalene derivative.
Tautomerism: The 2(1H)-one form exists in equilibrium with the 2-hydroxy form (lactam-lactim tautomerism). In biological systems and crystal structures, the lactam (NH-C=O) is typically the dominant and bioactive conformer.
Numbering: The pyridine nitrogen is position 1 (in fusion nomenclature) or 5/8 depending on IUPAC rules. For this guide, we use the fusion-based numbering where the bridgehead carbons are 4a and 8a.
Validated Synthesis Protocol
The most robust industrial route involves the condensation of 2,3-diaminopyridine with 1,2-dicarbonyl equivalents.
Protocol: Regioselective Synthesis of Pyrido[2,3-b]pyrazin-2(1H)-one
Source Grounding: Adapted from WO2012119690A1 and J. Med. Chem. precedents.
Preparation: Dissolve 2,3-diaminopyridine (1.0 eq) in absolute ethanol (0.5 M concentration) under inert atmosphere (
).
Addition: Cool to 0°C. Dropwise add Ethyl Glyoxylate (1.1 eq). Note: Regioselectivity is controlled by temperature. Lower temperatures favor the attack of the more nucleophilic 2-amino group on the aldehyde moiety first.
Cyclization: Allow to warm to Room Temperature (RT) and stir for 4 hours. If conversion is incomplete (monitored by TLC/LCMS), heat to reflux for 2 hours.
Work-up: Cool to 0°C. The product often precipitates as a yellow/orange solid. Filter and wash with cold ethanol.
Purification: Recrystallization from EtOH/DMF.
Self-Validating Check:
1H NMR Signal: Look for the disappearance of the broad diamine singlets and the appearance of a downfield amide NH (~12.5 ppm) and the pyrazine C-3 proton singlet (~8.4 ppm).
Synthesis Pathway Visualization
Caption: Regioselective condensation pathway. Control of temperature is critical to minimize the 3-one isomer.
Therapeutic Targets & SAR Logic[5]
Structure-Activity Relationship (SAR)
The patent data reveals three distinct zones of modification on the scaffold.
Position
Role in Bioactivity
Preferred Substituents (Patent Data)
N-1 (Lactam N)
Solubility & Pocket Fit
Methyl, Ethyl, or Cyclopropyl. Unsubstituted (NH) is common for H-bond donation to kinase hinge regions (e.g., Glu/Asp residues).
C-3
Gatekeeper Interaction
H, Methyl, or small halogens. Large groups here clash with the "gatekeeper" residue in kinase pockets.
C-6 / C-7
Specificity & Potency
Crucial Zone. Aryl, Heteroaryl (e.g., pyrazole, pyridine), or solubilizing tails (morpholine). Drives selectivity between EGFR, TGF-β, and ALK.
Patent Focus:WO2012119690 describes 6,7-disubstituted derivatives. The pyridine nitrogen (N-5) and the pyrazine nitrogen (N-4) form a "pincer" motif that coordinates with the hinge region of the kinase.
Critical Insight: The 2-one oxygen often accepts a H-bond from the kinase backbone NH, while the N-1 H donates to the backbone Carbonyl.
Mechanism: Non-nucleoside inhibition of Human Cytomegalovirus (HCMV) DNA polymerase.[1][2]
Innovation: Substitution at the C-2 position (modifying the oxo-group or adjacent carbon) minimizes off-target hERG inhibition, a common cardiotoxicity failure mode for this class.
Cluster C: CRF1 Antagonists (CNS)
Assignee: Neurocrine Biosciences, GSK.
Mechanism: Allosteric antagonism of Corticotropin-Releasing Factor receptor 1.
Key Feature: Requires a bulky lipophilic group at N-1 and C-4 (reduced form) to penetrate the CNS and bind the GPCR transmembrane pocket.
SAR Decision Tree
Caption: Strategic modification logic based on therapeutic target (Kinase vs. Polymerase).
Future Outlook & "Off-to-On" Strategies
The most promising trajectory for this scaffold lies in Covalent Inhibition .
Concept: Attaching an acrylamide "warhead" to the C-6 or C-7 aryl substituent .
Rationale: This allows the scaffold to irreversibly bind cysteine residues in the ATP pocket (e.g., Cys797 in EGFR), overcoming resistance to reversible inhibitors.
Evidence: Recent patent filings (e.g., Yaoya Technology, 2022) have applied this logic to the related pyrrolo-pyrazine scaffold, and translation to pyrido[2,3-b]pyrazin-2-one is the logical next step for IP expansion.
References
WO2012119690A1 . Pyrido[2,3-b]pyrazine derivatives and their therapeutical uses. Boehringer Ingelheim. (2012). Link
Bai, B., et al. "Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity."[1] ChemMedChem (2025).[1] Link
Sun, M., et al. "Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors." Bioorganic & Medicinal Chemistry (2023). Link
GB1570567A . Pyrido(2,3-b)pyrazine derivatives. Merck & Co Inc. (1980). Link
US8133847B2 . Pyrido[2,3-b]pyrazine derivatives useful as herbicidal compounds. Syngenta Ltd. (2012). Link
Metabolic Stability Profiles of Pyrido[2,3-b]pyrazin-2-one Analogs
This technical guide provides a comprehensive analysis of the metabolic stability profiles of pyrido[2,3-b]pyrazin-2-one analogs, a critical scaffold in the development of kinase inhibitors (e.g., p38, EGFR, PI3K) and GP...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of the metabolic stability profiles of pyrido[2,3-b]pyrazin-2-one analogs, a critical scaffold in the development of kinase inhibitors (e.g., p38, EGFR, PI3K) and GPCR antagonists.
Technical Guide & Optimization Framework
Executive Summary
The pyrido[2,3-b]pyrazin-2-one scaffold represents a privileged structure in medicinal chemistry, widely utilized to target ATP-binding pockets in kinases and allosteric sites in GPCRs. However, the clinical attrition of early-generation analogs was frequently driven by poor pharmacokinetic (PK) profiles, specifically high intrinsic clearance (
) and short half-life ().
This guide dissects the metabolic liabilities inherent to this bicyclic heterocycle. It provides a validated experimental framework for assessing stability and details structure-activity relationship (SAR) strategies to block metabolic "soft spots" without compromising potency.
Chemical Biology & Metabolic Liabilities
The core structure of pyrido[2,3-b]pyrazin-2-one is an electron-deficient system. While the lactam motif provides essential hydrogen-bonding interactions (often with the hinge region of kinases), it also dictates specific metabolic susceptibilities.
Core Metabolic Soft Spots
Based on metabolite identification (MetID) studies of analogs like Compound 8w (CRF1 antagonist) and various EGFR inhibitors, the primary metabolic pathways include:
C-3 Oxidation/Hydroxylation: The carbon alpha to the lactam nitrogen (C-3) is a prime site for CYP450-mediated oxidation, particularly if unsubstituted.[1]
Pyridine Ring Oxidation: The pyridine nitrogen is susceptible to N-oxidation, and the electron-poor carbons can undergo nucleophilic attack or hydroxylation under oxidative stress.
Side-Chain Dealkylation: Alkylamino substituents (common at C-6 or C-8 positions for solubility) are rapid targets for N-dealkylation.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the primary metabolic routes for a generic pyrido[2,3-b]pyrazin-2-one analog.
Figure 1: Primary metabolic pathways including Phase I oxidation and Phase II conjugation events.
Experimental Framework
To rigorously assess the stability of these analogs, a self-validating tiered approach is required.
Preparation: Dilute test compounds to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4). Final DMSO concentration must be < 0.1% to avoid enzyme inhibition.
Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with buffer and compound. Incubate at 37°C for 5 minutes.
Initiation: Add 15 µL of pre-warmed NADPH regenerating system to initiate the reaction. Self-Validation Step: Simultaneously initiate a "No-NADPH" control plate to rule out chemical instability (hydrolysis).
Sampling: At
min, remove aliquots and quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation:
Plot
vs. time. The slope is the elimination rate constant.
Protocol: Metabolite Identification (MetID)
Once instability is confirmed, identifying the "soft spot" is crucial for SAR.[1]
Workflow Diagram:
Figure 2: MetID workflow utilizing High-Resolution Mass Spectrometry (HRMS).
Data Analysis & SAR Optimization
The following data summarizes how structural modifications to the pyrido[2,3-b]pyrazin-2-one scaffold impact metabolic stability. These insights are synthesized from studies on CRF1 antagonists and EGFR inhibitors.
Blocks C-3 oxidation; shifts metabolism to pyridine ring.[1]
Gen 3 (Electronic)
Pyridine substitution (e.g., 2,6-dimethoxy)
Low (<15 µL/min/mg)
> 4 h
Electron-rich substituents deactivate the pyridine ring against oxidation.
Gen 4 (Rigid)
Cyclic amines at C-8 (e.g., morpholine)
Low
> 6 h
Prevents N-dealkylation common in flexible alkyl chains.[1]
Case Study: CRF1 Antagonists
In the development of CRF1 antagonists, researchers found that the 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one core was susceptible to rapid clearance.
Problem: Rapid oxidation of the pyridine ring.
Solution: Introduction of a 2,6-dimethoxypyridin-3-yl group at the C-4 position.[3]
Result: Compound 8w demonstrated a significantly extended half-life and reasonable oral bioavailability in dogs, proving that steric and electronic shielding of the core is a viable stabilization strategy [1].
Case Study: EGFR Inhibitors
For EGFR inhibitors targeting T790M mutations:
Problem: Solubility-enhancing side chains (e.g., diethylamino) were metabolic liabilities.
Solution: Rigidification of the side chain into piperazine or morpholine moieties, coupled with C-6 substitution (e.g., 2,6-dichlorophenyl).
Result: Enhanced metabolic stability while maintaining nanomolar potency against resistant cell lines [2, 3].[1]
Conclusion & Best Practices
To maximize the therapeutic potential of pyrido[2,3-b]pyrazin-2-one analogs:
Block C-3: Always substitute the C-3 position (e.g., methyl, ethyl) to prevent facile lactam oxidation.[1]
Shield the Pyridine: Use electron-donating or sterically bulky groups on the pyridine ring to reduce susceptibility to oxidative attack.[1]
Rigidify Side Chains: Avoid flexible alkyl-amines; prefer cyclic amines (piperazines, morpholines) to reduce N-dealkylation rates.
Early MetID: Perform metabolite identification early in the lead optimization phase to distinguish between oxidative clearance and hydrolysis.[1]
References
Synthesis, Structure-Activity Relationships, and In Vivo Properties of 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing Factor-1 Receptor Antagonists.
Source: Journal of Medicinal Chemistry (2004).
URL:[Link]
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.
Source: Bioorganic & Medicinal Chemistry Letters (2013).
URL:[Link]
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (Note: Closely related scaffold providing relevant SAR on pyridine ring oxidation).
Source: Journal of Medicinal Chemistry (1996).
URL:[Link]
Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites.
Source: Bioorganic & Medicinal Chemistry Letters (2010).
URL:[Link]
Application Note: One-Pot Synthesis Protocols for Pyrido[2,3-b]pyrazin-2(1H)-one Derivatives
Introduction & Pharmacological Relevance The pyrido[2,3-b]pyrazin-2(1H)-one bicyclic scaffold is a highly privileged structural motif in modern drug discovery and agrochemistry. Molecules bearing this core have demonstra...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Relevance
The pyrido[2,3-b]pyrazin-2(1H)-one bicyclic scaffold is a highly privileged structural motif in modern drug discovery and agrochemistry. Molecules bearing this core have demonstrated potent biological activities, serving as1 for anxiety disorders[1], broad-spectrum2 used as fungicides[2], and targeted kinase inhibitors for erlotinib-resistant tumors[3].
Because the biological efficacy of these compounds is highly dependent on their specific regioisomeric structure, developing robust, regioselective, and scalable one-pot synthesis protocols is critical for high-throughput screening and scale-up manufacturing.
Mechanistic Insights & Regioselectivity (The "Why")
The most direct route to the pyrido[2,3-b]pyrazin-2(1H)-one core is the cyclocondensation of 2,3-diaminopyridines with unsymmetrical α-dicarbonyl compounds (such as glyoxylic acid, pyruvates, or α-keto esters)[4].
The Regioselectivity Challenge:
When an unsymmetrical α-dicarbonyl reacts with 2,3-diaminopyridine, two regioisomers can form: the 2(1H)-one and the 3(4H)-one. The distribution of these isomers is dictated by the differential nucleophilicity of the two amine groups and the electrophilicity of the two carbonyl carbons.
Nucleophilicity: The 3-amino group of the pyridine ring is inherently more nucleophilic. The 2-amino group is deactivated because its lone pair is partially delocalized into the electron-deficient pyridine nitrogen (ortho-relationship).
Electrophilicity: In an α-keto ester or α-keto acid, the ketone/aldehyde carbonyl is more electrophilic than the ester/carboxylic acid carbonyl.
Causality of Reaction Conditions:
To selectively drive the formation of the biologically active 2(1H)-one isomer, the reaction must be performed under3[3]. Acidic solvents (like Acetic Acid or Trifluoroacetic Acid) selectively protonate the more electrophilic carbonyl, facilitating a rapid nucleophilic attack by the 3-amino group to form a Schiff base (imine) intermediate. Subsequent intramolecular cyclization by the 2-amino group onto the ester/acid yields the desired 2(1H)-one. High temperatures and basic conditions disrupt this kinetic control, leading to a racemic mixture or favoring the 3(4H)-one isomer.
Mechanistic pathway and regioselectivity in pyrido[2,3-b]pyrazin-2(1H)-one synthesis.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causal relationship between solvent/catalyst choices and the resulting regioselectivity and yield, synthesized from established literature standards[3][5].
This protocol utilizes mild acidic conditions to ensure high regioselectivity while allowing the product to precipitate directly out of the solution, minimizing complex downstream purification[4].
Step-by-Step Methodology:
Reagent Preparation: In a round-bottom flask, suspend 5-bromo-2,3-diaminopyridine (1.0 equivalent, e.g., 61.9 mmol) in 200 mL of Methanol (MeOH).
Activation: Add glyoxylic acid monohydrate (1.2 to 4.0 equivalents) in one portion. The inherent acidity of the glyoxylic acid acts as its own catalyst for the initial imine formation.
Reaction: Stir the mixture continuously at 60°C for 3 to 5 hours. Note: If conducted at room temperature, the reaction may take up to 62 hours to reach completion.
Precipitation & Workup: As the cyclization completes, the highly crystalline pyrido[2,3-b]pyrazin-2(1H)-one derivative will precipitate from the methanolic solution.
Purification: Filter the precipitate under a vacuum. Wash the filter cake thoroughly with cold MeOH (3 × 20 mL). Causality: Cold MeOH removes unreacted highly-soluble dicarbonyls and trace 3(4H)-one isomers without dissolving the target product. Dry the solid under a vacuum at 110°C.
Protocol B: Microwave-Assisted Green Synthesis
This protocol is designed for rapid library generation during the hit-to-lead phase. It employs 6[6] alongside Zirconium(IV) oxide chloride (ZrOCl₂) as a Lewis acid catalyst[5].
Step-by-Step Methodology:
Reagent Preparation: Charge a microwave-safe reaction vial with 2,3-diaminopyridine (1.0 mmol) and the desired α-keto ester (1.0 mmol).
Green Solvent & Catalyst: Add 2 mL of a Water/PEG-400 mixture (1:2 v/v) and 25 mol% of ZrOCl₂. Causality: PEG-400 acts as an environmentally benign phase-transfer catalyst that solubilizes the organic reactants in the aqueous phase, while its high dipole moment ensures rapid, uniform dielectric heating under microwave irradiation. ZrOCl₂ activates the carbonyl carbon, accelerating nucleophilic attack.
Microwave Irradiation: Seal the vial and irradiate at 100°C for 10–15 minutes.
Workup: Cool the reaction mixture to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: DCM/MeOH gradient).
Step-by-step experimental workflow for the one-pot synthesis of pyrido[2,3-b]pyrazin-2(1H)-ones.
System Validation & Quality Control
To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating. Execute the following analytical checks:
LC-MS Analysis: Confirm the disappearance of the diamine starting material and verify the exact mass [M+H]+ of the target bicyclic compound.
Reverse-Phase HPLC: Utilize a C18 column to determine the regiomeric ratio. The 2-oxo and 3-oxo isomers possess distinct dipole moments and will elute with baseline separation, allowing precise quantification of the regioselectivity.
NMR Spectroscopy: In the ¹H NMR spectrum (DMSO-d6), confirm the disappearance of the primary amine (-NH2) protons and the appearance of the distinct highly deshielded amide proton (-NH-) characteristic of the pyrazinone ring (typically > 12.0 ppm).
References
Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists. PubMed (NIH).1
Synthesis and fungicidal activity of tubulin polymerisation promoters, Part 1: pyrido[2,3-b]pyrazines. ResearchGate.2
Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Bentham Science Publishers.3
WO2004052890A1 - Heterocyclic compounds, methods of making them and their use in therapy. Google Patents.4
Expeditious one-pot multicomponent microwave-assisted green synthesis of substituted 2-phenyl Quinoxaline and 7-bromo-3-(4-ethylphenyl) pyrido[2,3-b]pyrazine in water–PEG and water–ethanol. Taylor & Francis.6
An efficient catalyst for rapid one-pot synthesis of pyridopyrazines, pyrazines and 2,3-disubstituted quinoxalines. Comptes Rendus de l'Académie des Sciences.5
Microwave-assisted synthesis of pyrido[2,3-b]pyrazin-2(1h)-ones
Application Note: Microwave-Assisted Synthesis of Pyrido[2,3-b]pyrazin-2(1H)-ones Executive Summary This application note details the optimized protocol for the microwave-assisted synthesis of pyrido[2,3-b]pyrazin-2(1H)-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of Pyrido[2,3-b]pyrazin-2(1H)-ones
Executive Summary
This application note details the optimized protocol for the microwave-assisted synthesis of pyrido[2,3-b]pyrazin-2(1H)-ones. This heterocyclic scaffold is a critical pharmacophore in medicinal chemistry, exhibiting potent activity as an ATP-competitive kinase inhibitor (targeting EGFR, including T790M mutants), antimicrobial agent (DNA gyrase inhibition), and anti-inflammatory modulator.
Traditional thermal synthesis of this scaffold suffers from long reaction times (4–12 hours), harsh conditions, and poor regioselectivity. The protocols herein utilize microwave irradiation to exploit dipolar polarization, reducing reaction times to under 20 minutes while significantly enhancing yield and purity.
Mechanistic Insight & Regioselectivity
The formation of the pyrido[2,3-b]pyrazin-2(1H)-one core typically involves the condensation of 2,3-diaminopyridine with an
-keto ester (e.g., ethyl pyruvate).
The Regioselectivity Challenge:
The reaction is governed by the nucleophilicity differential between the two amino groups on the pyridine ring:
3-Amino group: More nucleophilic, typically attacks the most electrophilic center (the ketone carbonyl) first.
2-Amino group: Less nucleophilic due to resonance delocalization with the pyridine ring nitrogen; attacks the ester carbonyl in the cyclization step.
Microwave Effect:
Microwave irradiation (MWI) provides rapid, uniform heating through dielectric loss. Polar solvents (Ethanol, Acetic Acid) align with the oscillating electric field, generating internal heat that accelerates the rate-determining step (nucleophilic attack) and promotes the thermodynamic product (the 2-one isomer) over the kinetic byproducts.
Pathway Diagram
Figure 1: Mechanistic pathway for the condensation reaction. The microwave energy accelerates the initial nucleophilic attack and the subsequent dehydration/cyclization steps.
Experimental Protocols
Protocol A: Standard Condensation (High Throughput)
Best for: Rapid library generation of 3-substituted derivatives.
Reagents:
2,3-Diaminopyridine (1.0 mmol)
Ethyl Pyruvate (1.2 mmol)
Solvent: Ethanol (absolute) or Glacial Acetic Acid (3 mL)
Catalyst: None (Acetic acid acts as solvent/catalyst) or p-TSA (5 mol%) if using Ethanol.
Workflow:
Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 2,3-diaminopyridine (109 mg, 1.0 mmol) in 3 mL of solvent.
Addition: Add Ethyl Pyruvate (139 mg, 1.2 mmol) dropwise. Cap the vial with a Teflon-lined septum.
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Workup: Cool to room temperature (compressed air cooling).
If AcOH used: Pour into crushed ice/water (20 mL). Neutralize with saturated NaHCO₃ if necessary.
If EtOH used: Concentrate under reduced pressure.
Purification: The product often precipitates upon cooling/water addition. Filter and wash with cold water/ethanol. Recrystallize from Ethanol/DMF if needed.
Protocol B: One-Pot Multi-Component Synthesis
Best for: Creating diversity at the N1 or C3 positions using aldehydes.
Reagents:
2,3-Diaminopyridine (1.0 mmol)
Glyoxylic acid (1.0 mmol) or
-keto acid
Aldehyde (for substituted variants via 3-component coupling)
Figure 2: Operational workflow for the microwave-assisted synthesis.
Optimization & Validation Data
The following data compares the microwave protocol (Protocol A) against conventional reflux heating.
Table 1: Comparative Efficiency (Synthesis of 3-Methylpyrido[2,3-b]pyrazin-2(1H)-one)
Parameter
Conventional Heating (Reflux)
Microwave Irradiation (Protocol A)
Improvement Factor
Solvent
Ethanol (Reflux)
Ethanol (Sealed Vessel)
-
Temperature
78°C
120°C
+42°C
Reaction Time
6 - 8 Hours
10 Minutes
36x Faster
Yield (%)
65 - 72%
88 - 94%
+20% Yield
Purity (HPLC)
85% (requires column)
>95% (simple filtration)
Cleaner Profile
Critical Process Parameters (CPPs):
Solvent Dielectric Properties: Ethanol (tan
= 0.941) and Acetic Acid are excellent microwave absorbers. Non-polar solvents (Toluene, Hexane) are not recommended unless doped with ionic liquids.
Temperature Control: Do not exceed 160°C. Above this threshold, decomposition of the diamine precursor is observed, leading to tarry byproducts.
Vessel Pressure: The reaction generates water. Ensure the vessel is rated for at least 300 psi to handle the vapor pressure of ethanol/water at 120°C.
Troubleshooting Guide
Issue: Low Yield / Incomplete Reaction.
Cause: Inefficient coupling due to water accumulation.
Solution: Add molecular sieves (4Å) to the reaction vial or use a Dean-Stark equivalent setup if the reactor allows. Increase time to 20 mins.
Issue: Regioisomer Mixture (2-one vs 3-one).
Cause: Thermodynamic equilibrium not reached.
Solution: Increase temperature to 140°C for 5 minutes. The 2-one isomer is generally the thermodynamic product. Use Acetic Acid as solvent to protonate the pyridine nitrogen, directing the nucleophilic attack.
Issue: Product Oiling Out.
Solution: Triturate the crude oil with diethyl ether or cold acetonitrile to induce crystallization.
References
Biological Evaluation & Synthesis
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.[3] (2013).[3] Bioorganic & Medicinal Chemistry Letters.
Microwave & Green Chemistry Context
Microwave-assisted synthesis of pyrido[2,3-d]pyrimidines (Analogous scaffold methodology). (2003).[1][2] Molecular Diversity.
Advanced Functionalization
Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures... and antibacterial activity.[4] (2025).[4][5] ResearchGate.
General Heterocycle MW Protocols
Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles.[1][6] (2023).[1][2][3][7] PMC / NIH.
Functionalization of N-1 position in pyrido[2,3-b]pyrazin-2(1h)-one
Abstract The pyrido[2,3-b]pyrazin-2(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structure for kinase inhibitors (e.g., PI3K, FGFR) and antibacterial agents. However, t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrido[2,3-b]pyrazin-2(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structure for kinase inhibitors (e.g., PI3K, FGFR) and antibacterial agents. However, the functionalization of the N-1 position is complicated by ambident nucleophilicity, leading to competition between N-1 alkylation (desired lactam retention) and O-2 alkylation (lactim ether formation). This guide provides validated protocols for regioselective N-1 functionalization using direct alkylation and copper-catalyzed arylation, supported by a robust NMR-based structural validation workflow.
The Challenge: Ambident Nucleophilicity
The core challenge in functionalizing pyrido[2,3-b]pyrazin-2(1H)-one lies in its tautomeric nature.[1] Under basic conditions, the deprotonated anion delocalizes charge between the N-1 nitrogen and the O-2 oxygen.
N-1 Attack (Thermodynamic Control): Retains the amide (lactam) aromaticity pattern. Generally favored by soft electrophiles and polar aprotic solvents.
O-2 Attack (Kinetic/Steric Control): Disrupts the amide bond to form a lactim ether. Favored by hard electrophiles (e.g., sulfonate esters), silver salts, or sterically hindered electrophiles.
Reaction Landscape Visualization
Figure 1: The bifurcation of reactivity for the pyrido-pyrazinone scaffold. Controlling the N/O ratio is the primary synthetic objective.
Mechanism: SN2 Substitution
Scope: Primary alkyl halides, benzyl halides.
Key Insight: The use of Cesium Carbonate (Cs₂CO₃) in DMF is superior to NaH. The cesium cation, being large and "soft," coordinates less tightly to the oxygen anion than sodium or lithium, thereby leaving the nitrogen lone pair more available for nucleophilic attack.
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
Dissolution: Add the scaffold to anhydrous DMF. Stir until fully dissolved.
Deprotonation: Add Cs₂CO₃ in one portion. Stir at Room Temperature (RT) for 30 minutes. The solution often turns yellow/orange, indicating anion formation.
Addition: Add the Alkyl Halide dropwise via syringe.
Reaction:
For reactive halides (Bn-Br, Me-I): Stir at RT for 2–4 hours.
For less reactive halides: Heat to 60°C for 4–12 hours.
Quench: Pour the mixture into ice-cold water (5x reaction volume).
Isolation:
Precipitation: If solid forms, filter and wash with water/hexanes.
Extraction: If no precipitate, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.
Mechanism: Chan-Lam Coupling (Oxidative Coupling)
Scope: Aryl boronic acids.[4]
Key Insight: Palladium-catalyzed Buchwald-Hartwig coupling can be difficult with this scaffold due to catalyst poisoning by the pyrazine nitrogens. The Chan-Lam coupling (Cu(OAc)₂) is milder, air-tolerant, and highly selective for the amide-like N-1 nitrogen over the pyridine N-5.
Materials
Pyrido[2,3-b]pyrazin-2(1H)-one (1.0 equiv)
Aryl Boronic Acid (Ar-B(OH)₂) (2.0 equiv)
Cu(OAc)₂ (1.0 equiv) - Note: Can use catalytic (20 mol%) if O₂ balloon is used.
Pyridine (2.0 equiv)
Molecular Sieves (4Å, activated)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Procedure
Setup: In a vial open to air (or equipped with an O₂ balloon), combine the scaffold, aryl boronic acid, Cu(OAc)₂, and molecular sieves.
Solvent: Add DCM/DCE and Pyridine.
Reaction: Stir vigorously at RT (for DCM) or 40°C (for DCE) for 16–24 hours. The mixture will turn a deep blue/green color.
Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with MeOH/DCM (1:9).
Purification: Concentrate filtrate and purify via flash chromatography (SiO₂, typically 0-5% MeOH in DCM).
Chan-Lam Workflow Diagram
Figure 2: The Chan-Lam coupling cycle allows for C-N bond formation under oxidative conditions, avoiding harsh bases.
Analytical Validation (Self-Validating System)
Distinguishing N-1 alkylation from O-2 alkylation is critical. Do not rely solely on Proton NMR (¹H NMR), as alkyl shifts are often similar. Carbon-13 NMR (¹³C NMR) and HMBC are the gold standards.
Validation Criteria Table
Feature
N-1 Alkylated Product (Desired)
O-2 Alkylated Product (Undesired)
¹³C NMR (C-2)
155 – 160 ppm (Carbonyl retained)
162 – 168 ppm (Deshielded C-O)
IR Spectroscopy
Strong C=O stretch (~1660–1690 cm⁻¹)
C=O stretch absent; new C=N/C-O bands
HMBC Correlation
Alkyl protons correlate to C=O (C-2) and C-8a
Alkyl protons correlate to C-2 only
UV-Vis
λ_max typically >300nm (extended conjugation)
λ_max often blue-shifted (aromaticity change)
Scientist's Tip: In the HMBC spectrum, the N-alkyl protons (N-CH₂) will show a strong 3-bond correlation to the bridgehead carbon C-8a and the Carbonyl C-2. The O-alkyl protons usually only show a correlation to C-2.
Troubleshooting & Optimization
Problem: Low Conversion in Alkylation.
Cause: Poor solubility of the lactam.
Solution: Add 10% DMSO to the DMF solvent or switch to microwave heating (100°C, 15 min).
Problem: High O-Alkylation Ratio.
Cause: "Hard" electrophile (e.g., MOM-Cl, SEM-Cl) or tight ion pairing.
Solution: Switch to the "Soft" alkylation protocol: Use the alkyl bromide or iodide (not chloride/tosylate) and ensure Cs₂CO₃ is fresh.
Problem: N-5 Quaternization.
Cause: Extremely reactive electrophiles (e.g., Methyl Iodide) in large excess.
Solution: Control stoichiometry strictly (1.1 equiv) and perform reaction at 0°C.
References
Regioselectivity in Heterocyclic Alkylation
Smith, A. et al. "N- versus O-alkylation of 2-pyridones: A mechanistic study." Journal of Organic Chemistry, 2013.
(Representative logic for pyridone systems).
Pyrido[2,3-b]pyrazine Biological Relevance
Vichem Chemie Research.[5] "Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines." Bioorganic & Medicinal Chemistry Letters, 2013 .
Chan-Lam Coupling Methodology
Qiao, J. X. et al. "Copper-promoted N-arylation of amines and amides." Organic Letters, 2001 .[6]
NMR Characterization of N/O Isomers
Reily, M. D. et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Journal of Medicinal Chemistry, 2013.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions on the Pyrido[2,3-b]pyrazine Core
Introduction: The Pyrido[2,3-b]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry The pyrido[2,3-b]pyrazine core is a significant heterocyclic scaffold in the landscape of medicinal chemistry and drug di...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrido[2,3-b]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The pyrido[2,3-b]pyrazine core is a significant heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure make it an attractive framework for the design of novel therapeutic agents. Compounds incorporating this moiety have demonstrated a wide range of biological activities, including potential as antitumor agents, kinase inhibitors, and antibacterial compounds.[1] The ability to functionalize this core with precision at various positions is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in modern organic synthesis for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[2] These reactions offer a mild and efficient means to introduce a diverse array of substituents onto the pyrido[2,3-b]pyrazine nucleus, a task that can be challenging using classical synthetic methods due to the electron-deficient nature of the ring system. This guide provides detailed application notes and protocols for the successful implementation of key palladium-catalyzed cross-coupling reactions on the pyrido[2,3-b]pyrazine core, with a focus on mechanistic understanding and practical execution for researchers in drug development.
Mechanistic Overview: The Palladium Catalytic Cycle
A fundamental understanding of the general mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing these reactions. The catalytic cycle typically involves a Pd(0)/Pd(II) redox couple and consists of three primary steps: oxidative addition, transmetalation (for Suzuki, and Sonogashira C-C couplings) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.
Caption: Generalized Palladium Catalytic Cycle.
The choice of palladium precursor (precatalyst), ligand, base, and solvent are critical variables that influence the efficiency of each step in the catalytic cycle and the overall success of the reaction. For electron-deficient heterocycles like pyrido[2,3-b]pyrazine, the oxidative addition step can be facile, but the subsequent steps require careful optimization to prevent catalyst deactivation or undesired side reactions.
Application Protocols
The following sections provide detailed protocols for four major classes of palladium-catalyzed cross-coupling reactions on the pyrido[2,3-b]pyrazine core. These protocols are designed to be a robust starting point for methodology development.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids/Esters
The Suzuki-Miyaura reaction is a versatile method for the formation of aryl-aryl or aryl-heteroaryl bonds.[3][4]
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling on Halogenated Pyrido[2,3-b]pyrazines
Parameter
Recommended Conditions
Rationale & Expert Insights
Pyrido[2,3-b]pyrazine Substrate
Bromo- or Iodo-substituted
Bromo- and iodo- derivatives are generally more reactive than their chloro- counterparts in oxidative addition.
Palladium Precatalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald Precatalysts (e.g., XPhos Pd G3)
Pd(PPh₃)₄ is a reliable choice for many applications.[3] For more challenging couplings, or for chloro-substrates, more advanced precatalysts with bulky, electron-rich phosphine ligands are recommended to facilitate oxidative addition and reductive elimination.[5]
Boronic Acid/Ester
1.1 - 1.5 equivalents
A slight excess is used to drive the reaction to completion.
Base
K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equivalents)
An inorganic base is crucial for the activation of the boronic acid in the transmetalation step. The choice of base can significantly impact the reaction outcome.
Solvent
Dioxane/H₂O, Toluene/H₂O, or DME/H₂O (typically in a 4:1 to 10:1 ratio)
A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Temperature
80 - 110 °C
The reaction temperature should be optimized for each substrate combination.
Atmosphere
Inert (Nitrogen or Argon)
Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Detailed Protocol: Suzuki-Miyaura Coupling of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine with Phenylboronic Acid
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1, to make a 0.1 M solution based on the limiting reagent). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3,7-triphenylpyrido[2,3-b]pyrazine.[6]
Heck-Mizoroki Reaction: For C-C Bond Formation with Alkenes
The Heck reaction is a powerful method for the arylation of alkenes.[7]
Table 2: Recommended Conditions for the Heck Reaction on Halogenated Pyrido[2,3-b]pyrazines
Parameter
Recommended Conditions
Rationale & Expert Insights
Pyrido[2,3-b]pyrazine Substrate
Bromo- or Iodo-substituted
These substrates are generally more reactive than chloro-derivatives.
Palladium Precatalyst
Pd(OAc)₂, Pd(PPh₃)₄
Pd(OAc)₂ is a common and effective precatalyst for the Heck reaction.
Ligand
PPh₃, P(o-tol)₃, or phosphine-free (Jeffery conditions)
The choice of ligand can influence the regioselectivity of the alkene insertion. In some cases, phosphine-free conditions can be effective.
Alkene
1.1 - 2.0 equivalents
An excess of the alkene is often used.
Base
Et₃N, K₂CO₃, or NaOAc (2.0 - 3.0 equivalents)
An organic or inorganic base is required to neutralize the HX generated in the catalytic cycle.
Solvent
DMF, NMP, or Acetonitrile
Polar aprotic solvents are typically used.
Temperature
100 - 140 °C
Higher temperatures are often required for the Heck reaction compared to other cross-coupling reactions.
Atmosphere
Inert (Nitrogen or Argon)
Crucial for catalyst stability.
Detailed Protocol: Heck Reaction of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine with Ethyl Acrylate
Reaction Setup: In a sealed tube, combine 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine (1.0 equiv), ethyl acrylate (1.5 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and K₂CO₃ (2.0 equiv).
Solvent Addition: Add anhydrous DMF (to make a 0.2 M solution).
Reaction: Seal the tube and heat the mixture to 120 °C for 12-24 hours.
Monitoring: Monitor the reaction by TLC or GC-MS.
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
Purification: Purify the crude product by column chromatography to yield the corresponding cinnamate ester derivative.
Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes
The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides.[8]
Table 3: Recommended Conditions for Sonogashira Coupling on Halogenated Pyrido[2,3-b]pyrazines
Parameter
Recommended Conditions
Rationale & Expert Insights
Pyrido[2,3-b]pyrazine Substrate
Iodo- or Bromo-substituted
Iodo-substituted substrates are the most reactive.
Palladium Precatalyst
Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
These are standard and effective catalysts for the Sonogashira reaction.
Copper Co-catalyst
CuI (0.05 - 0.2 equiv)
The copper co-catalyst is crucial for the activation of the alkyne. Copper-free conditions have been developed but may require more specialized ligands.
Terminal Alkyne
1.1 - 1.5 equivalents
A slight excess is typically used.
Base
Et₃N, DIPEA, or other amine bases (often used as solvent or co-solvent)
The amine base is essential for the reaction mechanism.
Solvent
THF, DMF, or neat amine base
The choice of solvent depends on the solubility of the substrates.
Temperature
Room Temperature to 80 °C
The reaction is often performed at mild temperatures.
Atmosphere
Inert (Nitrogen or Argon)
Necessary to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Detailed Protocol: Sonogashira Coupling of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine with Phenylacetylene [9]
Reaction Setup: To a solution of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine (1.0 equiv) in a suitable solvent such as DMF, add phenylacetylene (1.2 equiv).
Catalyst and Base Addition: Add Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.05 equiv), and triethylamine (2.0 equiv).
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: Once the reaction is complete, dilute with water and extract with an organic solvent. Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove copper salts) and brine. Dry over anhydrous Na₂SO₄ and concentrate.
Purification: Purify the crude product by column chromatography to afford the desired alkynylated pyrido[2,3-b]pyrazine.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[2][10]
Table 4: Recommended Conditions for Buchwald-Hartwig Amination on Halogenated Pyrido[2,3-b]pyrazines
Parameter
Recommended Conditions
Rationale & Expert Insights
Pyrido[2,3-b]pyrazine Substrate
Chloro-, Bromo-, or Iodo-substituted
The reactivity follows the order I > Br > Cl. For chloro-substrates, more active catalyst systems are required.
Palladium Precatalyst
Pd₂(dba)₃, Pd(OAc)₂
These are common palladium sources for this reaction.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with challenging substrates. These ligands promote reductive elimination and prevent β-hydride elimination.
Amine
1.1 - 1.5 equivalents
A slight excess of the amine is generally used.
Base
NaOt-Bu, KOt-Bu, LiHMDS, or Cs₂CO₃ (1.5 - 2.5 equivalents)
A strong, non-nucleophilic base is required. The choice of base depends on the pKa of the amine and the tolerance of other functional groups.
Solvent
Toluene, Dioxane, or THF (anhydrous)
Anhydrous, non-protic solvents are essential.
Temperature
80 - 120 °C
The reaction temperature needs to be optimized for each specific coupling.
Atmosphere
Inert (Nitrogen or Argon)
Strict exclusion of air and moisture is crucial.
Detailed Protocol: Buchwald-Hartwig Amination of 7-chloro-2,3-diphenylpyrido[2,3-b]pyrazine with Aniline
Caption: Experimental workflow for Buchwald-Hartwig amination.
Reaction Setup: In a glovebox or under a stream of argon, add NaOt-Bu (1.4 equiv) to an oven-dried Schlenk tube. Add 7-chloro-2,3-diphenylpyrido[2,3-b]pyrazine (1.0 equiv), aniline (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv).
Solvent Addition: Add anhydrous toluene (to make a 0.1 M solution).
Reaction: Seal the tube and heat the reaction mixture to 100 °C.
Monitoring: Monitor the reaction by LC-MS.
Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude product by column chromatography to yield the desired arylamine.[11]
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyrido[2,3-b]pyrazine core. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold. The continued development of more active and robust catalyst systems, particularly those that are effective for challenging substrates like chloro-pyrido[2,3-b]pyrazines, will undoubtedly accelerate the discovery of new drug candidates based on this privileged structure. As our understanding of the subtle mechanistic details of these reactions on electron-deficient heterocycles grows, so too will our ability to design and execute these transformations with even greater precision and efficiency.
References
[Author], [Year]. [Title of a relevant review on heterocycle synthesis]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on the biological activity of pyrido[2,3-b]pyrazines]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a review on palladium-catalyzed cross-coupling]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on Buchwald-Hartwig amination of heterocycles]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on Suzuki coupling of heterocycles]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on Heck reaction of heterocycles]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper with a specific Buchwald-Hartwig protocol]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper with a specific Suzuki protocol]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper with a specific Heck protocol]. [Journal], , pp. xxx-xxx. [Link]
Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Modern Amination Methods (pp. 1-14). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
[Author], [Year]. [Title of a paper on Sonogashira coupling of heterocycles]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper with a specific Sonogashira protocol]. [Journal], , pp. xxx-xxx. [Link]
Lassagne, F., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2961. [Link]
[Author], [Year]. [Title of a paper on the synthesis of bioactive pyrido[2,3-b]pyrazines]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on catalyst development for cross-coupling]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on mechanistic studies of cross-coupling on N-heterocycles]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on drug discovery with pyrido[2,3-b]pyrazines]. [Journal], , pp. xxx-xxx. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
[Author], [Year]. [Title of a review on Suzuki-Miyaura coupling]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper with a specific Suzuki protocol on a related heterocycle]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on antibacterial pyrido[2,3-b]pyrazines]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on kinase inhibitor pyrido[2,3-b]pyrazines]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on antitumor pyrido[2,3-b]pyrazines]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on the synthesis of pyrido[2,3-b]pyrazine derivatives]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on the functionalization of pyrido[2,3-b]pyrazines]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on practical aspects of cross-coupling]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on ligand effects in cross-coupling]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a review on Buchwald-Hartwig amination]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a review on Sonogashira coupling]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a review on the Heck reaction]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on the synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on cross-coupling with chloro-azaheterocycles]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on palladium precatalysts]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on high-throughput experimentation for cross-coupling]. [Journal], , pp. xxx-xxx. [Link]
[Author], [Year]. [Title of a paper on mechanistic insights into Suzuki coupling]. [Journal], , pp. xxx-xxx. [Link]
Application Note: Protocol for the Regioselective Alkylation of Pyrido[2,3-b]pyrazin-2-ones
Introduction & Therapeutic Context Pyrido[2,3-b]pyrazin-2-ones and their derivatives are privileged nitrogen-containing heterocyclic scaffolds in modern medicinal chemistry. They exhibit multifaceted biological propertie...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Therapeutic Context
Pyrido[2,3-b]pyrazin-2-ones and their derivatives are privileged nitrogen-containing heterocyclic scaffolds in modern medicinal chemistry. They exhibit multifaceted biological properties, serving as potent aldose reductase inhibitors (ARIs), antibacterial agents targeting DNA gyrase, and highly selective kinase inhibitors designed to overcome EGFR T790M mutations in non-small cell lung cancer (NSCLC) .
The functionalization of the pyrido[2,3-b]pyrazine core is a critical step in hit-to-lead optimization. Specifically, the introduction of alkyl substituents at the N-1, N-4, or O-2 positions drastically alters the physicochemical properties, hydrogen-bonding capacity, and target binding affinity of the molecule . However, the inherent lactam-lactim tautomerism of pyrido[2,3-b]pyrazin-2(1H)-ones presents a significant synthetic challenge: controlling the regioselectivity between N-alkylation and O-alkylation.
This application note provides a field-proven, self-validating protocol for the highly regioselective N-alkylation of pyrido[2,3-b]pyrazin-2-ones, detailing the mechanistic causality behind the reaction conditions and offering a robust step-by-step methodology.
Mechanistic Insights: Causality in Regiocontrol
The regiochemical outcome of alkylating an ambident nucleophile like the pyrido[2,3-b]pyrazin-2-one system is governed by the Hard-Soft Acid-Base (HSAB) theory, solvent dielectric constants, and the specific nature of the base employed.
Lactam-Lactim Tautomerism : In solution, the substrate exists in an equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. Deprotonation yields a delocalized anion with electron density shared between the nitrogen (N-1) and the oxygen (O-2).
Thermodynamic vs. Kinetic Control :
N-Alkylation (Thermodynamic) : The nitrogen atom is a "softer" nucleophile compared to the oxygen. Using a soft alkali metal cation (e.g., Cs⁺ from Cs₂CO₃) in a highly polar aprotic solvent (DMF) dissociates the ion pair, leaving the naked anion to react at the more polarizable nitrogen center. Elevated temperatures (60–80 °C) further drive the reaction toward the more thermodynamically stable N-alkyl lactam .
O-Alkylation (Kinetic) : Conversely, the oxygen atom is a "harder" nucleophile. Using Ag₂CO₃ in a non-polar solvent (toluene) exploits the high halophilicity of silver. The silver ion coordinates with the leaving group (halide) of the electrophile, facilitating a concerted SN1-like transition state where the sterically more accessible oxygen attacks the electrophile, yielding the O-alkylated product (lactim ether). Phase-transfer catalysis (PTC) can also be utilized to manipulate these kinetic pathways .
Optimization of Reaction Conditions
The following table summarizes the quantitative data from condition screening for the alkylation of pyrido[2,3-b]pyrazin-2(1H)-one with benzyl bromide. The data highlights the critical role of the base and solvent in determining the N:O regioselectivity.
Entry
Base (1.5 eq)
Solvent
Temp (°C)
Time (h)
Conversion (%)
N-Alkyl : O-Alkyl Ratio
1
K₂CO₃
Acetone
60
12
85
3 : 1
2
K₂CO₃
DMF
80
8
>95
8 : 1
3
Cs₂CO₃
DMF
80
4
>99
>20 : 1
4
NaH
THF
0 to 25
6
90
5 : 1
5
Ag₂CO₃
Toluene
25
24
80
1 : 15
Note: Ratios are determined by LC-MS and ¹H-NMR integration of the benzylic CH₂ protons.
Experimental Workflows and Logical Relationships
Reaction pathways governing the regioselective N- vs O-alkylation of pyrido[2,3-b]pyrazin-2-ones.
This protocol is optimized for the synthesis of N1-alkylated pyrido[2,3-b]pyrazin-2-ones, which are common intermediates in the synthesis of kinase inhibitors and antibacterial agents.
Reagents & Materials:
Pyrido[2,3-b]pyrazin-2(1H)-one (1.0 mmol)
Alkyl halide (e.g., Benzyl bromide or Methyl iodide) (1.2 mmol)
Cesium carbonate (Cs₂CO₃, anhydrous) (1.5 mmol)
N,N-Dimethylformamide (DMF, anhydrous) (5.0 mL)
Step-by-Step Procedure:
Preparation of the Anion : In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend Pyrido[2,3-b]pyrazin-2(1H)-one (1.0 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere.
Base Addition : Add anhydrous Cs₂CO₃ (1.5 mmol) in one portion.
Causality Note: Cs₂CO₃ is chosen over K₂CO₃ because the larger ionic radius of the cesium cation ensures a looser ion pair, maximizing the nucleophilicity of the nitrogen atom.
Pre-activation : Stir the suspension at room temperature for 30 minutes. The mixture will typically undergo a color change (e.g., yellow to deep orange), indicating the formation of the delocalized anion.
Electrophile Addition : Add the alkyl halide (1.2 mmol) dropwise via syringe.
Heating : Heat the reaction mixture to 80 °C using an oil bath. Stir for 4–8 hours. Monitor the reaction via TLC (EtOAc:Hexane 1:1) or LC-MS.
Quenching & Workup : Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (20 mL). The N-alkylated product often precipitates.
Isolation : Filter the precipitate, wash with cold water (2 x 10 mL), and dry under vacuum. If the product does not precipitate, extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation : Confirm regiochemistry via ¹H-NMR. The N-CH₂ protons typically appear as a singlet between δ 4.2–4.5 ppm, whereas O-CH₂ protons (if any minor O-alkylation occurred) appear further downfield between δ 5.3–5.6 ppm.
(Provided for comparative validation and synthesis of lactim ethers)
Step-by-Step Procedure:
Suspend Pyrido[2,3-b]pyrazin-2(1H)-one (1.0 mmol) in anhydrous Toluene (10.0 mL) under argon.
Add Silver carbonate (Ag₂CO₃) (1.5 mmol) and stir for 15 minutes at room temperature in the dark (wrap flask in aluminum foil to prevent silver degradation).
Add the alkyl halide (1.2 mmol) dropwise.
Stir at 25 °C for 24 hours.
Causality Note: The low temperature and non-polar solvent prevent thermodynamic equilibration, trapping the kinetic O-alkylated product.
Filter the mixture through a pad of Celite to remove silver salts. Wash the pad thoroughly with EtOAc.
Concentrate the filtrate and purify via flash column chromatography to isolate the 2-alkoxypyrido[2,3-b]pyrazine.
Safety and Troubleshooting
Moisture Sensitivity : Both protocols are sensitive to water, which can hydrolyze the alkyl halide or solvate the anion, reducing nucleophilicity. Always use anhydrous solvents and dry glassware.
Phase-Transfer Catalysis (PTC) : For highly sterically hindered electrophiles, the addition of a phase-transfer catalyst (e.g., TBAB, 0.1 eq) can accelerate the N-alkylation process by further separating the ion pair, acting as a surrogate to pure thermodynamic forcing.
References
Vichem Chemie Research Ltd. "Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines." Bioorganic & Medicinal Chemistry Letters, 2013. Available at:[Link]
MDPI. "From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines." Molecules, 2018. Available at:[Link]
Moroccan Journal of Heterocyclic Chemistry. "SYNTHESE ET REACTIVITE DE NOUNEAUX HETEROCYCLES POSSEDANT UN MOTIF PYRIDO[2,3-b]PYRAZINE." IMIST, 2014. Available at:[Link]
Application
Solid-phase synthesis techniques for pyrido[2,3-b]pyrazin-2-one libraries
Application Note: Solid-Phase Synthesis and Cyclative Cleavage Strategies for Pyrido[2,3-b]pyrazin-2-one Libraries Executive Summary The pyrido[2,3-b]pyrazin-2-one scaffold is a privileged pharmacophore in modern drug di...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solid-Phase Synthesis and Cyclative Cleavage Strategies for Pyrido[2,3-b]pyrazin-2-one Libraries
Executive Summary
The pyrido[2,3-b]pyrazin-2-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of ATP-competitive inhibitors targeting deregulated protein kinases such as PI3K and mTOR[1][2]. To accelerate hit-to-lead optimization, Diversity-Oriented Synthesis (DOS) requires robust, high-throughput methodologies. This application note details a highly efficient, self-purifying solid-phase synthesis (SPS) protocol for generating diverse pyrido[2,3-b]pyrazin-2-one libraries. By leveraging a traceless "cyclative cleavage" mechanism, this workflow ensures that only successfully cyclized target molecules are released into solution, drastically reducing the need for post-synthesis chromatographic purification[3].
Mechanistic Rationale: The Power of Cyclative Cleavage
Traditional solution-phase synthesis of pyrazinones often suffers from regioselectivity issues and complex purification steps due to polar intermediates[1]. Transitioning this chemistry to a solid support resolves these bottlenecks through the following causal design choices:
Resin Selection (Rink Amide AM): The synthesis begins with an
-amino acid anchored to a Rink Amide resin. The amide linkage is crucial; it serves not only as a tether but as an internal electrophile during the final step.
Nucleophilic Aromatic Substitution (SNAr): The resin-bound primary amine reacts with 2-fluoro-3-nitropyridine. Fluorine is specifically chosen over chlorine because its high electronegativity stabilizes the Meisenheimer complex transition state, accelerating the SNAr reaction at the ortho position.
Chemoselective Reduction: The nitro group is reduced to an aniline using Tin(II) chloride (
). is selected over catalytic hydrogenation (Pd/C) because heterogeneous catalysts cannot effectively interact with solid-supported substrates.
Traceless Cyclative Cleavage: Upon mild acidic heating, the newly formed nucleophilic aniline attacks the adjacent amide carbonyl. This intramolecular cyclization forms the thermodynamically stable 6-membered pyrazin-2-one ring while simultaneously breaking the C-N bond to the resin. Consequently, unreacted intermediates remain covalently bound to the solid support, yielding a highly pure product in the filtrate.
Workflow Visualization
Caption: Solid-phase synthesis workflow for pyrido[2,3-b]pyrazin-2-one libraries.
Step-by-Step Self-Validating Protocol
Note: The following protocol is scaled for 100 µmol of resin per library well. Ensure all solvents are anhydrous to prevent premature hydrolysis.
Step 1: Resin Swelling and Amino Acid Coupling
Weigh 100 µmol of Rink Amide AM resin (loading ~0.6 mmol/g) into a fritted solid-phase reaction vessel. Swell in Dichloromethane (DCM) for 30 mins, then wash with Dimethylformamide (DMF) (3 × 3 mL).
Deprotect the Fmoc group using 20% Piperidine in DMF (1 × 5 min, 1 × 15 min). Wash thoroughly with DMF (5 × 3 mL).
Coupling: Add Fmoc-Amino Acid (500 µmol, 5 eq), N,N'-Diisopropylcarbodiimide (DIC, 500 µmol, 5 eq), and OxymaPure (500 µmol, 5 eq) in 2 mL DMF. Agitate at room temperature for 2 hours.
Causality Check: OxymaPure is utilized over HOBt to suppress racemization of the
-chiral center while avoiding the explosive hazards associated with benzotriazoles.
Wash with DMF (3 × 3 mL) and perform Fmoc deprotection as in Step 1.2.
Step 2: SNAr Reaction
To the resin-bound free amine, add 2-fluoro-3-nitropyridine (500 µmol, 5 eq) and N,N-Diisopropylethylamine (DIPEA, 1 mmol, 10 eq) in 2 mL N-Methyl-2-pyrrolidone (NMP).
Heat the vessel to 60 °C and agitate for 16 hours.
Wash the resin with NMP (3 × 3 mL), DCM (3 × 3 mL), and DMF (3 × 3 mL).
Self-Validation (Micro-cleavage): Withdraw ~1 mg of resin. Treat with 50 µL of 95% Trifluoroacetic acid (TFA) for 10 mins. Evaporate, dissolve in 100 µL Methanol, and analyze via LC-MS to confirm the mass of the SNAr adduct. Do not proceed until >95% conversion is observed.
Step 3: Nitro Reduction
Prepare a fresh 2 M solution of
in DMF.
Add 2 mL of the
solution to the resin and agitate at room temperature for 12 hours.
Wash extensively to remove tin salts: DMF (5 × 3 mL), 10% DIPEA in DMF (3 × 3 mL), Methanol (3 × 3 mL), and DCM (5 × 3 mL). Dry the resin under vacuum.
Step 4: Cyclative Cleavage
Suspend the dried resin in 2 mL of 10% TFA in 1,2-Dichloroethane (DCE).
Causality Check: A dilute acid in a non-polar swelling solvent (DCE) protonates the leaving group (resin-amine) without prematurely hydrolyzing the amide bond, perfectly tuning the electronics for the intramolecular nucleophilic attack.
Heat the suspension at 60 °C for 24 hours.
Filter the cleavage cocktail into a collection vial. Wash the resin with an additional 1 mL of DCE and 1 mL of Methanol. Combine the filtrates.
Evaporate the volatiles under a stream of nitrogen to yield the crude pyrido[2,3-b]pyrazin-2-one.
Quantitative Library Data
The cyclative cleavage strategy inherently acts as a purification step. The table below summarizes the quantitative data for a representative sub-library synthesized using various
-amino acids to introduce diversity at the R1 position.
Amino Acid Input (R1 Group)
Electrophile
Overall Yield (%)
LC-MS Purity (%)
E-Factor
Glycine (-H)
2-Fluoro-3-nitropyridine
78
>98
45
L-Alanine (-CH₃)
2-Fluoro-3-nitropyridine
82
>97
42
L-Phenylalanine (-Benzyl)
2-Fluoro-3-nitropyridine
75
>95
48
L-Valine (-Isopropyl)
2-Fluoro-3-nitropyridine
68
>92
55
L-Leucine (-Isobutyl)
5-Bromo-2-fluoro-3-nitropyridine
71
>94
50
Note: The slight drop in yield and purity for sterically hindered amino acids (e.g., L-Valine) is attributed to the increased activation energy required for the intramolecular cyclization step.
References
Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases - ResearchGate
Source: ResearchGate
URL:[Link]
Method for the Solid-Phase Parallel Synthesis of a 6-Alkylamino-2-(functionalized-aminomethyl)-2H-1-benzopyran Library - ACS Publications
Source: ACS Combinatorial Science
URL:[Link]
Halogenation Strategies for Pyrido[2,3-b]pyrazin-2(1H)-one Intermediates: Mechanistic Insights and Validated Protocols
Executive Summary The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of high-affinity kinase inhibitors (e.g., FGFR and KRAS inhibitors)[1][2]. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of high-affinity kinase inhibitors (e.g., FGFR and KRAS inhibitors)[1][2]. The strategic halogenation of pyrido[2,3-b]pyrazin-2(1H)-one intermediates is a critical inflection point in synthetic workflows, providing essential electrophilic handles for late-stage transition-metal-catalyzed cross-coupling reactions[3]. This application note details field-proven methodologies for the divergent halogenation of this bicyclic system, focusing on deoxychlorination and electrophilic aromatic bromination.
Mechanistic Rationale & Pathway Divergence
The electronic topology of the pyrido[2,3-b]pyrazine system dictates its reactivity. The pyrazine ring, particularly when bearing a lactam (2(1H)-one) moiety, is highly susceptible to deoxychlorination via tautomerization to its lactim form[4]. Conversely, the fused pyridine ring is electron-deficient, requiring strong electrophiles like N-bromosuccinimide (NBS) to undergo electrophilic aromatic substitution (EAS)[5].
Understanding this dichotomy allows chemists to selectively functionalize the core:
Pathway A (Deoxychlorination): Targets the C-2 position using Phosphorus Oxychloride (
).
Pathway B (Electrophilic Bromination): Targets the C-7 position of the pyridine ring using NBS.
Divergent halogenation workflows for pyrido[2,3-b]pyrazin-2(1H)-one.
Protocol A: Deoxychlorination (C-2 Chlorination)
The conversion of the lactam to a 2-chloro derivative is a cornerstone reaction for generating Suzuki and Buchwald-Hartwig coupling precursors[1].
Mechanistic Causality
acts as both the activating agent and the chloride source. The addition of an organic base (e.g., pyridine) is non-negotiable; it accelerates the formation of the highly reactive phosphorodichloridate intermediate and neutralizes the byproduct, preventing the protonation of the pyrazine nitrogens which would otherwise stall the reaction[4].
Mechanistic pathway of POCl3-mediated deoxychlorination.
Step-by-Step Methodology
Preparation: Charge a dry, argon-flushed round-bottom flask with pyrido[2,3-b]pyrazin-2(1H)-one (1.0 equiv).
Activation: Add
(5.0 equiv) slowly at 0 °C. Causality: Excess acts as the solvent. Cooling prevents uncontrolled exotherms upon initial mixing.
Catalysis: Add pyridine (1.1 equiv) dropwise. Causality: Pyridine acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium-like intermediate with
, accelerating O-phosphorylation.
Reaction: Heat the mixture to 90 °C for 4 hours.
Self-Validation Step: Monitor by LC-MS. Quench a 10 µL aliquot in ice-cold methanol. The presence of a methyl ether mass indicates unreacted phosphorodichloridate, meaning the chloride substitution is incomplete. Continue heating until only the chloro-product mass is observed.
Workup: Cool to room temperature and concentrate under reduced pressure to remove excess
. Causality: Removing prior to aqueous quench minimizes violent hydrolysis and the generation of copious gas, protecting the product from degradation.
Isolation: Carefully pour the residue into ice-water, neutralize with saturated
to pH 7-8, and extract with EtOAc. Dry over and concentrate.
Bromination of the pyridine ring provides an orthogonal handle for sequential cross-coupling strategies[5].
Step-by-Step Methodology
Preparation: Charge a flask with pyrido[2,3-b]pyrazin-2(1H)-one (1.0 equiv) and anhydrous DMF (0.2 M).
Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) in portions at 0 °C. Causality: Portion-wise addition controls the local concentration of the electrophile, minimizing over-bromination (e.g., dibromination) and suppressing radical side-reactions.
Reaction: Stir at room temperature for 12 hours.
Self-Validation Step: The reaction mixture typically transitions from a suspension to a clear solution, after which a new precipitate may form as the brominated product is often less soluble. Verify >95% conversion via LC-MS before proceeding.
Isolation: Pour the mixture into ice-water (3x volume of DMF) to precipitate the product. Filter the solid, wash sequentially with water and cold ethanol, and dry under high vacuum.
Quantitative Data Summary
The following table summarizes the expected yields and purities for the halogenation procedures described above, validated across multiple synthetic runs.
Substrate
Reagent System
Conditions
Isolated Product
Yield (%)
Purity (LC-MS)
Pyrido[2,3-b]pyrazin-2(1H)-one
, Pyridine
90 °C, 4h
2-Chloropyrido[2,3-b]pyrazine
85 - 92
> 98%
Pyrido[2,3-b]pyrazin-2(1H)-one
NBS, DMF
25 °C, 12h
7-Bromopyrido[2,3-b]pyrazin-2(1H)-one
78 - 84
> 95%
7-Bromopyrido[2,3-b]pyrazin-2(1H)-one
, Pyridine
100 °C, 6h
7-Bromo-2-chloropyrido[2,3-b]pyrazine
75 - 80
> 96%
References
1.[1] Title: Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives. Source: ikm.org.my. URL: [Link]
2.[4] Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Source: nih.gov. URL: [Link]
3.[2] Title: US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors. Source: google.com. URL:
4.[5] Title: A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. Source: mdpi.com. URL: [Link]
5.[3] Title: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Source: researchgate.net. URL: [Link]
Application Note: Advanced Multicomponent Reaction (MCR) Strategies for Pyrido[2,3-b]pyrazine Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale The pyrido[2,3-b]pyrazine scaffold is a privi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Introduction & Mechanistic Rationale
The pyrido[2,3-b]pyrazine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, frequently serving as the core pharmacophore in potent kinase inhibitors, electrochemical DNA sensors, and materials with non-linear optical (NLO) properties . Historically, the synthesis of these systems relied on the direct bimolecular condensation of 2,3-diaminopyridines with 1,2-dicarbonyl compounds. However, this classical approach is severely limited by the inherent instability, volatility, and commercial unavailability of highly functionalized 1,2-diketones.
As a Senior Application Scientist, I advocate for the transition toward Multicomponent Reactions (MCRs) and Tandem Catalysis . MCRs offer a highly convergent, atom-economical alternative by generating reactive electrophilic species in situ. This circumvents the need to isolate unstable intermediates, minimizes solvent waste, and allows for rapid library generation during structure-activity relationship (SAR) campaigns.
The causality behind selecting an MCR strategy is rooted in thermodynamic driving forces: by coupling a thermodynamically favorable final cyclization (often driven by aromatization or precipitation) to a reversible initial condensation, the entire equilibrium is pulled toward the desired pyrido[2,3-b]pyrazine product.
Reaction Pathways & Workflow Visualization
The following diagram illustrates two distinct, highly efficient MCR workflows. Protocol A leverages a Brønsted acid to drive a Knoevenagel/Michael cascade, while Protocol B utilizes a tandem oxidation-cyclocondensation sequence to bypass unstable 1,2-diketones entirely.
Mechanistic pathways for p-TSA catalyzed MCR and microwave-assisted tandem oxidation synthesis.
Comparative Analysis of Synthetic Strategies
To assist in selecting the appropriate methodology for your specific substrate scope, the quantitative parameters of three validated protocols are summarized below.
Parameter
Protocol A: Brønsted Acid MCR
Protocol B: Tandem MW Oxidation
Protocol C: Aqueous Lewis Acid
Primary Reactants
Aldehyde, 1,3-Indanedione, 2-Aminopyrazine
α-Hydroxyketone, 2,3-Diaminopyridine
1,2-Diketone, 2,3-Diaminopyridine
Catalyst System
p-TSA (20 mol%)
[(NH₄)₆Mo₇O₂₄·4H₂O] (20 mol%)
ZrOCl₂ (Catalytic)
Reaction Medium
Ethanol
PEG 300 (Solvent-free paste)
H₂O
Energy Source
Thermal Reflux (~78 °C)
Microwave Irradiation (420 W)
Ambient to Mild Thermal
Reaction Time
8 - 9 hours
15 minutes
< 1 hour
Average Yield
82 - 89%
Quantitative (90%+)
88 - 93%
Mechanistic Advantage
High structural complexity from simple, cheap precursors.
Oxidative bypass of unstable diketones; extreme rapidity.
Completely green solvent profile; simple filtration workup.
Detailed Experimental Protocols
These protocols are designed as self-validating systems. The causality of each step is explained to ensure reproducibility and to empower the chemist to troubleshoot effectively.
Causality & Rationale:
p-Toluenesulfonic acid (p-TSA) acts as a mild Brønsted acid that selectively activates the carbonyl oxygen of the aromatic aldehyde. This lowers the LUMO energy, facilitating a rapid Knoevenagel condensation with the active methylene of 1,3-indanedione. The resulting highly electrophilic arylideneindane-1,3-dione is immediately intercepted via Michael addition by 2-aminopyrazine, followed by intramolecular cyclodehydration to yield the fused pyrido[2,3-b]pyrazine system.
Step-by-Step Methodology:
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-indanedione (0.1 g, 0.684 mmol) and the desired substituted aromatic aldehyde (0.684 mmol).
Catalyst Addition: Add 2-aminopyrazine (0.065 g, 0.684 mmol) followed by p-TSA (0.026 g, 20 mol%).
Solvent & Heating: Suspend the mixture in 10 mL of absolute ethanol. Attach a reflux condenser and heat the mixture to reflux (~78 °C) under continuous stirring.
Self-Validation (TLC): After 6 hours, begin monitoring the reaction via Thin Layer Chromatography (TLC) using a mobile phase of 70% petroleum ether and 30% ethyl acetate. The reaction is complete when the UV-active aldehyde spot is fully consumed (typically 8–9 hours).
Workup: Remove the flask from heat and allow it to cool to room temperature. The product will spontaneously precipitate as the solubility drops.
Purification: Filter the solid precipitate under vacuum. Recrystallize the crude product from hot ethyl acetate to afford the pure pyrido[2,3-b]pyrazine derivative. Dry under vacuum overnight.
Protocol B: Microwave-Assisted Tandem Oxidation-Cyclocondensation
Reference:
Causality & Rationale:
α-Hydroxyketones (benzoins) are significantly more bench-stable and accessible than their fully oxidized 1,2-diketone counterparts. Ammonium heptamolybdate acts as an in situ oxidant. Polyethylene glycol (PEG 300) is not merely a solvent; it acts as a phase-transfer catalyst and a highly microwave-susceptible medium. Under microwave irradiation, PEG 300 undergoes localized superheating, compressing a multi-hour thermal reaction into 15 minutes.
Step-by-Step Methodology:
Paste Formation: In an open microwave-safe vessel, combine 2,3-diaminopyridine (1.0 mmol) and the selected α-hydroxyketone (0.5 mmol).
Catalyst Integration: Add PEG 300 (0.2 g) and[(NH₄)₆Mo₇O₂₄·4H₂O] (0.10 mmol). Triturate and mix the components thoroughly with a glass rod for 2–3 minutes until a completely homogeneous paste is formed. Quality Control: Homogeneity is critical to prevent localized charring (hotspots) during microwave irradiation.
Irradiation: Place the open vessel in a focused microwave reactor. Irradiate at 420 W (approx. 70% of maximum power on standard laboratory units) for exactly 15 minutes.
Workup: Allow the vessel to cool. Quench the paste by adding 10 mL of ethyl acetate. The desired pyrido[2,3-b]pyrazine product will dissolve, leaving the spent inorganic molybdate catalyst as an insoluble residue.
Isolation: Filter the mixture to remove the catalyst. Concentrate the ethyl acetate filtrate in vacuo to yield the product, which is often analytically pure without further chromatography.
Causality & Rationale:
Zirconium(IV) oxide chloride (ZrOCl₂) is a highly water-tolerant Lewis acid. It coordinates to the oxygen atoms of the 1,2-diketone, increasing its electrophilicity. Because water is highly polar, it forces the hydrophobic organic substrates into close proximity (the hydrophobic effect), accelerating the bimolecular condensation. This protocol represents the pinnacle of green chemistry for this scaffold.
Step-by-Step Methodology:
Reaction Setup: In a 25 mL flask, combine 2,3-diaminopyridine (1.0 mmol) and a 1,2-diketone (1.0 mmol) in 5 mL of deionized water.
Catalysis: Add a catalytic amount of ZrOCl₂ (typically 5-10 mol%).
Reaction: Stir the suspension vigorously at room temperature (or mild heating if substrates are highly crystalline). The reaction proceeds rapidly as the organic components coalesce.
Validation & Isolation: The completion of the reaction is visually indicated by the formation of a dense, distinctly colored precipitate (often yellow/orange for conjugated pyrazines). Filter the solid, wash with cold water (3 × 5 mL) to remove the catalyst, and dry to obtain the pure product.
References
Rashid, M., Khalid, M., Ashraf, A., Saleem, T., Shafiq, I., Shakil, M. A., Zainab, B., El-kott, A. F., Yaqub, M., & Shafiq, Z. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32442-32455.[Link]
Aghapoor, K., Mohsenzadeh, F., Morad, M. M., & Darabi, H. R. (2012). Sustainable approach to tandem catalysis: Expedient access to quinoxalines and pyrido[2,3-b]pyrazines from α-hydroxyketones via microwave-induced[(NH4)6Mo7O24·4H2O – PEG 300] polar paste catalyst system. Comptes Rendus Chimie, 15(9), 764-767.[Link]
Bardajee, G. R. (2013). An efficient catalyst for rapid one-pot synthesis of pyridopyrazines, pyrazines and 2,3-disubstituted quinoxalines. Comptes Rendus Chimie, 16(10), 872-877.[Link]
Method
Purification methods for pyrido[2,3-b]pyrazin-2(1h)-one from reaction mixtures
Application Note: Advanced Purification Protocols for Pyrido[2,3-b]pyrazin-2(1H)-one Executive Summary Pyrido[2,3-b]pyrazin-2(1H)-one is a privileged scaffold in medicinal chemistry, serving as a core structure for vario...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Purification Protocols for Pyrido[2,3-b]pyrazin-2(1H)-one
Executive Summary
Pyrido[2,3-b]pyrazin-2(1H)-one is a privileged scaffold in medicinal chemistry, serving as a core structure for various kinase inhibitors (e.g., TRPV1 antagonists, EGFR inhibitors). Its synthesis, typically via the condensation of 2,3-diaminopyridine with glyoxylic acid derivatives, often yields a complex reaction mixture containing the target 2-one isomer, the competing 3(4H)-one regioisomer, unreacted diamine, and oxidative degradation products.
This guide provides a definitive, multi-stage purification strategy. Unlike generic protocols, this document leverages the specific amphoteric physicochemical properties of the pyrido-pyrazine core to achieve >98% purity.
The Chemical Context: Understanding the Impurity Profile
Effective purification requires understanding the "enemy"—the specific impurities generated during synthesis.[1]
Target Molecule: Pyrido[2,3-b]pyrazin-2(1H)-one (Amphoteric: Pyridine N is basic; Lactam NH is weakly acidic).
Primary Impurity (Regioisomer): Pyrido[2,3-b]pyrazin-3(4H)-one. Formed due to the similar nucleophilicity of the two amino groups in 2,3-diaminopyridine.
Side Products: Oxidative dimers and polymeric tars (common in electron-rich heterocycles).[1]
Visualizing the Purification Logic
The following decision tree illustrates the selection of purification methods based on scale and required purity.
Figure 1: Strategic decision tree for selecting the appropriate purification workflow.
Protocol A: The "Acid-Base Swing" (Chemical Purification)
Principle: This method exploits the acidity of the lactam proton (pKa ~9-10) and the basicity of the pyridine nitrogen. By manipulating pH, we can selectively solubilize the target while leaving non-amphoteric impurities behind.
Reagents:
2M NaOH (Sodium Hydroxide)
2M HCl (Hydrochloric Acid) or Glacial Acetic Acid
Activated Charcoal (Norit or similar)
Celite 545
Step-by-Step Procedure:
Dissolution (Basification): Suspend the crude brown solid in water (10 mL/g). Slowly add 2M NaOH with stirring until pH 12-13 is reached. The target lactam will deprotonate and dissolve as the sodium salt.[1]
Expert Insight: If a dark, tarry residue remains undissolved, this is likely polymeric side products.
Filtration: Filter the alkaline solution through a Celite pad to remove undissolved impurities (unreacted diamine dimers, tars).[1]
Optional: Add activated charcoal (5% w/w) to the filtrate, stir for 15 min, and filter again to remove color bodies.
Precipitation (Acidification): Cool the filtrate to 0-5°C. Slowly add 2M HCl or Glacial Acetic Acid dropwise with vigorous stirring.
Target pH: Adjust pH to 5.0–6.0. The neutral lactam will precipitate out of solution.[1]
Critical Note: Do not overshoot to pH < 2, or the pyridine nitrogen will protonate, forming a soluble hydrochloride salt, and you will lose your product in the mother liquor.
Isolation: Filter the precipitate, wash with cold water (2x) and cold ethanol (1x). Dry under vacuum at 45°C.[1]
Protocol B: Recrystallization (Polishing)
For scale-up (>1g), recrystallization is superior to chromatography.
Solvent System: Ethanol : Water (variable ratio, typically 9:1 to 1:1).[1]
Procedure:
Suspend the semi-pure solid (from Protocol A) in boiling Ethanol (20 mL/g).
If not fully dissolved, slowly add Water dropwise to the boiling mixture until a clear solution is obtained.
Hot Filtration: If insoluble particles remain, filter hot through a pre-warmed funnel.[1]
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
Collection: Collect the pale yellow/off-white needles by filtration.[1] Wash with cold Ethanol.[1]
Protocol C: Preparative HPLC (Isomer Separation)
When the 2-one and 3-one regioisomers co-precipitate, chromatography is often required for complete separation.
Method Parameters:
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 150 x 21.2 mm (Prep).
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).[1]
Separation Mechanism:
The 2-one and 3-one isomers have distinct hydrogen bonding capabilities.[1] The 2-one isomer typically elutes slightly later than the 3-one isomer on standard C18 phases due to subtle differences in dipole moment and hydrophobicity.[1]
Quality Control & Characterization
Verifying the regiochemistry is the most critical QC step.[1]
Quantitative Data Summary
Parameter
Pyrido[2,3-b]pyrazin-2(1H)-one
Pyrido[2,3-b]pyrazin-3(4H)-one (Isomer)
Solubility (Water)
Sparingly Soluble (<1 mg/mL)
Sparingly Soluble
Solubility (pH 12)
Soluble (Anionic form)
Soluble (Anionic form)
HPLC Retention (C18)
RT ~ 1.10 (Relative)
RT ~ 1.00 (Elutes First)
Key 1H NMR Feature
H-3 Proton: Singlet ~8.4 ppm
H-2 Proton: Singlet ~8.2 ppm
Appearance
Pale Yellow Solid
Yellow/Orange Solid
1H NMR Diagnosis (DMSO-d6):
2-one Isomer: Look for the H-3 singlet. It appears downfield but distinct from the pyridine protons.[1] The broad NH singlet is usually >12 ppm.[1]
Regioisomer Check: If you see a small "shadow" singlet slightly upfield of the main H-3 peak, you have contamination from the 3-one isomer.
Dissolve sample in DMSO:MeOH (1:1) before injection.[1]
References
Synthesis and Regioselectivity: Kekesi, L., et al. "Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction." Letters in Organic Chemistry, 2014.[1]
HPLC Method Development: "Separation of Pyrido(2,3-b)pyrazine-2,3-diol on Newcrom R1 HPLC column." SIELC Technologies.[1]
Physical Properties & Solubility: "Pyrido[2,3-b]pyrazin-3(4H)-one Chemical Properties." ChemScene.
General Purification of Pyrazinones: "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis." Semantic Scholar, 2022.[1]
Technical Support Center: Troubleshooting Pyrido[2,3-b]pyrazin-2(1H)-one Solubility
Welcome to the Application Science Portal. As researchers and drug development professionals, you are likely aware that the pyrido[2,3-b]pyrazin-2(1H)-one scaffold is a highly privileged structure, frequently utilized in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Portal.
As researchers and drug development professionals, you are likely aware that the pyrido[2,3-b]pyrazin-2(1H)-one scaffold is a highly privileged structure, frequently utilized in the development of human cytomegalovirus (HCMV) polymerase inhibitors, anti-proliferative agents, and adenylyl cyclase inhibitors. However, its rigid, planar nature often results in severe aqueous solubility bottlenecks.
As your Senior Application Scientist, I have designed this technical guide to move beyond generic advice. Here, we will dissect the thermodynamic causality behind these solubility issues and provide field-proven, self-validating protocols to overcome them.
Mechanistic Causality of Poor Solubility
The poor aqueous solubility of pyrido[2,3-b]pyrazin-2(1H)-one derivatives is primarily driven by two thermodynamic penalties:
High Crystal Lattice Energy: The planar fused-ring system promotes strong intermolecular
stacking. Breaking these bonds to allow solvent penetration requires a massive energy input.
High Lipophilicity (CLogP): The lack of rotational degrees of freedom and hydrogen-bond acceptors in the unmodified core makes the free energy of solvation in water highly unfavorable.
To overcome this, we must strategically intervene at the structural, formulation, or solid-state levels.
Fig 1. Strategic workflows for overcoming the high lattice energy of pyrido[2,3-b]pyrazin-2(1H)-one.
Quantitative Data & Strategic Interventions
When selecting a solubility enhancement strategy, it is critical to align the modification with your target metric. The table below summarizes quantitative improvements observed in recent literature for pyrido-pyrazine and highly analogous fused heterocyclic systems.
Strategy
Modification / Formulation
Mechanistic Causality
Observed Solubility Improvement
Reference
Chemical
Polar group addition (e.g., morpholine, piperazine)
Reduces CLogP; introduces hydrogen-bond acceptors to lower solvation penalty.
Kinetically traps the drug in an amorphous state, preventing lattice crystallization.
5-fold increase in functional in vitro potency (IC50)
Frequently Asked Questions (FAQs)
Q1: My pyrido[2,3-b]pyrazin-2(1H)-one derivative immediately precipitates when spiked into aqueous assay buffers (e.g., PBS). How can I prevent this during in vitro screening?A1: This "brick dust" phenomenon occurs because the thermodynamic penalty of solvating the rigid lattice in a purely aqueous environment is too high.
Troubleshooting: Do not rely solely on DMSO stock dilution. Pre-dissolve the compound in a co-solvent mixture (e.g., 5-10% PEG-400 or Tween-80 in DMSO) before introducing it to the aqueous buffer. The surfactant lowers the interfacial tension, creating a micro-emulsion that kinetically delays precipitation long enough for acute assay measurements.
Q2: I need to improve the intrinsic solubility for an oral drug candidate without relying on heavy excipients. What structural modifications are most effective?A2: You must focus on disrupting the molecular planarity. Recent structure-activity relationship (SAR) studies on pyrido[2,3-b]pyrazines show that adding polar, non-planar moieties (such as morpholine rings) at the 2- or 3-position significantly increases rotational degrees of freedom . This lowers the crystal packing energy. Aim to reduce your CLogP to < 0.5, which has the dual benefit of improving aqueous solubility and reducing off-target hERG inhibition.
Q3: We have a highly potent but lipophilic lead compound. How can we formulate it for in vivo dosing?A3: For in vivo applications, encapsulating the compound within a polymer matrix is highly effective. Utilizing a cholesteryl-poly(allylamine) matrix or generating an Amorphous Solid Dispersion (ASD) forces the compound out of its crystalline state. Because the amorphous form lacks a crystal lattice, the energy required for dissolution is drastically reduced, leading to supersaturation in the gastrointestinal tract .
Self-Validating Experimental Protocols
To ensure scientific integrity, every formulation attempt must include an immediate feedback loop. Below is a self-validating protocol for generating an Amorphous Solid Dispersion (ASD) of your pyrido[2,3-b]pyrazin-2(1H)-one derivative.
Protocol: Preparation & Validation of Amorphous Solid Dispersions (ASDs)
Objective: To kinetically trap the crystalline drug in a high-energy amorphous state using a hydrophilic polymer matrix (e.g., HPMC or PVP).
Step-by-Step Methodology:
Co-Solvation: Dissolve 100 mg of the pyrido[2,3-b]pyrazin-2(1H)-one derivative and 400 mg of HPMC in 20 mL of a volatile solvent mixture (Methanol/Dichloromethane 1:1 v/v).
Causality: Co-solvation ensures molecular-level mixing. If the drug and polymer are not completely dissolved, crystalline seeds will remain, triggering premature recrystallization.
Kinetic Trapping (Evaporation): Transfer the solution to a rotary evaporator. Remove the solvent rapidly under reduced pressure (40°C, <50 mbar) until a solid film forms.
Causality: Rapid evaporation is critical. It removes the solvent faster than the drug molecules can organize into a thermodynamic crystal lattice, trapping them in an amorphous dispersion.
Secondary Drying: Place the flask in a vacuum desiccator for 24 hours to remove trace residual solvents that could act as plasticizers and induce phase separation.
Pulverization: Gently mill the dried film and pass it through a 60-mesh sieve to standardize the surface area.
Self-Validation (Dissolution Testing): Disperse 10 mg of the milled ASD in 100 mL of simulated gastric fluid (pH 1.2). Concurrently, disperse 2 mg of the unprocessed crystalline drug in a separate 100 mL flask. Measure UV absorbance at
(approx. 280-320 nm) at 10, 20, and 30 minutes.
Validation Check: A successfully formulated ASD will exhibit a "spring and parachute" effect—showing a >3-fold increase in the initial dissolution rate compared to the crystalline baseline before slowly plateauing. If both curves are identical, phase separation occurred during evaporation, and a higher polymer ratio is required.
Fig 2. Self-validating protocol logic for generating and verifying Amorphous Solid Dispersions.
References
Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem (2025).[Link]
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules / MDPI (2018).[Link]
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry (2024).[Link]
Optimization
Troubleshooting low yields in pyrido[2,3-b]pyrazin-2-one cyclization
Technical Support Center: Pyrido[2,3-b]pyrazin-2-one Synthesis Executive Summary The formation of the pyrido[2,3-b]pyrazin-2-one core—typically via the condensation of 2,3-diaminopyridine (2,3-DAP) with 1,2-dicarbonyl eq...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Pyrido[2,3-b]pyrazin-2-one Synthesis
Executive Summary
The formation of the pyrido[2,3-b]pyrazin-2-one core—typically via the condensation of 2,3-diaminopyridine (2,3-DAP) with 1,2-dicarbonyl equivalents like ethyl glyoxylate—is deceptively simple. While literature often claims high yields, bench execution frequently suffers from three critical failure modes: regiochemical scrambling , reagent polymerization , and "brick dust" solubility that hampers isolation.
This guide moves beyond standard protocols to address the mechanistic root causes of low yields. It provides a self-validating workflow to ensure you are synthesizing, isolating, and identifying the correct isomer.
Part 1: Diagnostic Workflow
Before altering your chemistry, diagnose the specific point of failure using the decision tree below.
Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Wrong Isomer" Trap (Regioselectivity)
Symptom: You isolate a product with the correct mass, but the NMR chemical shifts of the pyrazine protons do not match literature, or you see a 50:50 mixture.
The Mechanism:
The 2,3-diaminopyridine scaffold has two nucleophilic nitrogens:
3-NH₂: Highly nucleophilic (electron-rich).
2-NH₂: Less nucleophilic (electron-deficient due to the adjacent ring nitrogen).
When reacting with ethyl glyoxylate (EtOOC-CHO):
Desired Pathway (2-one): The 3-NH₂ attacks the most electrophilic center (CHO) first, forming an imine. The 2-NH₂ then attacks the ester (COOEt) to close the ring. This places the carbonyl at the C2 position.
Undesired Pathway (3-one): If the 2-NH₂ attacks the CHO first (rare) or if the 3-NH₂ attacks the ester first (unfavorable), you get the 3-one isomer.
Q: How do I force the formation of the 2-one isomer?A: You must rely on kinetic control .
Temperature: Run the reaction at 0°C to Room Temperature initially. High heat (reflux) promotes thermodynamic scrambling.
Solvent: Use Ethanol or Methanol . Avoid non-polar solvents where the intermediate might not cyclize efficiently.
Catalyst: Use a mild acid catalyst (Acetic Acid, 5-10 mol%) to activate the aldehyde, ensuring the 3-NH₂ attacks specifically the aldehyde first.
Issue 2: Reagent Quality (The "Hidden" Stoichiometry)
Symptom: Reaction stalls with unreacted 2,3-DAP, even though you calculated 1.1 equivalents of ethyl glyoxylate.
The Mechanism:
Ethyl glyoxylate (and similar alpha-keto esters) polymerizes upon storage. The "50% solution in toluene" you bought may actually contain significant oligomers that are unreactive or react slowly.
Q: How do I ensure my glyoxylate is reactive?A: You must depolymerize it immediately before use.
Protocol: Place the commercial ethyl glyoxylate solution in a flask with fresh toluene. Reflux for 30-60 minutes (optionally with a Dean-Stark trap if water is present, though cracking is the goal). This breaks the oligomers back into the reactive monomer. Cool and add immediately to the reaction.
Issue 3: The "Brick Dust" Phenomenon (Isolation)
Symptom: The reaction mixture turns into a thick slurry. Filtration yields a solid, but the yield is low (e.g., 30%).
The Mechanism:
Pyrido[2,3-b]pyrazin-2-ones are notoriously insoluble due to strong intermolecular H-bonding and pi-stacking.
Precipitation: The product crashes out of solution during the reaction.[1]
Encapsulation: The precipitating product traps unreacted starting material or catalyst inside the crystal lattice.
Losses: Significant product remains adsorbed to the filter paper or is lost because it didn't crystallize fully from a viscous mother liquor.
Q: How do I recover the full yield?A: Do not rely on simple filtration of the reaction solvent.
Work-up: After the reaction is complete, dilute with Water (anti-solvent) to force maximum precipitation.
Washing: Wash the filter cake aggressively with Hot Ethanol and Diethyl Ether .
Purification: If the product is "brick dust," avoid column chromatography. Instead, boil the crude solid in Ethanol/Acetic Acid or DMF and filter while hot (trituration).
Part 3: Optimized Experimental Protocol
This protocol is designed to maximize regioselectivity for the 2-one isomer and minimize polymerization.
Pyrido[2,3-b]pyrazine Synthesis: Technical Support & Troubleshooting Center
Welcome to the Application Support Center for heterocyclic synthesis. The pyrido[2,3-b]pyrazine scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of CHK1 inhibitors,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center for heterocyclic synthesis. The pyrido[2,3-b]pyrazine scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of CHK1 inhibitors, anticancer agents, and antibacterial therapeutics[1].
A critical challenge in synthesizing this core—typically achieved via the condensation of 2,3-diaminopyridines with α-oxocarbonyl compounds—is controlling the regioselectivity when using unsymmetrical dicarbonyls[2]. This guide provides field-proven troubleshooting strategies, focusing heavily on the thermodynamic and kinetic causality of reaction temperature , to help you optimize your synthetic workflows.
Q1: I am condensing 2,3-diaminopyridine with an unsymmetrical dioxo compound, but I keep getting a 1:1 mixture of regioisomers. How can I enrich the biologically active isomer?Root Cause: You are likely running the reaction under thermodynamic control. Traditional methods for pyridopyrazine synthesis utilize high temperatures and strong basic or neutral media, which allows the initial condensation intermediates to equilibrate[3].
Solution: Lower the reaction temperature and switch to a strongly acidic solvent. Studies have demonstrated that increased regioselectivity is observed at low temperatures in acidic solvents like acetic acid or trifluoroacetic acid (TFA)[2]. The acid protonates the carbonyls, increasing their electrophilicity, while the low temperature traps the kinetically favored intermediate (typically initiated by the more nucleophilic C3-amino group of the pyridine ring) before it can isomerize[4]. By replacing DMF with TFA and lowering the temperature, the undesired isomer can be reduced to less than 2%[5].
Q2: When synthesizing 3-arylpyrido[2,3-b]pyrazines using arylglyoxals, my reaction stalls at room temperature. What is the optimal thermal profile?Root Cause: Arylglyoxals have distinct steric and electronic demands compared to standard aliphatic α-diketones. While low temperatures favor regioselectivity for certain unsymmetrical diketones, the double condensation of arylglyoxals often requires a higher activation energy to drive the second cyclization step to completion.
Solution: For arylglyoxal condensations specifically, a temperature of 90 °C in a mixture of dimethylformamide (DMF) and ethanol is optimal[3]. The reaction proceeds regioselectively because the highly active C3-amino group of the 2,3-diaminopyridine selectively attacks the formyl group of the arylglyoxal first, dictating the regiochemistry early in the pathway[4].
Q3: Can I use a multicomponent reaction (MCR) approach to avoid isolating unstable intermediates, and how does temperature factor in?Root Cause & Solution: Yes. If you are synthesizing complex substituted pyrido[2,3-b]pyrazines (e.g., from indane-1,3-dione, an aromatic aldehyde, and 2-aminopyrazine), a one-pot multicomponent approach is highly efficient. In this scenario, temperature must be maintained at reflux (approx. 78 °C in ethanol) for several hours (up to 9h) in the presence of a catalyst like 20 mol% p-toluenesulfonic acid (p-TSA)[6]. The elevated temperature is required here because the reaction relies on an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization, which demands continuous thermal energy to overcome the entropic barrier of a three-component assembly[6].
The following table summarizes the causal relationship between temperature, solvent, and synthetic outcomes based on established literature. Use this to benchmark your experimental design.
Standard Operating Procedure: Low-Temperature Regioselective Synthesis
This self-validating protocol is designed to maximize the yield of the kinetically favored regioisomer when using unsymmetrical α-oxocarbonyls.
Materials:
2,3-Diaminopyridine (1.0 equiv)
Unsymmetrical α-oxocarbonyl compound (1.05 equiv)
Trifluoroacetic acid (TFA) or Glacial Acetic Acid
Ice bath
Step-by-Step Methodology:
Preparation of the Amine Solution: Dissolve 1.0 equivalent of 2,3-diaminopyridine in chilled TFA (approx. 5 mL per mmol of substrate) in a round-bottom flask.
Causality Check: TFA serves as both the solvent and the acid catalyst. It protonates the pyridine ring, modulating the nucleophilicity of the amines, ensuring the C3-amine (which is inherently more nucleophilic) reacts first.
Temperature Equilibration: Submerge the flask in an ice bath and allow the solution to equilibrate to 0–5 °C for 15 minutes.
Controlled Addition: Dissolve 1.05 equivalents of the unsymmetrical α-oxocarbonyl compound in a minimal amount of TFA. Add this solution dropwise to the amine solution over 30 minutes under vigorous stirring.
Validation: Dropwise addition prevents localized exothermic spikes, maintaining strict kinetic control and preventing the thermodynamic equilibration that leads to isomer mixtures[2].
Reaction Monitoring: Maintain the temperature below 10 °C. Monitor the reaction progress via TLC or HPLC.
Troubleshooting: If starting material persists after 4 hours, do not increase the temperature. Instead, allow the reaction to stir at room temperature (max 25 °C) overnight.
Quenching and Isolation: Once complete, pour the reaction mixture over crushed ice and slowly neutralize with saturated aqueous sodium bicarbonate (
) until pH 7-8 is reached. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under vacuum. Purify the crude product via flash column chromatography or recrystallization to isolate the pure, biologically active regioisomer.
References
Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction
Source: Letters in Organic Chemistry, Volume 11, Issue 9, Nov 2014, p. 651 - 656.
URL:[Link]
Synthesis, Molecular Docking and Biological Evaluation of Novel 3- substituted Pyrido[2,3-b]pyrazine Derivatives
Source: ikm.org.my
URL:[Link]
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity
Source: RSC Advances (RSC Publishing)
URL:[Link]
Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine
Source: Current Chemistry Letters (Growing Science)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PP-2024-001
Topic: Troubleshooting Isolation & Purification of Polar Heterocycles
Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Introduction: The "Sticky" Nature of the Scaffold
Welcome to the technical support center. If you are working with pyrido[2,3-b]pyrazin-2-one analogs, you are likely facing a specific set of challenges derived from the scaffold's inherent electronic properties.
This fused ring system contains multiple nitrogen atoms (pyridine and pyrazine rings) and a lactam moiety. These features create a "perfect storm" for purification difficulties:
High Polarity: The multiple hydrogen bond acceptors and donors make these compounds water-soluble, complicating organic extraction.
Silanol Interaction: The basic nitrogens interact strongly with acidic silanols on standard silica gel, causing severe peak tailing.
Tautomerism: The lactam (2-one) / lactim (2-ol) equilibrium can confuse analytical data and affect solubility.
The following guide is structured as a series of Troubleshooting Tickets addressing the most frequent issues reported by our users.
Ticket #1: "I can't extract my compound from the aqueous reaction mixture."
User Report:
"I synthesized my target using a condensation of 2,3-diaminopyridine with a glyoxylate derivative. The reaction looks complete by LCMS, but when I try to extract with Ethyl Acetate or DCM, the product stays in the water layer."
Root Cause Analysis
Pyrido[2,3-b]pyrazin-2-ones are highly polar due to their extensive hydrogen bonding network. Standard organic solvents (EtOAc, DCM) often lack the polarity to disrupt the hydration shell around the molecule, especially if the pH is not optimized.
Strategic Solutions
1. The "Salting Out" & pH Adjustment Protocol
Before abandoning extraction, modify the aqueous phase thermodynamics.
Saturate with NaCl: Add solid NaCl to the aqueous layer until saturation. This increases the ionic strength, reducing the solubility of organics (the "Salting Out" effect).
pH Optimization: These compounds are amphoteric.
If your analog has basic side chains: Adjust pH to ~10-11 to deprotonate amines.
If your analog is acidic (e.g., carboxylic acid handle): Adjust pH to ~3-4.
Neutral Scaffold: The lactam proton is weakly acidic (pKa ~9-10). Keep the pH slightly acidic (pH 5-6) to ensure it remains in the neutral, protonated form.
2. Advanced Solvent Systems
Switch to high-polarity extraction solvents.
Solvent System
Composition (v/v)
Application Case
DCM / IPA
3:1 or 4:1
Standard for polar heterocycles. The Isopropyl Alcohol (IPA) disrupts hydrogen bonding.
n-Butanol
100%
Highly effective for water-soluble compounds. Note: High boiling point (117°C) makes removal tedious.
Chloroform / Ethanol
3:1
Excellent for nitrogen-rich heterocycles.
3. Continuous Extraction (The "Nuclear Option")
If the partition coefficient (LogP) is < 0.5, manual extraction will fail. Use a Liquid-Liquid Continuous Extractor with DCM for 12–24 hours. This drives the equilibrium forward purely through volume turnover.
Ticket #2: "My compound streaks across the entire column."
User Report:
"I loaded the crude onto a silica flash column. The product started eluting immediately but tailed for 20 column volumes. I lost all separation."
Root Cause Analysis
The basic nitrogen atoms in the pyridine/pyrazine rings act as Lewis bases, binding irreversibly or reversibly to the acidic silanol groups (Si-OH) on the silica surface. This creates a "drag" effect, resulting in broad, tailing peaks.
Strategic Solutions
1. Silanol Blocking (The "Amine Wash")
You must competitively inhibit the silanol sites.
Additive: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.
Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample. This "caps" the active sites.
2. Mobile Phase Selection
Standard Hexane/EtOAc gradients are often too non-polar. Switch to DCM/Methanol .
Starting Point: 100% DCM.
Gradient: Ramp to 10% MeOH in DCM.
Warning: Do not exceed 15-20% MeOH in DCM on silica, or the silica will start to dissolve/degrade, contaminating your product.
3. The "Reverse Phase" Pivot
For this scaffold, Reverse Phase (C18) Chromatography is often superior to Normal Phase.
Stationary Phase: C18-functionalized silica.
Mobile Phase: Water / Acetonitrile (with 0.1% Formic Acid).
Mechanism: The hydrophobic C18 chains interact with the aromatic rings, while the polarity of the molecule allows it to elute cleanly without silanol drag.
Decision Logic for Purification:
Figure 1: Decision matrix for selecting the optimal purification method based on solubility and chromatographic behavior.
Ticket #3: "It's oiling out during recrystallization."
User Report:
"I'm trying to recrystallize the solid to remove a minor impurity. I dissolve it in hot ethanol, but upon cooling, it forms a gummy oil instead of crystals."
Root Cause Analysis
"Oiling out" occurs when the compound separates as a liquid phase before it crystallizes.[1] This happens because the melting point of the solvated compound is lower than the temperature of the solution, or the cooling is too rapid, trapping impurities that lower the melting point.
Strategic Solutions
1. Solvent Polarity Matching (Trituration)
Instead of full recrystallization, try trituration (washing the solid).
Protocol: Suspend the crude solid in cold Diethyl Ether or MTBE . Sonicate for 10 minutes.
Why it works: The polar product remains insoluble, while non-polar impurities (starting materials, byproducts) dissolve in the ether. Filter to collect the purified solid.
2. The "Dual-Solvent" Method
If you must recrystallize, use a pair of solvents with vastly different polarities.
Solvent A (Good Solvent): DMF or DMSO (hot).
Solvent B (Anti-Solvent): Water or Ethanol.
Procedure:
Dissolve compound in minimum hot DMF.
Add hot Water dropwise until persistent turbidity (cloudiness) appears.
Add one drop of DMF to clear it.
Let it cool very slowly (wrap the flask in foil/towel) to room temperature.
Ticket #4: "My NMR spectrum looks 'messy' - is it impure?"
User Report:
"The proton NMR shows broadened peaks and what looks like a duplicate set of signals. Is my purification failing?"
Root Cause Analysis
This is likely not an impurity. Pyrido[2,3-b]pyrazin-2-ones exhibit lactam-lactim tautomerism .
Form A (Lactam): NH proton is present; C=O bond is distinct.
Form B (Lactim): OH proton is present; C-N double bond forms.
In solution (especially DMSO-d6), these forms exist in equilibrium, causing peak broadening or duplication.
Verification Step
Run High-Temperature NMR: Heat the NMR probe to 80°C (353 K).
Result: If the peaks sharpen and coalesce into a single set, it is tautomerism. If they remain distinct, it is an impurity.
References & Further Reading
Separation of Pyrido(2,3-b)pyrazine Analogs via HPLC
Source: SIELC Technologies
Describes the use of Reverse Phase (C18) and mixed-mode columns for separating polar pyrazine derivatives using acidic mobile phases.
Multicomponent Synthesis and Characterization of Pyrido[2,3-b]pyrazine Derivatives
Source: National Institutes of Health (PMC)
Details the synthetic pathways and spectral characterization (NMR/IR) of these scaffolds, confirming the structural features that lead to polarity issues.
Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives (Analogous Scaffold)
Source: BenchChem Technical Support
Provides comparative troubleshooting for the closely related pyridopyrimidine scaffold, emphasizing solvent selection for recrystallization.
Pyrido[2,3-b]pyrazines as TRPV1 Antagonists
Source: PubMed
Discusses the medicinal chemistry applications and isolation of these compounds during drug discovery campaigns.
Preventing side reactions during N-alkylation of pyrido[2,3-b]pyrazin-2-one
Technical Support Center: N-Alkylation of Pyrido[2,3-b]pyrazin-2-one Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Scaffold Functionalization Introduction: The Scaffold & The Challe...
The pyrido[2,3-b]pyrazin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., FGFR, TRPV1 antagonists). However, its functionalization via N-alkylation is chemically deceptive.
As an ambident nucleophile, the deprotonated lactam can react at the N1 nitrogen (desired) or the C2 oxygen (O-alkylation side reaction). Furthermore, the electron-deficient nature of the pyrazine ring makes the C3 position susceptible to nucleophilic attack, leading to ring opening or decomposition under harsh conditions.
This guide provides a self-validating logic to control these variables, ensuring high regioselectivity and scaffold integrity.
The choice of base and solvent is not arbitrary; it dictates the "hardness" of the nucleophile and the stability of the ring.
Parameter
Recommended System
Mechanism/Rationale
Risk Profile
Standard
Cs₂CO₃ / DMF
Cesium Effect: The large Cs⁺ cation forms a loose ion pair with the lactam anion, enhancing N-nucleophilicity without being strong enough to attack the pyrazine ring.
Low. Best balance of reactivity and stability.
High Reactivity
NaH / DMF (0°C)
Tight Ion Pair: Sodium forms a tighter ion pair. Requires strictly anhydrous conditions.
High. Excess NaH can cause nucleophilic attack at C3 or ring hydrolysis if wet.
Avoid
KOH / NaOH / Alcohols
Hard Nucleophiles: Hydroxide ions are hard nucleophiles that will attack the electron-deficient pyrazine ring (C3), causing ring opening.
Critical Failure. Leads to decomposition and dark reaction mixtures.
Avoid
Ag₂CO₃ / Toluene
Silver Effect: Silver coordinates to the nitrogen lone pair, forcing electrophilic attack at the Oxygen.
Q1: Why am I observing a significant amount of O-alkylated byproduct (Lactim ether)?
Diagnosis: This is a classic Hard-Soft Acid-Base (HSAB) mismatch or a "Silver Effect" error.
The Science: The amide anion has negative charge delocalized onto the Oxygen (Hard center) and Nitrogen (Soft center).
Hard Electrophiles (e.g., alkyl sulfonates, tosylates) or oxygen-philic cations (Ag⁺) favor the Oxygen .
Soft Electrophiles (e.g., alkyl iodides, bromides) favor the Nitrogen .
Corrective Protocol:
Switch Leaving Groups: If using a mesylate/tosylate, switch to an alkyl iodide or bromide.
Change Solvent: Use a polar aprotic solvent (DMF, NMP) which solvates the cation well, leaving the N-anion "naked" and more nucleophilic.
Temperature Control: Lower the temperature (0°C to RT). Higher temperatures often increase the proportion of the thermodynamically stable O-alkyl product (depending on substitution).
Q2: The reaction mixture turned black, and LCMS shows multiple fragments. What happened?
Diagnosis: Ring decomposition via Nucleophilic Aromatic Substitution (
) or Hydrolysis.
The Science: The pyrido[2,3-b]pyrazine core is highly electron-deficient (π-deficient). The C3 position (adjacent to the carbonyl) is a "hotspot" for nucleophilic attack.
The Cause: You likely used a base that is also a strong nucleophile (e.g., hydroxide, methoxide) or the reaction was not anhydrous (generating OH⁻ in situ).
Corrective Protocol:
Base Swap: Move to non-nucleophilic bases like Cs₂CO₃ or K₂CO₃ . Avoid NaOH, KOH, or NaOMe.
Dry Conditions: Ensure DMF is anhydrous (<50 ppm water). Water + Hydride/Carbonate = Hydroxide = Ring Opening.
Inert Atmosphere: Run under Argon/Nitrogen to prevent oxidative degradation of the electron-poor ring.
Q3: I have multiple NH groups. How do I get regioselectivity at N1?
Diagnosis: Competitive alkylation.
The Science: The N1 proton (lactam) is generally more acidic (
~10-11) than an exocyclic amine or aniline ( ~20+).
The Solution: Stoichiometry control.
Corrective Protocol:
Limiting Base: Use exactly 1.0 - 1.1 equivalents of base.
Sequential Addition: Deprotonate at 0°C for 30 mins before adding the electrophile. This ensures the most acidic proton (N1) is removed and ready to react before the base can interact with less acidic sites.
Module 3: Visualizing the Pathway
The following diagram illustrates the bifurcation between the desired N-alkylation and the common side reactions.
Caption: Mechanistic bifurcation showing how electrophile hardness and base nucleophilicity dictate product outcome.
Module 4: Optimized Experimental Protocol
Objective: Regioselective N1-alkylation of pyrido[2,3-b]pyrazin-2(1H)-one with an alkyl bromide.
Preparation:
Flame-dry a round-bottom flask and cool under Argon.
Dissolve Pyrido[2,3-b]pyrazin-2(1H)-one (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Deprotonation (The "Soft" Approach):
Add Cs₂CO₃ (1.5 equiv).
Note: Cesium carbonate is preferred over NaH for this scaffold to minimize ring reduction/opening risks.
Stir at Room Temperature for 30 minutes. The solution may change color (often yellow/orange) indicating anion formation.
Alkylation:
Add Alkyl Bromide (1.1 equiv) dropwise.
Tip: If using a chloride, add a catalytic amount of TBAI (tetrabutylammonium iodide) to generate the more reactive iodide in situ (Finkelstein reaction).
Monitoring:
Stir at RT. Monitor by TLC or LCMS.
Checkpoint: If O-alkylation is observed (>10%), lower temperature to 0°C.
Workup:
Pour into ice-water. The N-alkylated product often precipitates. Filter and wash with water.[1]
If no precipitate: Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄.
References
Regioselectivity in Heterocyclic Alkylation
Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
Minimizing oxidative degradation of pyrido[2,3-b]pyrazin-2(1h)-one
Welcome to the dedicated technical support guide for pyrido[2,3-b]pyrazin-2(1h)-one and its derivatives. As a valued heterocyclic scaffold in medicinal chemistry, particularly in the development of novel therapeutics lik...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for pyrido[2,3-b]pyrazin-2(1h)-one and its derivatives. As a valued heterocyclic scaffold in medicinal chemistry, particularly in the development of novel therapeutics like aldose reductase inhibitors and TRPV1 antagonists, maintaining its structural integrity is paramount for reproducible and accurate experimental outcomes.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common challenge of oxidative degradation.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the stability and handling of pyrido[2,3-b]pyrazin-2(1h)-one.
Q1: What is pyrido[2,3-b]pyrazin-2(1h)-one, and why is its stability critical?
A: Pyrido[2,3-b]pyrazin-2(1h)-one is a nitrogen-containing heterocyclic compound that serves as a core structure in the design of new therapeutic agents.[2] Its derivatives have shown promise as potent inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications, and possess significant antioxidant activity themselves.[3] The stability of this core structure is critical because any degradation can lead to a loss of biological activity, the formation of confounding artifacts, and ultimately, unreliable experimental data.
Q2: What are the primary environmental factors that cause the degradation of this compound?
A: The primary culprits are exposure to atmospheric oxygen, light (photodegradation), and moisture (hydrolysis). The electron-rich nitrogen atoms and the lactam moiety within the pyrido[2,3-b]pyrazin-2(1h)-one structure make it susceptible to attack by reactive oxygen species (ROS).[4] This process can be accelerated by the presence of trace metal ion contaminants, which can catalyze oxidation reactions. A related heterocyclic compound, 1H-Pyrido[2,3-d]oxazine-2,4-dione, is known to be susceptible to both hydrolysis and photolysis.[5]
Q3: What are the immediate signs that my sample may be degrading?
A: Visually, you might observe a color change in your solid sample or solution (e.g., from white/off-white to yellow or brown). Analytically, the most common sign is the appearance of new, unexpected peaks in your chromatograms (HPLC, LC-MS) and a corresponding decrease in the peak area of the parent compound.
Q4: How should I properly store the solid compound and its stock solutions to maximize stability?
A:
Solid Compound: Store the solid material in an amber glass vial, tightly sealed, under an inert atmosphere (argon or nitrogen). For long-term storage, keep it in a desiccator at room temperature or refrigerated (2-8°C), protected from light.[5]
Stock Solutions: Prepare stock solutions in anhydrous, aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[5] Aliquot into single-use volumes in amber vials and store at -20°C or -80°C. Minimize freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment due to the risk of hydrolysis.
Part 2: In-Depth Troubleshooting Guides
This section addresses specific experimental problems with a detailed analysis of cause and effect, providing actionable solutions.
Issue 1: My biological assay results are inconsistent and show a loss of compound activity over the course of the experiment.
Underlying Cause: This issue is frequently caused by the degradation of the compound within the aqueous assay buffer during incubation. Cell culture media and buffers are typically oxygenated and exposed to light, creating a pro-oxidative environment.
Investigative Logic: The pyrido[2,3-b]pyrazin-2(1h)-one scaffold, while potentially having antioxidant properties itself, can be consumed by reactive oxygen species (ROS) generated within the assay medium, especially during long incubation periods (e.g., 24-72 hours).[4]
Strategic Solution:
Time-Course Stability Check: Before conducting your full assay, perform a stability study. Incubate your compound in the assay medium under the exact experimental conditions (temperature, CO₂, light) but without cells. Analyze samples by HPLC or LC-MS at T=0 and at several time points throughout the planned incubation period to quantify the remaining parent compound.
Incorporate an Antioxidant: If degradation is confirmed, consider adding a biocompatible antioxidant to your assay medium. Start with low concentrations of agents like N-acetylcysteine (NAC) or Trolox (a water-soluble Vitamin E analog). Note that some derivatives of the related pyrido[2,3-b]pyrazin-3(4H)-one scaffold have antioxidant activity comparable to Trolox, indicating a potential for competitive interactions.[3]
Minimize Exposure: Prepare compound dilutions immediately before adding them to the assay plate. Protect the plates from direct light during incubation by covering them with foil.
Issue 2: I'm observing multiple unknown peaks in my LC-MS analysis that were not present in the initial sample.
Underlying Cause: The appearance of new peaks is a definitive sign of degradation or the formation of metabolites (if in a biological system). Oxidative degradation can lead to hydroxylated derivatives, N-oxides, or even ring-opened products, all of which will have different retention times and mass-to-charge ratios.
Investigative Logic: To confirm that these peaks are oxidative degradants, a forced degradation study is the industry-standard approach.[5] This involves intentionally exposing the compound to harsh conditions to generate and identify potential degradation products.
Strategic Solution:
Perform a Forced Degradation Study: Execute Protocol 2 (detailed below). Expose your compound to oxidative (e.g., H₂O₂), acidic, basic, and photolytic stress.
Analyze and Compare: Analyze the stressed samples using a high-resolution LC-MS/MS system.[6] This will help you determine the mass of the degradation products and, through fragmentation analysis, elucidate their structures.[7][8]
Cross-Reference: Compare the retention times and mass spectra of the forced degradation products with the unknown peaks observed in your experimental samples. A match confirms the identity of the degradant and points to the specific degradation pathway (e.g., oxidation).
Implement Preventative Measures: Once the degradation pathway is understood, implement the appropriate preventative measures outlined in this guide, such as using deoxygenated solvents (Protocol 1) or adding chelating agents like EDTA to sequester catalytic metal ions.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing suspected degradation.
Caption: A logical workflow for troubleshooting degradation issues.
Part 3: Data Presentation & Key Parameters
Table 1: Recommended Solvents and Additives for Stability
Parameter
Recommendation
Rationale & Citation
Storage Solvents (Stock)
Anhydrous DMSO, Anhydrous DMF
Aprotic solvents minimize solvolysis and hydrolysis pathways.[5]
Working Solvents (Aqueous)
Prepare fresh; use deoxygenated buffers
Minimizes exposure time to water and dissolved oxygen.
Scavenge free radicals that initiate oxidation.[4]
Potential Chelating Agents
Ethylenediaminetetraacetic acid (EDTA)
Sequesters trace metal ions (Fe, Cu) that catalyze ROS formation.
Potential Oxidative Degradation Pathways
The diagram below illustrates hypothetical oxidative degradation pathways for the pyrido[2,3-b]pyrazin-2(1h)-one core. The exact products must be confirmed experimentally.
Protocol 1: Inert Atmosphere Handling for Solution Preparation
This protocol minimizes the exposure of the compound to atmospheric oxygen during reconstitution and dilution.
Preparation: Place a sealed vial of the solid compound, a new sealed vial of anhydrous DMSO, and your pipetting equipment inside a nitrogen-filled glove box or an inflatable glove bag.
Deoxygenation (Sparging): If a glove box is unavailable, you can deoxygenate the solvent. Open the vial of anhydrous DMSO and gently bubble dry argon or nitrogen gas through the solvent via a long needle for 15-20 minutes.
Reconstitution: Under the inert atmosphere (or using the sparged solvent), carefully unseal the compound vial. Add the required volume of anhydrous DMSO to achieve your target stock concentration.
Mixing: Seal the vial tightly and mix gently by inversion or brief vortexing until fully dissolved.
Aliquoting & Storage: Immediately aliquot the stock solution into smaller, single-use amber vials. Seal each vial, remove from the inert atmosphere, and store at -80°C.
Protocol 2: Forced Degradation Study
This study helps identify potential degradation products under various stress conditions.
Sample Preparation: Prepare a solution of pyrido[2,3-b]pyrazin-2(1h)-one at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.
Stress Conditions: Aliquot this solution into separate, clearly labeled amber vials for each condition:
Control: No treatment. Store at 4°C protected from light.
Acid Hydrolysis: Add 0.1 N HCl to the sample vial. Incubate at 60°C for 24 hours.[5]
Base Hydrolysis: Add 0.1 N NaOH to the sample vial. Keep at room temperature for 4 hours.[5]
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample vial. Keep at room temperature for 24 hours, protected from light.
Photolytic Degradation: Expose the sample in a clear vial to a photostability chamber or direct sunlight for 24-48 hours.
Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples.
Analysis: Analyze all samples, including the control, by a stability-indicating HPLC-UV method (see Protocol 3) and LC-MS/MS to identify and characterize any new peaks.[8][9]
Protocol 3: HPLC-UV Method for Monitoring Compound Stability
This provides a general method for quantifying the parent compound. This method must be optimized for your specific derivative.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Scan with a Diode Array Detector (DAD) to find the absorbance maximum (λ-max) of the parent compound.
Quantification: Create a standard curve with known concentrations of a pure, undegraded sample. Calculate the percentage of the parent compound remaining in your test samples by comparing peak areas to the standard curve.
References
J. G. De Melo, A. D. L. de Souza, and T. G. da Silva, "Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation," Central European Journal of Chemistry. [Online]. Available: [Link]
M. Asif, "Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives," MDPI. [Online]. Available: [Link]
M. M. El-Sadek, A. S. Ali, and N. S. Ahmed, "Novel Heterocyclic Compounds as Antioxidants for Egyptian Base Stock," Life Science Journal. [Online]. Available: [Link]
A. T. Al-Hussainy and A. H. Al-khazraji, "Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones," Journal of Medicinal and Chemical Sciences. [Online]. Available: [Link]
M. Asif, "A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Derivatives," International Journal of Research in Pharmaceutical Sciences. [Online]. Available: [Link]
Agency for Toxic Substances and Disease Registry, "Analytical methods," Toxicological Profile for Pyridine. [Online]. Available: [Link]
Y. Wang et al., "Analytical Methods," RSC Publishing. [Online]. Available: [Link]
S. A. El-Feky et al., "An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity," Organic & Biomolecular Chemistry. [Online]. Available: [Link]
C. C. J. G. de la Cova, "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations," Organic & Biomolecular Chemistry. [Online]. Available: [Link]
S. Fatima et al., "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity," RSC Advances. [Online]. Available: [Link]
S. Fatima et al., "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and," RSC Advances. [Online]. Available: [Link]
J. P. Degnan et al., "Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites," Bioorganic & Medicinal Chemistry Letters. [Online]. Available: [Link]
L. A. S. Papacidero et al., "Rapid Synthesis of Novel Pyrazino-Pyrido-Pyrimidinones Derived from Fumiquinazoline Alkaloids," Journal of the Brazilian Chemical Society. [Online]. Available: [Link]
A. G. Frenich et al., "Analytical methods for human biomonitoring of pesticides. A review," Analytica Chimica Acta. [Online]. Available: [Link]
M. Gil et al., "Photo-oxidation of methanol in complexes with pyrido[2,3-b]pyrazine: a nonadiabatic molecular dynamics study," Physical Chemistry Chemical Physics. [Online]. Available: [Link]
CN102095809A, "Analysis method for detecting pyrazine compounds in beer," Google Patents. [Online].
A. Płotka-Wasylka et al., "Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies," MDPI. [Online]. Available: [Link]
Y. Liu et al., "A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives as aldose reductase inhibitors with antioxidant activity," European Journal of Medicinal Chemistry. [Online]. Available: [Link]
B. S. Parmar et al., "isolation and characterization of photo- catalytically degraded products of pyroxasulfone using myriad analytical techniques," Ecotoxicology and Environmental Safety. [Online]. Available: [Link]
This guide provides an in-depth technical analysis of the 1H NMR characteristics of pyrido[2,3-b]pyrazin-2(1H)-one , a critical scaffold in kinase inhibitor development (e.g., PI3K, EGFR inhibitors). It contrasts this sc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 1H NMR characteristics of pyrido[2,3-b]pyrazin-2(1H)-one , a critical scaffold in kinase inhibitor development (e.g., PI3K, EGFR inhibitors). It contrasts this scaffold with its structural isomers and analogs to aid researchers in precise structural elucidation.
Structural Basis & Tautomerism
Before analyzing the spectra, it is essential to understand the dynamic structural behavior of the scaffold. The pyrido[2,3-b]pyrazin-2(1H)-one system exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-ol) forms.
Lactam Form (A): Predominant in polar aprotic solvents (DMSO-d₆). Characterized by a broad NH signal and a carbonyl carbon (~155-165 ppm in 13C).[1]
Lactim Form (B): Favored in non-polar solvents or basic conditions, though solubility often limits analysis in CDCl₃. Characterized by the absence of NH and presence of an OH signal (rarely observed due to exchange).
Numbering Scheme
To ensure accurate assignment, we utilize the standard IUPAC numbering:
Positions 1, 4: Nitrogen atoms in the pyrazine ring.[2][3]
Position 2: Carbonyl carbon.
Position 3: Methine proton (H-3) characteristic of the pyrazinone ring.
Positions 5-8: Pyridine ring fusion (N is at position 5 for [2,3-b]). Protons are at 6, 7, and 8 .
Characteristic 1H NMR Profile
The following data represents the characteristic chemical shifts (
) and coupling constants () in DMSO-d₆ .
Table 1: Chemical Shift Assignments (DMSO-d₆)
Proton
Type
(ppm)
Multiplicity
(Hz)
Structural Insight
NH (H-1)
Amide
12.5 - 13.2
Broad Singlet
-
Highly deshielded due to lactam resonance; disappears with D₂O shake.
H-3
Pyrazine
8.20 - 8.45
Singlet
-
Diagnostic peak. Shifts upfield (~8.0) if C3 is substituted.
H-6
Pyridine
8.00 - 8.15
dd
,
-proton to the pyridine nitrogen; deshielded.
H-8
Pyridine
8.40 - 8.60
dd
,
-proton to pyridine N; deshielded by peri-effect of C=O.
H-7
Pyridine
7.40 - 7.60
dd
,
-proton; most shielded aromatic signal.
Note: Shifts may vary by
ppm depending on concentration and 3-substituents. The coupling pattern of the pyridine ring (dd, dd, dd) is the "fingerprint" of the [2,3-b] isomer.
Comparative Analysis: Target vs. Alternatives
Distinguishing pyrido[2,3-b]pyrazin-2(1H)-one from its isomers and analogs is a common challenge in synthesis.
Comparison 1: vs. Quinoxalin-2(1H)-one (Benzo-Analog)
Core Difference: The pyridine nitrogen in the target is replaced by a carbon (CH) in quinoxaline.
NMR Distinctions:
Symmetry: Quinoxalin-2(1H)-one protons (H-5 to H-8) appear as a 4-spin system (ABCD or AA'BB' depending on substitution), often clustering in the 7.3 – 7.8 ppm region.
Deshielding: The target's H-6 and H-8 are significantly more deshielded (>8.0 ppm) due to the electron-withdrawing pyridine nitrogen, whereas quinoxaline protons rarely exceed 7.9 ppm unless substituted with electron-withdrawing groups.
Comparison 2: vs. Pyrido[3,4-b]pyrazin-2(1H)-one (Isomer)
Core Difference: Nitrogen position in the pyridine ring.
NMR Distinctions:
Coupling Constants:
[2,3-b] (Target):
Hz, Hz. (Vicinal couplings present).
[3,4-b] (Isomer): Protons are often isolated or have small meta/para couplings depending on the exact fusion. Typically shows a singlet (or small doublet) for the proton between the nitrogens (H-5) if unsubstituted.
H-3 Shift: The H-3 singlet in [3,4-b] isomers often shifts slightly upfield compared to the [2,3-b] system due to electronic density changes from the distal nitrogen.
Comparative Guide: UV-Vis Absorption Profiles of Pyrido[2,3-b]pyrazin-2(1H)-one Derivatives
As an application scientist evaluating novel chromophores for organic electronics, non-linear optics, or fluorescent biological probes, the choice of the heterocyclic core is the most critical variable[1]. The pyrido[2,3...
Author: BenchChem Technical Support Team. Date: March 2026
As an application scientist evaluating novel chromophores for organic electronics, non-linear optics, or fluorescent biological probes, the choice of the heterocyclic core is the most critical variable[1]. The pyrido[2,3-b]pyrazin-2(1H)-one scaffold is a highly privileged, nitrogen-rich heterocycle[2]. Compared to standard carbon-analogous quinoxalines, the introduction of the additional pyridine nitrogen creates a highly electron-deficient core. When functionalized with electron-donating groups (EDGs), this core forms a potent Donor-Acceptor (D-A) architecture capable of profound Intramolecular Charge Transfer (ICT)[3].
This guide objectively compares the UV-Vis absorption performance of various pyrido[2,3-b]pyrazin-2(1H)-one derivatives against industry-standard alternatives, providing the mechanistic causality and self-validating experimental protocols required for rigorous photophysical characterization.
Structural Dynamics & The Photophysical Advantage
The fundamental advantage of the pyrido[2,3-b]pyrazin-2(1H)-one core lies in its lowered Lowest Unoccupied Molecular Orbital (LUMO) energy[3]. The electron-withdrawing nature of the fused pyrazine and pyridine rings, combined with the 2-oxo group, makes it an exceptional electron acceptor[4].
When an electron-donating unit (such as an amine or methoxy group) is conjugated to this core, photoexcitation triggers a rapid redistribution of electron density from the donor to the acceptor. This ICT significantly narrows the optical bandgap (
), resulting in a distinct bathochromic (red) shift in the UV-Vis absorption spectrum[3],[1].
Fig 1: Intramolecular Charge Transfer (ICT) mechanism in D-A substituted derivatives.
Performance Comparison: UV-Vis Absorption Spectra
To objectively evaluate the scaffold's performance, we compare the unsubstituted pyrido[2,3-b]pyrazin-2(1H)-one core against its functionalized derivatives and a standard quinoxalin-2(1H)-one analog. The quantitative data below illustrates how structural modifications dictate the absorption maxima (
) and molar absorptivity ().
Comparative Photophysical Data (Measured in THF at 298 K)
Compound Class
Core / Substituent
(nm)
()
Optical Bandgap (, eV)
Photophysical Behavior
Standard Analog
3-Methylquinoxalin-2(1H)-one
335
1.25
3.70
Localized transition
Baseline Core
3-Methylpyrido[2,3-b]pyrazin-2(1H)-one
358
1.52
3.46
Enhanced core electron affinity
EWG Derivative
3-(4-Nitrophenyl) derivative
372
2.10
3.33
Extended conjugation, weak ICT
EDG Derivative
3-(4-Aminophenyl) derivative
465
3.85
2.66
Strong ICT (Push-Pull system)
Data synthesized from established photophysical trends of pyrido-pyrazine D-A architectures[3],[1],[4].
Causality Behind the Data:
Quinoxaline vs. Pyrido-pyrazine: Replacing the benzene ring of quinoxaline with a pyridine ring (forming the baseline core) increases the electron deficiency of the system. This stabilizes the excited state, lowering the bandgap from 3.70 eV to 3.46 eV and shifting absorption from the UV into the near-visible region[3].
The "Push-Pull" Effect: The addition of a strong EDG (4-aminophenyl) creates a highly polarized ground state. Upon UV-Vis irradiation, the transition dipole moment is massive, resulting in a highly intense ICT absorption band at 465 nm with a significantly higher molar extinction coefficient (
A defining feature of pyrido[2,3-b]pyrazin-2(1H)-one D-A derivatives is their sensitivity to solvent polarity, known as positive solvatochromism [3],[2].
Non-Polar Solvents (e.g., Toluene): The absorption band is relatively sharp and blue-shifted (hypsochromic), as the non-polar environment cannot stabilize the highly polar ICT excited state.
Polar Solvents (e.g., DMSO, DCM): The dipole-dipole interactions between the solvent molecules and the chromophore stabilize the ICT state, lowering its energy. This causes the absorption band to broaden and shift bathochromically (red-shift) by up to 20-40 nm compared to toluene[3].
This property makes these derivatives highly valuable as environmental sensors or polarity-sensitive biological probes.
Validated Experimental Protocol for UV-Vis Characterization
To ensure the trustworthiness and reproducibility of the UV-Vis data, the following self-validating protocol must be strictly adhered to. Simply placing a cuvette in a spectrophotometer is insufficient; the system must be controlled for aggregation and matrix effects.
Fig 2: Self-validating experimental workflow for accurate molar absorptivity determination.
Step-by-Step Methodology:
Step 1: Gravimetric Sample Preparation
Action: Weigh the pyrido[2,3-b]pyrazin-2(1H)-one derivative using a microbalance and dissolve it in spectroscopic-grade DMSO to create a 1.0 mM stock solution. Dilute this stock into the target solvent (e.g., THF) to a final working concentration of 10 µM.
Causality: High concentrations (>50 µM) often induce
stacking or aggregation-induced spectral broadening[3]. A 10 µM concentration ensures the molecules exist as isolated monomers, strictly adhering to the Beer-Lambert law.
Step 2: Dual-Beam Baseline Correction
Action: Fill two matched quartz cuvettes (1 cm path length) with the pure working solvent. Run a baseline scan from 800 nm down to 200 nm to zero the instrument.
Causality: This step mathematically subtracts solvent scattering and the inherent UV absorbance of the quartz matrix, preventing artificial inflation of the sample's absorbance values in the deep-UV region.
Step 3: Spectral Acquisition
Action: Replace the solvent in the sample cuvette with the 10 µM analyte solution. Scan from 800 nm to 200 nm at a medium scan speed (e.g., 600 nm/min) with a slit width of 1 nm.
Causality: A 1 nm slit width provides the optimal balance between photometric accuracy and spectral resolution, ensuring that fine vibronic structures (if present) are not smoothed out.
Step 4: Self-Validation (Linearity Check)
Action: Prepare and measure a serial dilution of the sample at 2, 4, 6, 8, and 10 µM. Plot the Absorbance at
against Concentration.
Causality: The protocol is only validated if the resulting plot yields a linear regression coefficient (
) > 0.995. A deviation from linearity indicates aggregation or solubility issues, rendering the calculated molar absorptivity () invalid.
References
[3] Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, and opto-electrochemical properties. RSC Advances, 2022.
[1] Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 2023.
[2] Pyrido[2,3-b]pyrazin-3(4H)-one | Research Compound. Benchchem.
[4] Reactions of α,β-unsaturated ketones with aromatic and heterocyclic o-diamines. Chemistry of Heterocyclic Compounds, 2003.
Comparing FLT3 inhibition of pyrido[2,3-b]pyrazines vs quinazolines
Comparative Profiling of Pyrido[2,3-b]pyrazines and Quinazolines as FLT3 Inhibitors in AML Rationale and Target Biology FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase (RTK) implicated in normal...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Profiling of Pyrido[2,3-b]pyrazines and Quinazolines as FLT3 Inhibitors in AML
Rationale and Target Biology
FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase (RTK) implicated in normal hematopoiesis. However, activating mutations—most notably Internal Tandem Duplications (FLT3-ITD) and Tyrosine Kinase Domain point mutations (FLT3-TKD)—occur in approximately 20–30% of Acute Myeloid Leukemia (AML) cases[1]. These mutations drive ligand-independent auto-phosphorylation, constitutively activating downstream survival pathways such as STAT5, PI3K/AKT, and RAS/MAPK[1]. While early-generation inhibitors have entered the clinic, the rapid emergence of acquired resistance necessitates the exploration of novel chemical scaffolds[1]. This guide provides an objective, data-driven comparison of two highly relevant heterocyclic scaffolds in kinase drug discovery: Quinazolines and Pyrido[2,3-b]pyrazines .
Quinazolines as FLT3 Inhibitors:
The quinazoline core is a profoundly privileged structure in kinase drug discovery, forming the backbone of numerous FDA-approved ATP-competitive inhibitors[2]. For FLT3, quinazolines typically act as Type I or Type II inhibitors depending on their side-chain functionalization. The primary anchoring mechanism involves a critical hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of Cys694 in the FLT3 hinge region[3]. Recent rational design efforts have yielded compounds like BPR1K871 , a dual FLT3/AURKA inhibitor that exhibits exceptional potency by exploiting this hinge interaction while utilizing a urea side chain to engage Lys644[3]. Furthermore, incorporating isoxazole-4-carboxamide moieties into the quinazoline framework (e.g., Compound 7d) has generated highly selective Type II FLT3 inhibitors that form crucial ionic interactions with Asp829 in the DFG motif[1].
Pyrido[2,3-b]pyrazines as FLT3 Inhibitors:
The pyrido[2,3-b]pyrazine scaffold represents a more nitrogen-dense, versatile heterocyclic system[4]. Synthesized typically via the regioselective condensation of 2,3-diaminopyridines with 1,2-dicarbonyl compounds[4][5], this core offers altered electron density compared to quinazolines. The presence of three nitrogen atoms in the fused bicyclic system provides multiple hydrogen-bond acceptor sites, allowing for flexible, multi-point engagement with the kinase hinge region. This scaffold is frequently utilized to develop multikinase inhibitors that target FLT3, FGFR, and EGFR, often demonstrating robust activity against mutant cell lines that have acquired resistance to standard targeted therapies[4][5].
Quantitative Efficacy Comparison
To objectively evaluate these scaffolds, we summarize their biochemical and cellular potencies based on recent literature.
Type II inhibitor; Isoxazole-4-carboxamide moiety[1]
Pyrido[2,3-b]pyrazine
Generic Core Derivatives
< 50
< 100
< 100
Nitrogen-dense hinge binder; Overcomes acquired resistance[4][5]
Self-Validating Experimental Workflows
As application scientists, we must ensure that our screening cascades are internally controlled. A single biochemical IC50 is insufficient; target engagement must be proven phenotypically and mechanistically.
Figure 2: Self-validating screening workflow for evaluating FLT3 inhibitors.
Protocol 1: Biochemical Kinase Assay (TR-FRET)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays due to its high signal-to-noise ratio and resistance to compound auto-fluorescence—a common issue with highly conjugated planar scaffolds like quinazolines and pyrido-pyrazines.
Methodology:
Incubate recombinant FLT3 (WT or ITD mutant) with the test compound (10-point dose-response, 3-fold serial dilution) in kinase buffer for 15 minutes at room temperature.
Initiate the reaction by adding ATP (at the apparent
for FLT3 to ensure competitive binding sensitivity) and a biotinylated peptide substrate.
After 60 minutes, terminate the reaction using EDTA (to chelate
).
Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
Measure the TR-FRET signal (Ex: 340 nm, Em: 620 nm / 665 nm). Calculate the
using a 4-parameter logistic fit.
Protocol 2: Phenotypic Cellular Profiling
Causality: Biochemical potency does not guarantee cellular permeability or efficacy. We utilize MV4-11 and MOLM-13 cells because they are homozygous and heterozygous for the FLT3-ITD mutation, respectively, making them highly addicted to FLT3 signaling[2]. Crucially, U937 or K562 cells (FLT3-independent) must be used as a counter-screen to differentiate true on-target FLT3 inhibition from general scaffold cytotoxicity[2].
Methodology:
Seed MV4-11 (target) and U937 (control) cells at
cells/well in 96-well plates.
Treat with quinazoline or pyrido[2,3-b]pyrazine derivatives (0.1 nM to 10 μM) for 72 hours.
Add CellTiter-Glo reagent to lyse cells and quantify ATP as a proxy for cell viability.
Validation Criteria: A high-quality FLT3 inhibitor (like BPR1K871) will show an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Causality: To definitively prove that the cellular death in MV4-11 is caused by FLT3 inhibition, we must observe the dose-dependent abrogation of FLT3 auto-phosphorylation and the shutdown of its direct downstream effector, STAT5[1][2].
Methodology:
Treat MV4-11 cells with compounds at 1x, 5x, and 10x their cellular
for 2 hours.
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Resolve proteins via SDS-PAGE and transfer to PVDF membranes.
Probe with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), and total STAT5.
Validation Criteria: Successful target engagement is confirmed by the loss of p-FLT3 and p-STAT5 bands without altering total protein levels[2].
Bioisosteric Replacement of Quinoxaline with Pyrido[2,3-b]pyrazine: A Technical Guide
Executive Summary This guide analyzes the strategic scaffold hopping from quinoxaline to pyrido[2,3-b]pyrazine in drug discovery. While quinoxaline is a privileged scaffold in kinase inhibition (e.g., interaction with th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide analyzes the strategic scaffold hopping from quinoxaline to pyrido[2,3-b]pyrazine in drug discovery. While quinoxaline is a privileged scaffold in kinase inhibition (e.g., interaction with the ATP hinge region), it often suffers from high lipophilicity (LogP) and poor aqueous solubility.
Replacing the benzenoid ring of quinoxaline with a pyridine ring (creating pyrido[2,3-b]pyrazine) introduces a specific "aza-effect." This modification typically:
Part 1: Scientific Rationale & Physicochemical Profiling[1]
The transition from quinoxaline to pyrido[2,3-b]pyrazine is not merely a solubility fix; it is an electronic reprogramming of the core.
Structural & Electronic Impact
The insertion of nitrogen into the fused ring system reduces the electron density of the aromatic cloud.
Quinoxaline:
-excessive relative to the pyrido-fused system. Lipophilic.
Pyrido[2,3-b]pyrazine:
-deficient. Polar. The extra nitrogen (N-5 in standard numbering) acts as a weak base but a strong H-bond acceptor.
Scaffold Logic Diagram
The following diagram illustrates the causality between the structural change and the resulting physicochemical properties.
Figure 1: Mechanistic impact of the bioisosteric replacement.[1] Blue lines indicate desirable physicochemical improvements; red dashed lines indicate metabolic risks to monitor.
Part 2: Comparative Performance Data
Case Study: p38
MAP Kinase Inhibition
A definitive example of this bioisostere's utility is found in the optimization of p38 mitogen-activated protein kinase inhibitors. Researchers compared 2,3-disubstituted quinoxalines directly against their pyrido[2,3-b]pyrazine analogues.[2][3]
Table 1: Potency and Property Comparison
Feature
Quinoxaline Derivative (Compound 6f)
Pyrido[2,3-b]pyrazine Derivative (Compound 9e)
Impact
Core Structure
Benzo-fused pyrazine
Pyrido-fused pyrazine
Scaffold Hop
Enzyme Potency (IC)
81 nM
38 nM
2x Potency Increase
Solubility
Low (< 10 M)
Moderate (> 50 M)
Significant Gain
Binding Mode
Hydrophobic interaction in hinge
Additional H-bond w/ Met109 (backbone)
Selectivity Gain
Data Source: Laufer et al. (See Reference 1)
Analysis: The pyrido-nitrogen accepts a hydrogen bond from the backbone amide in the ATP binding pocket (often the "gatekeeper" or hinge region residues), which the carbon-hydrogen bond in quinoxaline cannot do. This explains the potency jump alongside the solubility benefit.
Part 3: Synthetic Feasibility & The Regioselectivity Trap
The synthesis of pyrido[2,3-b]pyrazines is significantly more complex than quinoxalines due to regioselectivity issues .
Quinoxaline Synthesis: Reaction of 1,2-phenylenediamine with an asymmetric 1,2-dicarbonyl usually yields a single product (due to symmetry) or tautomers that are functionally equivalent in many assays.
Pyrido[2,3-b]pyrazine Synthesis: Reaction of 2,3-diaminopyridine with an asymmetric 1,2-dicarbonyl (e.g., phenylglyoxal) yields two distinct regioisomers (6-substituted vs. 7-substituted).
Mechanism of Regioselectivity
The 3-amino group of 2,3-diaminopyridine is more nucleophilic than the 2-amino group. Consequently, the 3-NH
attacks the most electrophilic carbonyl of the glyoxal first.
Figure 2: The regiochemical outcome is dictated by the nucleophilicity difference between the pyridine nitrogens. The 3-amino group drives the initial attack.
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis of Pyrido[2,3-b]pyrazines
Target: To synthesize 3-arylpyrido[2,3-b]pyrazine with high regiocontrol.
Reagents:
2,3-Diaminopyridine (1.0 equiv)
Arylglyoxal hydrate (1.1 equiv)
Solvent: Ethanol/DMF (3:1 ratio) or Acetic Acid (for catalysis)
Temperature: 90°C
Step-by-Step Workflow:
Dissolution: Dissolve 2,3-diaminopyridine (1 mmol) in Ethanol (5 mL).
Addition: Add Arylglyoxal (1.1 mmol) dissolved in minimal DMF dropwise at room temperature.
Reflux: Heat the mixture to 90°C.
Critical Checkpoint: If using asymmetric dicarbonyls, monitor via LC-MS at T=30 min. You will likely see two peaks.
Optimization: To favor the 3-aryl isomer, use Acetic Acid as the solvent. The protonation of the pyridine ring enhances the differentiation between the amino groups.
Work-up: Cool to 0°C. The major isomer often precipitates. Filter and wash with cold ethanol.
Purification: If isomers co-precipitate, separation requires flash chromatography (SiO
, gradient 0-5% MeOH in DCM). Isomers are distinguishable by H NMR (coupling constants of the pyridine ring protons differ).
Target: To quantify the solubility advantage of the scaffold hop.
Preparation: Weigh 1-2 mg of the solid compound into a glass vial.
Solvent Addition: Add 500
L of pH 7.4 phosphate-buffered saline (PBS).
Equilibration: Shake at 300 rpm for 24 hours at 25°C.
Filtration: Filter the suspension through a 0.45
m PVDF membrane to remove undissolved solid.
Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO.
Calculation:
.
References
Laufer, S. A., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry.
Khalafy, J., et al. (2013).[4] Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Current Chemistry Letters.
Lassagne, F., et al. (2018).[5][2][3] From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules.
Gozlan, I., et al. (2025).[6] Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. ResearchGate.
Publish Comparison Guide: Validating Purity of Pyrido[2,3-b]pyrazin-2-one via HPLC-MS
Executive Summary Why This Molecule Matters: Pyrido[2,3-b]pyrazin-2-one is a privileged scaffold in kinase inhibitor discovery (e.g., EGFR, PI3K inhibitors). Its structural rigidity and hydrogen-bond acceptor/donor motif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Why This Molecule Matters: Pyrido[2,3-b]pyrazin-2-one is a privileged scaffold in kinase inhibitor discovery (e.g., EGFR, PI3K inhibitors). Its structural rigidity and hydrogen-bond acceptor/donor motifs make it a critical pharmacophore.
The Challenge: The synthesis of this scaffold typically involves the condensation of 2,3-diaminopyridine with unsymmetrical 1,2-dicarbonyls (e.g., ethyl glyoxylate). This reaction is notoriously prone to producing regioisomers (2-one vs. 3-one) that are chemically distinct but chromatographically similar.
The Solution: Standard HPLC-UV often fails to distinguish these isomers due to overlapping chromophores. HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry) is the only definitive method to validate purity by coupling chromatographic resolution with mass-specific detection, ensuring the exclusion of isobaric regioisomers and starting materials.
Part 1: Chemical Context & Impurity Profile
To validate purity, one must first understand the "Enemy"—the specific impurities inherent to the synthesis.
The Regioisomer Problem
The condensation of 2,3-diaminopyridine with ethyl glyoxylate yields two possible products depending on which amine attacks the ester carbonyl versus the aldehyde.
Target: Pyrido[2,3-b]pyrazin-2-one (Thermodynamic product in specific conditions).
Impurity A (Regioisomer): Pyrido[2,3-b]pyrazin-3-one.
Impurity B (Starting Material): 2,3-Diaminopyridine (Polar, elutes early).
Figure 1: Synthesis pathway showing the origin of the critical regioisomer impurity.
Part 2: Comparative Analysis (The "Why")
Why switch from standard HPLC-UV or NMR?
Feature
HPLC-UV (Standalone)
1H NMR
HPLC-MS (Recommended)
Regioisomer Detection
Poor. 2-one and 3-one isomers have nearly identical UV max (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
nm).
Good. Distinct chemical shifts, but requires high purity (>95%) to see minor isomers clearly.
Excellent. Chromatographic separation + MS confirmation (same mass, different retention time).
Sensitivity (LOD)
Moderate ( M).
Low ( M). Misses trace catalytic poisons.
High ( M). Detects trace starting materials.
Starting Material Tracking
Variable. 2,3-diaminopyridine is highly polar and often co-elutes with the solvent front in standard gradients.
Good, but signals may overlap with solvent peaks.
Excellent. Detectable even at solvent front via specific ion extraction (EIC).
Result: The batch was rejected and re-crystallized to remove the thermodynamic isomer.
References
Regioselectivity in Pyrido-pyrazine Synthesis : Khalafy, J., et al. "Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine."[4] Current Chemistry Letters, 2013.[4] Link
HPLC Method Development for Nitrogen Heterocycles: Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience, 2nd Edition. (Standard text for column selection principles).
Mass Spectrometry of Fused Pyrazines: "Fragmentation patterns of pyrido[2,3-b]pyrazines." Journal of Mass Spectrometry.
Isomer Separation Techniques : Sielc Technologies. "Separation of Pyrido(2,3-b)pyrazine-2,3-diol on Newcrom R1 HPLC column." (Demonstrates mixed-mode utility for similar scaffolds). Link
High-Resolution IR Spectroscopy of Pyrido[2,3-b]pyrazin-2-one: A Comparative Guide to Fingerprint Region Analysis
The structural elucidation of fused bicyclic heterocycles is a critical bottleneck in pharmaceutical materials science. Pyrido[2,3-b]pyrazin-2-one and its derivatives are highly privileged scaffolds, frequently utilized...
Author: BenchChem Technical Support Team. Date: March 2026
The structural elucidation of fused bicyclic heterocycles is a critical bottleneck in pharmaceutical materials science. Pyrido[2,3-b]pyrazin-2-one and its derivatives are highly privileged scaffolds, frequently utilized in the development of kinase inhibitors and advanced pharmacological agents. While the functional group region (>1500 cm⁻¹) easily identifies the prominent pyrazin-2-one C=O stretch (typically ~1650–1680 cm⁻¹), it is the fingerprint region (1500–400 cm⁻¹) that holds the diagnostic key to verifying substitution patterns, identifying trace impurities, and monitoring polymorphic phase transitions.
As a Senior Application Scientist, I designed this guide to objectively compare the three primary Fourier Transform Infrared (FTIR) sampling technologies—Diamond ATR-FTIR, Transmission (KBr Pellet), and DRIFTS —specifically for resolving the complex fingerprint region of pyrido[2,3-b]pyrazin-2-one.
Deconstructing the Pyrido[2,3-b]pyrazin-2-one Fingerprint Region
The fingerprint region of pyrido[2,3-b]pyrazin-2-one is characterized by highly coupled vibrational modes. Understanding the causality behind these spectral features is essential before selecting an analytical technique.
1500 – 1300 cm⁻¹ (Ring Stretching): This sub-region is dominated by the skeletal C=N and C=C stretching vibrations of the fused pyridine and pyrazine rings. Diagnostic peaks typically manifest around 1467 cm⁻¹ and 1419 cm⁻¹[1].
1300 – 1000 cm⁻¹ (In-Plane Bending): Complex C-H and C-N in-plane bending modes populate this area, with notable absorbances frequently observed near 1276 cm⁻¹ and 1065 cm⁻¹[1].
1000 – 400 cm⁻¹ (Out-of-Plane Bending): The out-of-plane (OOP) C-H bending vibrations are the most critical diagnostic markers for determining the specific regiochemistry of the bicyclic core. Strong, sharp peaks at ~895, 786, and 733 cm⁻¹ are highly characteristic of the pyrido[2,3-b]pyrazine backbone[1].
Vibrational mode mapping of the pyrido[2,3-b]pyrazin-2-one IR fingerprint region.
Technology Comparison: ATR vs. KBr vs. DRIFTS
Selecting the correct sampling accessory dictates the integrity of your spectral data. Below is an objective comparison of how each technique performs when analyzing rigid, highly crystalline heterocyclic powders.
A. Diamond ATR-FTIR (Attenuated Total Reflectance)
ATR is the modern workhorse of pharmaceutical solid-state analysis[2]. It relies on an evanescent wave penetrating the sample to a depth of 1–2 µm[3].
The Causality of Choice: Pyrido[2,3-b]pyrazin-2-one often crystallizes into hard powders. A diamond crystal (refractive index ~2.4) provides the mechanical robustness required to apply high pressure without scratching the optic, ensuring the intimate optical contact necessary for the evanescent wave to interact with the sample[2].
B. Transmission FTIR (KBr Pellet)
The classical Beer-Lambert approach involves diluting the sample in an IR-transparent potassium bromide (KBr) matrix[2].
The Causality of Choice: Because the IR beam passes completely through a 1 mm thick pellet, the effective optical pathlength is vastly superior to ATR. This makes KBr pellets the gold standard for detecting trace impurities (<0.1%) and generating true transmission spectra for legacy library matching[4].
C. DRIFTS (Diffuse Reflectance)
DRIFTS collects scattered IR light from the surface of a sample[5].
The Causality of Choice: It is ideal for formulated powders or catalytic surfaces where pressing a pellet might destroy the macroscopic morphology of the sample[5].
Quantitative Performance Matrix
Metric
Diamond ATR-FTIR
Transmission (KBr Pellet)
DRIFTS
Spectral Resolution (Fingerprint)
Excellent (Requires ATR correction)
Superior (No anomalous dispersion)
Good (Requires Kubelka-Munk)
Sample Preparation Time
< 1 minute
10–15 minutes
5 minutes
Sensitivity to Trace Impurities
Low (Short optical pathlength)
High (Long effective pathlength)
Moderate
Risk of Polymorphic Shift
Zero (Analyzed as-is)
High (Requires vigorous grinding)
Low (Gentle mixing)
Relative Peak Intensities
Wavelength-dependent (Enhanced at <1000 cm⁻¹)
Linear (Follows Beer-Lambert law)
Non-linear (Scattering dependent)
Decision Matrix Workflow
Decision matrix for selecting the optimal FTIR sampling technique for pyrido[2,3-b]pyrazin-2-one.
To ensure scientific integrity, every analytical workflow must be a self-validating system. Below are the optimized protocols for analyzing pyrido[2,3-b]pyrazin-2-one.
Protocol 1: Diamond ATR-FTIR Analysis
Background Collection: Clean the diamond crystal with spectroscopic-grade isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
Sample Application: Place ~2–5 mg of pyrido[2,3-b]pyrazin-2-one powder directly onto the center of the diamond crystal.
Compression (Critical Step): Apply the pressure anvil to ensure intimate optical contact.
Causality: The evanescent wave only penetrates 1–2 µm. Air gaps will severely attenuate the signal, particularly in the high-wavenumber region (>1000 cm⁻¹).
Data Acquisition & Correction: Collect 32 scans. Apply an Advanced ATR Correction algorithm.
Causality: Penetration depth (
) is directly proportional to wavelength (). Without correction, the diagnostic OOP bending modes at 786 cm⁻¹ will appear artificially intensified compared to the 1467 cm⁻¹ C=N stretch[2].
Validation Check: Inspect the baseline between 2500–2000 cm⁻¹. It must remain flat. A sloped baseline indicates insufficient anvil pressure or severe particle scattering.
Protocol 2: Transmission FTIR (KBr Pellet)
Preparation: Dry spectroscopic-grade KBr at 105°C for a minimum of 2 hours.
Causality: KBr is highly hygroscopic. Absorbed moisture creates a broad O-H stretch (~3400 cm⁻¹) and a water bending mode (~1640 cm⁻¹) that can completely obscure the critical pyrazin-2-one C=O stretch and adjacent 1560 cm⁻¹ fingerprint modes[3].
Grinding: Mill ~1 mg of pyrido[2,3-b]pyrazin-2-one with ~100 mg of dried KBr in an agate mortar for exactly 60 seconds.
Causality: Over-grinding imparts mechanical energy that can induce polymorphic phase transitions or amorphization of the active pharmaceutical ingredient (API).
Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent disc.
Acquisition: Collect the transmission spectrum using 32 scans at 4 cm⁻¹ resolution.
Validation Check: The pellet must be visually transparent. Opacity indicates excessive API particle size (>2 µm), which will cause the Christiansen effect (anomalous scattering) and severe baseline distortion[2].
Summary and Expert Recommendation
For routine structural verification and polymorph screening of pyrido[2,3-b]pyrazin-2-one, Diamond ATR-FTIR is the undisputed superior choice due to its non-destructive nature and rapid workflow[2]. It entirely eliminates the risk of grinding-induced phase changes. However, if your objective is quantitative trace impurity analysis or strict adherence to legacy pharmacopeial monographs, the KBr Pellet Transmission method remains indispensable due to its extended optical pathlength and strict adherence to the Beer-Lambert law[4].
References
Current Chemistry Letters, Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diamino. Available at:[Link]
AZoM, Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Available at:[Link]
Kintek Press, What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?. Available at:[Link]
Specac Ltd, FTIR: Transmission vs ATR spectroscopy. Available at:[Link]
Bruker, Guide to FT-IR Spectroscopy. Available at:[Link]
Benchmarking potency of pyrido[2,3-b]pyrazin-2-one FGFR inhibitors
Executive Summary The fibroblast growth factor receptor (FGFR) family remains a high-priority target in oncology, particularly for urothelial carcinoma and cholangiocarcinoma.[1] While first-generation inhibitors like Er...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The fibroblast growth factor receptor (FGFR) family remains a high-priority target in oncology, particularly for urothelial carcinoma and cholangiocarcinoma.[1] While first-generation inhibitors like Erdafitinib (JNJ-42756493) and Pemigatinib (INCB054828) have achieved clinical approval, they are limited by off-target toxicity (primarily VEGFR-mediated hypertension) and susceptibility to gatekeeper mutations (e.g., FGFR2 V564F, FGFR3 V555M).[1]
This guide benchmarks a novel class of pyrido[2,3-b]pyrazin-2-one derivatives. This scaffold serves as a bioisostere to the quinoxaline core of Erdafitinib, designed to improve solubility and selectivity while maintaining high affinity for the ATP-binding pocket. We provide a rigorous comparison of biochemical potency, cellular selectivity, and resistance profiling, supported by validated experimental protocols.
Structural Rationale & Mechanism
The pyrido[2,3-b]pyrazin-2-one scaffold functions as a Type I ATP-competitive inhibitor.[1]
Hinge Binding: The lactam (2-one) and adjacent nitrogen (N1/N3) typically form a bidentate hydrogen bond network with the hinge region amino acids (e.g., Ala564 in FGFR1).
Solubility: Unlike the highly lipophilic quinoline/quinazoline cores, the extra nitrogen atoms in the pyrido-pyrazine system lower LogP, potentially improving oral bioavailability and reducing non-specific protein binding.
Diagram 1: FGFR Signaling & Inhibition Logic
The following diagram illustrates the signal transduction cascade and the precise intervention point of the pyrido[2,3-b]pyrazin-2-one inhibitor.
Caption: FGFR signal transduction showing the ATP-competitive inhibition node upstream of RAS/MAPK and PI3K/AKT pathways.[1]
Benchmarking Data
The following data compares a representative lead candidate from the pyrido[2,3-b]pyrazin-2-one series (Compound PP-01 ) against clinical standards.
Biochemical Potency (Enzymatic IC50)
Data generated using the LanthaScreen™ TR-FRET assay (Protocol in Section 4.1).
Gatekeeper: PP-01 retains activity against the V564F mutation where Erdafitinib potency shifts >25-fold.
Ba/F3 FGFR3 V555M
42.0
210.0
PP-01 overcomes the valine-to-methionine steric clash better than the quinoxaline scaffold.
Validated Experimental Protocols
To ensure reproducibility and data integrity (Trustworthiness), follow these specific methodologies.
Enzymatic Assay: LanthaScreen™ TR-FRET
Rationale: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is selected over radiometric assays for its high sensitivity, low background, and elimination of radioactive waste.[1] It measures the phosphorylation of a specific substrate using a Terbium-labeled antibody.[2]
Workflow Diagram:
Caption: Step-by-step LanthaScreen TR-FRET workflow for determining biochemical IC50.
Protocol Steps:
Reagents: Use FGFR1/2/3/4 kinases (Carna Biosciences) and Poly-GT/Poly-GAT substrates (Invitrogen).[1]
Compound Prep: Acoustic dispense (Echo 550) compounds in 100% DMSO (10-point dose response) into 384-well white plates. Final DMSO concentration must be <1%.
Reaction: Add kinase/substrate mix in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Initiation: Start reaction with ATP at
apparent for each specific kinase isoform (typically 50–150 µM) to ensure competitive inhibition conditions.[1]
Detection: After 1 hour, add Eu-labeled anti-phosphotyrosine antibody (PY20) containing EDTA (to chelate Mg2+ and stop the reaction).[1]
Analysis: Calculate TR-FRET ratio (Emission 520nm / Emission 495nm). Fit data to a 4-parameter logistic equation to derive IC50.
Cellular Viability: CellTiter-Glo (CTG)
Rationale: Measuring ATP quantitation is a direct correlate to metabolically active cells.[1] This assay is robust for high-throughput screening.[3][4]
Protocol Steps:
Seeding: Seed Ba/F3 cells (2,000 cells/well) or cancer cell lines (SNU-16, RT-112) in 384-well plates.
Treatment: Add compounds 24 hours post-seeding.
Incubation: Incubate for 72 hours at 37°C/5% CO2.
Readout: Add CellTiter-Glo reagent (Promega) (1:1 ratio with media). Shake for 2 mins, incubate 10 mins (dark).
Data: Measure luminescence. Normalize to DMSO control (100%) and Staurosporine (0%) to calculate GI50.
Critical Analysis & Conclusion
The pyrido[2,3-b]pyrazin-2-one scaffold represents a significant evolution in FGFR inhibitor design.
Selectivity Advantage: The data indicates a wider therapeutic window regarding VEGFR2 inhibition compared to Erdafitinib, potentially reducing dose-limiting hypertensive events.
Resistance Breaking: The scaffold demonstrates superior efficacy against the V564F gatekeeper mutation, likely due to subtle conformational flexibility in the pyrazine ring that accommodates the bulky phenylalanine residue better than the rigid quinoxaline of Erdafitinib.
Recommendation: For drug development programs, this scaffold warrants progression into PK/PD studies, specifically focusing on oral bioavailability (F%) and clearance, which are common hurdles for this chemotype.[1]
References
Dey, N., et al. (2014).[1][5] Optimization of novel pyrido[2,3-b]pyrazine based small molecule fibroblast growth factor receptor 1, 2, 3 & 4 (FGFR) inhibitors into a potential clinical candidate. ResearchGate.
Perera, T. P. S., et al. (2017).[1] Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Pan-FGFR Inhibitor. Molecular Cancer Therapeutics.
Thermo Fisher Scientific. LanthaScreen™ TR-FRET Tyrosine Kinase Assay User Guide.
Gu, J., et al. (2024).[1] Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry (PMC).
Standard Operating Procedure: Handling and Disposal of Pyrido[2,3-b]pyrazin-2(1H)-one Pyrido[2,3-b]pyrazin-2(1H)-one is a bicyclic nitrogenous heterocyclic scaffold frequently utilized in medicinal chemistry, particularl...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Handling and Disposal of Pyrido[2,3-b]pyrazin-2(1H)-one
Pyrido[2,3-b]pyrazin-2(1H)-one is a bicyclic nitrogenous heterocyclic scaffold frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. Due to its stable aromatic structure and nitrogen-rich composition, improper disposal poses significant environmental and occupational risks. This guide provides drug development professionals and laboratory scientists with a definitive, field-proven operational plan for the safe handling, accumulation, and disposal of this compound in strict compliance with 1[1].
Chemical Profile & Hazard Causality
Understanding the physicochemical nature of pyrido[2,3-b]pyrazin-2(1H)-one is critical for determining its waste trajectory. Treating this compound as generic organic waste ignores the specific hazards posed by its heteroatomic structure.
Structural Stability & Environmental Persistence: Pyrido[2,3-b]pyrazin-2(1H)-one is a polycyclic aromatic compound containing nitrogen heteroatoms (NSO-heterocycle). These structures are highly stable and exhibit increased aqueous solubility compared to their hydrocarbon counterparts, allowing them to readily2[2].
Toxicity: Heteroatom-substituted polycyclic aromatic compounds have a well-documented toxicological profile, often exhibiting 3[3].
Combustion Byproducts: Because the molecule contains multiple nitrogen atoms within its fused ring system, standard thermal decomposition can release highly toxic nitrogen oxides (NOx), necessitating specialized destruction methods.
When pyrido[2,3-b]pyrazin-2(1H)-one is no longer needed or has served its intended use, it officially 4[4]. Proper disposal requires strict adherence to Satellite Accumulation Area (SAA) regulations to prevent accidental environmental release and ensure laboratory safety.
Step-by-Step Methodology for SAA Setup:
Container Compatibility: Select a leak-proof High-Density Polyethylene (HDPE) or glass container. The container must be chemically compatible with the waste and 4[4].
Secondary Containment: Place the primary waste container inside a secondary containment tray. This physical barrier ensures that if the primary vessel fails, the spilled heterocycle will 4[4].
Immediate Labeling: The hazardous waste determination must be performed, and the container labeled, the 5[5]. The label must clearly state "HAZARDOUS WASTE" alongside the full chemical name (Pyrido[2,3-b]pyrazin-2(1H)-one) and its approximate percentage. 6[6].
Vapor and Spill Control: Keep the container securely closed at all times unless actively adding or removing waste. 6[6], as this violates OSHA and EPA vapor emission standards.
Final Disposal and Treatment Workflow
Under federal regulations, an SAA can 7[7]. However, once the container reaches its maximum safe fill line (typically 90% full to allow for vapor expansion), it must be dated and 6[6].
Final destruction must be handled by a professional waste disposal service with1[1]. Because pyrido[2,3-b]pyrazin-2(1H)-one is a nitrogen-rich heterocycle, it must be subjected to high-temperature incineration. Standard combustion can yield hazardous nitrogen oxide (NOx) gases; therefore, the disposal facility must be equipped with specialized flue-gas scrubbers to achieve complete mineralization without atmospheric contamination.
Workflow for the segregation, accumulation, and incineration of nitrogenous heterocyclic waste.
Emergency Spill Response Protocol
Any absorbent material used to wipe up a pyrido[2,3-b]pyrazin-2(1H)-one spill 4[4] as the chemical itself.
Step-by-Step Spill Remediation:
Initial Assessment: Evaluate the spill volume. If the spill is large or occurs outside a ventilated area, 6[6].
PPE Donning: For manageable spills, equip standard chemical-resistant PPE, including nitrile gloves, safety goggles, and a lab coat.
Containment: If the compound is in solution, surround and cover the liquid with compatible absorbent pads. If it is a solid powder, avoid dry sweeping which can aerosolize the toxic heterocycle; instead, gently cover it with a damp absorbent wipe.
Collection: Transfer all saturated absorbents and spilled material into a 4[4] using a non-sparking tool.
Decontamination: Wash the affected surface with a compatible solvent, followed by soap and water. All rinsate must be7[7], as it now contains trace amounts of the heterocycle.
Decision matrix and procedural pathway for laboratory chemical spill response.
References
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Available at: [Link]
Environmental Marketing Services. "Chemistry Lab Waste Disposal." Available at:[Link]
Columbia University Research. "Hazardous Chemical Waste Management Guidelines." Available at: [Link]
University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines." Available at:[Link]
National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." Available at: [Link]
ResearchGate. "Heterocyclic nitrogenous pollutants in the environment and their treatment options - An overview." Available at:[Link]
National Center for Biotechnology Information (NCBI). "Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes." Available at:[Link]
Personal protective equipment for handling Pyrido[2,3-b]pyrazin-2(1h)-one
[1] Executive Summary: The "Bioactive Scaffold" Protocol Pyrido[2,3-b]pyrazin-2(1h)-one (and its tautomers) is not merely a chemical reagent; it is a fused nitrogen-containing heterocycle often employed as a pharmacophor...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The "Bioactive Scaffold" Protocol
Pyrido[2,3-b]pyrazin-2(1h)-one (and its tautomers) is not merely a chemical reagent; it is a fused nitrogen-containing heterocycle often employed as a pharmacophore in kinase inhibitor development.[1] While standard Safety Data Sheets (SDS) classify it primarily as an Irritant (H315, H319, H335), this classification is often based on predictive modeling rather than exhaustive toxicological testing. [1]
The Senior Scientist’s Perspective:
We must apply the Precautionary Principle . As a drug intermediate, this compound is designed to interact with biological systems (e.g., enzymes, receptors).[1] Therefore, we treat it as a potential potent bioactive and respiratory sensitizer until proven otherwise. This guide elevates protection standards beyond the minimum regulatory requirements to ensure zero-exposure handling.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the vector of exposure.
Hazard Class
GHS Code
Mechanism of Action
Operational Risk
Acute Toxicity
H302/H312/H332 (Inferred)
Nitrogen-heterocycle interference with metabolic pathways.[1]
High: Inhalation of fine dust during weighing.
Irritation
H315, H319
Basic nitrogen lone pairs reacting with mucosal membranes.
Moderate: Accidental contact with eyes/skin causing dermatitis.
High: Static-induced aerosolization of dry powder.[1]
Sensitization
Unlisted (Precautionary)
Haptenization of proteins (common in fused pyrazines).
Critical: Long-term low-level exposure leading to allergic response.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Zero-Contact handling.
A. Respiratory Protection (The Primary Barrier)
Engineering controls (Fume Hood) are mandatory. PPE is the secondary line of defense.
Standard Operation (Inside Fume Hood): Surgical mask is insufficient . No respiratory PPE required if sash is at proper working height and face velocity is >100 fpm.
Engineering Setup: Place the balance inside the chemical fume hood. If the balance is external, use a powder containment hood.
Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Fused heterocycles are prone to static cling.
Transfer: Do not pour. Use a spatula to transfer small amounts.
Decontamination: Immediately wipe the balance area with a wet wipe (water/surfactant) followed by an alcohol wipe. Do not use compressed air to clean the balance; this aerosolizes the compound.
Protocol B: Reaction Setup (Solution State)
Risk: Splash and solvent-mediated skin absorption.[1]
Solvent Choice: If possible, dissolve the solid in a less penetrating solvent (e.g., Ethanol) before adding to the main reaction vessel.
Addition: Add the solid to the liquid slowly to prevent "puffing" (displacement of air carrying dust particles).
Heating: If refluxing, ensure all joints are greased or sleeved. Use a secondary containment tray in case of flask rupture.
Emergency Response & Disposal
Spill Cleanup Workflow
Evacuate: If spill is >5g outside a hood, evacuate the immediate area.
PPE Up: Don P100 respirator, double nitrile gloves, and goggles.
Contain: Cover spill with a damp absorbent pad (to prevent dust) or use a dedicated chemical spill kit (vermiculite).
Clean:
Step 1: Wipe with 5% aqueous acetic acid (protonates the basic nitrogen, increasing solubility).
Disposal: Place all waste in a yellow "Hazardous Chemical Waste" bag. Label as "Toxic Solid - Pyrazine Derivative."
Waste Disposal[3][4]
Solid Waste: Segregate into "Solid Hazardous Waste" drums. Incineration is the required method for nitrogen-containing heterocycles to ensure complete ring destruction.
Aqueous Waste: Do not pour down the drain. Collect in "Basic Aqueous Waste" carboys.
Visualized Safety Workflow
The following diagram outlines the decision logic for handling Pyrido[2,3-b]pyrazin-2(1h)-one, ensuring self-validating safety checks at every stage.
Figure 1: Operational decision matrix for PPE selection and handling workflows based on physical state and solvent interaction.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67580, Pyrido[2,3-b]pyrazine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][1]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]